molecular formula C12H9BrClNO B1603109 3-(Benzyloxy)-5-bromo-2-chloropyridine CAS No. 891785-18-5

3-(Benzyloxy)-5-bromo-2-chloropyridine

Cat. No.: B1603109
CAS No.: 891785-18-5
M. Wt: 298.56 g/mol
InChI Key: CKSJWQDNIXGSNR-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromo-2-chloropyridine (CAS 891785-18-5) is a versatile bromo- and chloro-substituted pyridine derivative valued as a key synthetic intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C12H9BrClNO and a molecular weight of 298.56 g/mol , this compound is expertly designed for use as a building block in organic synthesis, particularly in the construction of more complex molecules. Its structure features reactive bromine and chlorine atoms, which serve as excellent sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and nucleophilic substitutions . The benzyloxy group adds another dimension of utility, as it can act as a protecting group for the pyridine oxygen, which can be selectively removed in subsequent synthetic steps. This makes 3-(Benzyloxy)-5-bromo-2-chloropyridine a highly valuable precursor in developing potential pharmacologically active compounds. Researchers will find this compound available for order from various global suppliers . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling and safety information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSJWQDNIXGSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626861
Record name 3-(Benzyloxy)-5-bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891785-18-5
Record name 3-(Benzyloxy)-5-bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzyloxy)-5-bromo-2-chloropyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(Benzyloxy)-5-bromo-2-chloropyridine, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, this guide synthesizes information from closely related isomers and precursors to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into its physicochemical properties, propose a logical synthetic pathway with mechanistic insights, discuss its relevance in modern drug design, and outline essential safety and handling protocols. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction to Substituted Benzyloxypyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine ring being a prevalent motif in a vast number of FDA-approved drugs.[1] The nitrogen atom in the pyridine ring is a key feature, as its non-bonding electron pair can participate in hydrogen bonding with biological targets, thereby enhancing the pharmacokinetic properties of drug candidates.[1] The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its metabolic stability, permeability, potency, and binding affinity.[1]

The class of benzyloxypyridines, in particular, has garnered significant attention. The benzyloxy group can act as a crucial pharmacophore, influencing the molecule's interaction with target proteins. Halogenation of the pyridine ring further enhances the chemical diversity and potential for biological activity. Halogen atoms can form halogen bonds, which are important non-covalent interactions that can stabilize ligand-protein complexes and improve binding affinity.[2] The strategic placement of bromo and chloro substituents, as in the case of 3-(Benzyloxy)-5-bromo-2-chloropyridine, offers multiple points for further chemical modification, making it a valuable building block in the synthesis of complex, biologically active molecules.[3][4]

Physicochemical Properties and Characterization

While specific experimental data for 3-(Benzyloxy)-5-bromo-2-chloropyridine is not available, we can infer its properties from closely related and commercially available compounds. A comparison is presented in Table 1.

Table 1: Physicochemical Properties of 3-(Benzyloxy)-5-bromo-2-chloropyridine and Related Compounds

Property3-(Benzyloxy)-5-bromo-2-chloropyridine (Predicted)3-(Benzyloxy)-2-bromo-5-chloropyridine[5]3-(Benzyloxy)-5-bromopyridine[6]3-(Benzyloxy)-2-bromopyridine[7]
CAS Number Not Found2378806-57-4130722-95-1132330-98-4
Molecular Formula C₁₂H₉BrClNOC₁₂H₉BrClNOC₁₂H₁₀BrNOC₁₂H₁₀BrNO
Molecular Weight 298.56 g/mol 298.56 g/mol 264.12 g/mol 264.12 g/mol
Appearance Likely a solid---
Solubility Expected to be soluble in organic solvents---
IUPAC Name 5-bromo-2-chloro-3-(phenylmethoxy)pyridine2-bromo-5-chloro-3-(phenylmethoxy)pyridine3-bromo-5-(phenylmethoxy)pyridine3-(benzyloxy)-2-bromopyridine

Characterization of the synthesized 3-(Benzyloxy)-5-bromo-2-chloropyridine would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups.

Synthesis and Mechanistic Insights

A plausible synthetic route to 3-(Benzyloxy)-5-bromo-2-chloropyridine can be designed starting from the commercially available precursor, 2-chloro-3-hydroxypyridine.[8][9] The synthesis would involve two key steps: bromination of the pyridine ring followed by etherification of the hydroxyl group.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Williamson Ether Synthesis Start 2-Chloro-3-hydroxypyridine Intermediate 5-Bromo-2-chloro-3-hydroxypyridine Start->Intermediate Electrophilic Aromatic Substitution Reagent1 Brominating Agent (e.g., NBS, Br₂) Reagent1->Intermediate Product 3-(Benzyloxy)-5-bromo-2-chloropyridine Intermediate->Product SN2 Reaction Reagent2 Benzyl Bromide Reagent2->Product Base Base (e.g., K₂CO₃, NaH) Base->Product

Caption: Proposed two-step synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-chloro-3-hydroxypyridine

  • To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or a halogenated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.0-1.2 eq).

  • The reaction can be carried out at room temperature or with gentle heating, and the progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 5-bromo-2-chloro-3-hydroxypyridine.

Step 2: Synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine

  • To a solution of 5-bromo-2-chloro-3-hydroxypyridine (1.0 eq) in an inert solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 eq) to deprotonate the hydroxyl group.

  • To this mixture, add benzyl bromide (1.1-1.3 eq) dropwise.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

  • The reaction is then quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The final product, 3-(Benzyloxy)-5-bromo-2-chloropyridine, can be purified by column chromatography on silica gel.

Mechanistic Considerations

The first step, bromination, is an electrophilic aromatic substitution reaction. The pyridine ring is activated by the hydroxyl group, directing the incoming electrophile (bromonium ion) to the positions ortho and para to it. Steric hindrance from the adjacent chloro group at the 2-position would likely favor substitution at the 5-position.

The second step is a classic Williamson ether synthesis. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired ether linkage.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzyloxypyridines are valuable scaffolds in drug discovery due to the versatile roles of their constituent functional groups.

Applications Target 3-(Benzyloxy)-5-bromo-2-chloropyridine Benzyloxy Benzyloxy Group - Pharmacophore - Improves metabolic stability Target->Benzyloxy Halogens Bromo and Chloro Groups - Modulate electronics - Form halogen bonds - Sites for cross-coupling Target->Halogens Pyridine Pyridine Core - H-bond acceptor - Improves solubility - Common in drugs Target->Pyridine Applications Potential Applications - Kinase Inhibitors - GPCR Modulators - Agrochemicals Benzyloxy->Applications Halogens->Applications Pyridine->Applications

Caption: Key structural features and their roles in drug discovery.

  • The Pyridine Core: As a bioisostere for a phenyl ring, the pyridine nitrogen can act as a hydrogen bond acceptor, which can be critical for binding to biological targets. It can also improve the aqueous solubility and overall pharmacokinetic profile of a compound.[1]

  • The Benzyloxy Moiety: This group can serve as a key pharmacophoric element, fitting into hydrophobic pockets of target proteins. It can also influence the metabolic stability of the molecule.[1]

  • Halogen Substituents: The bromo and chloro atoms on the pyridine ring serve several purposes. They alter the electronic properties of the ring, which can affect its pKa and reactivity.[2] More importantly, they provide handles for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide range of substituents at these positions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][4] Furthermore, halogens can participate in halogen bonding, a directional non-covalent interaction with electron-donating atoms in the protein binding site, which can significantly enhance binding affinity.[2]

Given these features, 3-(Benzyloxy)-5-bromo-2-chloropyridine is an excellent starting point for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other potential therapeutic agents. Similar structures are also used in the development of agrochemicals.[3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-(Benzyloxy)-5-bromo-2-chloropyridine is not available, general precautions for handling halogenated aromatic compounds should be followed. Based on the SDS for similar compounds like 3-bromopyridine and 2-chloro-3-hydroxypyridine, the following safety measures are recommended[10][11]:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Fire Safety: In case of fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus (SCBA).[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[10]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11]

    • If inhaled: Move the person to fresh air.[10]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[12] In all cases of exposure, seek medical attention.[10][12]

Conclusion

References

  • PubChem. (2026, February 7). 3-(Benzyloxy)-2-bromo-5-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghaffari, M., & Jarvo, E. R. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Organic letters, 19(24), 6598–6601.
  • Eastgate, M. D., et al. (2021).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. Retrieved from [Link]

  • Singh, U. P., & Singh, R. P. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(7), 1051-1082.
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.
  • Ágai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 59(40), 8011-8016.
  • PubChem. (n.d.). 3-(Benzyloxy)-5-bromo-2-chloropyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzyloxy)-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(benzyloxy)-5-bromo-2-chloropyrazine (C11H8BrClN2O). Retrieved from [Link]

  • PubMed. (2012, June 15). Synthesis and structure-activity relationship of aminopyridines with substituted benzoxazoles as c-Met kinase inhibitors. Retrieved from [Link]

  • European Patent Office. (1999, February 25). Process for the preparation of 2-chloro-3-hydroxy pyridine.
  • Journal of Synthetic Chemistry. (2024, September 5). Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • MDPI. (2020, October 16). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Weight of 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of 3-(Benzyloxy)-5-bromo-2-chloropyridine, a crucial parameter for professionals in chemical research and pharmaceutical development. Moving beyond a simple numerical value, this document elucidates the derivation of its molecular weight, its significance in experimental design, and its verification through modern analytical techniques.

Section 1: Core Molecular Identity

3-(Benzyloxy)-5-bromo-2-chloropyridine is a substituted pyridine derivative. Its structure incorporates a pyridine ring, which is a foundational scaffold in many pharmaceutical agents, modified with chloro, bromo, and benzyloxy functional groups. These modifications are critical for tuning the molecule's steric and electronic properties, which in turn influence its biological activity and reactivity.

A precise understanding of its molecular identity is the first step in any research endeavor. The key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₉BrClNOPubChem[1]
Molecular Weight 298.56 g/mol PubChem[1]
Monoisotopic Mass 296.95560 DaPubChem[1]
CAS Number 2378806-57-4PubChem[1]

The molecular weight (MW) represents the sum of the atomic weights of all constituent atoms in the molecule, expressed in grams per mole ( g/mol ). The monoisotopic mass is the mass of the molecule calculated using the mass of the most abundant isotope of each element. This distinction is vital in high-resolution mass spectrometry.

Section 2: Derivation of Molecular Weight

The molecular weight is a cornerstone calculation in chemistry, directly impacting the stoichiometry of reactions and the preparation of solutions of known concentration. Its calculation is based on the molecular formula and the standard atomic weights of each element as established by the International Union of Pure and Applied Chemistry (IUPAC).

The molecular formula C₁₂H₉BrClNO indicates the molecule contains:

  • 12 Carbon (C) atoms

  • 9 Hydrogen (H) atoms

  • 1 Bromine (Br) atom

  • 1 Chlorine (Cl) atom

  • 1 Nitrogen (N) atom

  • 1 Oxygen (O) atom

The calculation proceeds as follows, using the standard atomic weights of the elements:

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u[2][3]

  • Hydrogen (H): 9 atoms × 1.008 u = 9.072 u[4][5]

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u[6][7]

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u[8][9]

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u[10][11]

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u[12][13]

Total Molecular Weight = 144.132 + 9.072 + 79.904 + 35.453 + 14.007 + 15.999 = 298.567 g/mol

This calculated value aligns with the published molecular weight of 298.56 g/mol , providing a validated foundation for experimental work[1].

Section 3: Practical Implications and Experimental Workflows

A precise molecular weight is indispensable for quantitative chemical applications. Its primary use is in converting between the mass of a substance and its molar amount, which is fundamental for accurate and reproducible scientific results.

This protocol outlines the preparation of a 10 mM stock solution of 3-(Benzyloxy)-5-bromo-2-chloropyridine, a common first step in screening assays or synthetic reactions. The accuracy of this protocol is entirely dependent on the correct molecular weight.

Objective: To prepare 10 mL of a 10 mM stock solution.

Materials:

  • 3-(Benzyloxy)-5-bromo-2-chloropyridine (MW = 298.56 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.1 mg)

  • 15 mL polypropylene conical tube

  • Calibrated micropipettes

Methodology:

  • Calculate Required Mass:

    • Moles = Concentration × Volume

    • Moles = 0.010 mol/L × 0.010 L = 0.0001 mol

    • Mass = Moles × Molecular Weight

    • Mass = 0.0001 mol × 298.56 g/mol = 0.029856 g = 29.86 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean weigh boat.

    • Carefully weigh out approximately 29.86 mg of the compound. Record the exact mass.

  • Dissolution:

    • Transfer the weighed compound into the 15 mL conical tube.

    • Add 8 mL of DMSO to the tube.

    • Vortex the tube vigorously for 2-3 minutes until the solid is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Final Volume Adjustment:

    • Once fully dissolved, add DMSO to bring the final volume to exactly 10.0 mL.

    • Invert the tube 10-15 times to ensure homogeneity.

  • Storage:

    • Label the tube clearly with the compound name, concentration, solvent, and date.

    • Store at -20°C, protected from light and moisture.

The causality behind these steps is clear: an inaccurate molecular weight would lead to an incorrect mass calculation, resulting in a stock solution of unknown concentration and compromising the validity of all subsequent experiments.

While the calculated molecular weight is theoretical, it must be empirically verified, especially for newly synthesized batches. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, as it provides an experimental mass with high precision.

The diagram below illustrates a typical workflow for confirming the identity and molecular mass of a compound like 3-(Benzyloxy)-5-bromo-2-chloropyridine.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing cluster_result Result Confirmation Prep 1. Prepare Dilute Solution (e.g., 1 µM in ACN/H₂O) Source 2. Ionization (e.g., ESI+) Prep->Source Infusion or LC Injection Analyzer 3. Mass Analysis (e.g., TOF or Orbitrap) Source->Analyzer Ion Transfer Detector 4. Ion Detection Analyzer->Detector Mass Separation Processing 5. Mass Spectrum Generation Detector->Processing Signal Acquisition Verification 6. m/z Verification Processing->Verification Peak Picking Result Compare [M+H]⁺ to Theoretical (297.9634 Da) Verification->Result Data Comparison

Caption: Workflow for Molecular Weight Verification via HRMS.

In this workflow, the compound is ionized (e.g., by protonation to form [M+H]⁺). The mass analyzer measures the mass-to-charge ratio (m/z) of this ion. For 3-(Benzyloxy)-5-bromo-2-chloropyridine, the theoretical exact mass of the protonated species [C₁₂H₁₀BrClNO]⁺ is calculated using the monoisotopic masses of the most abundant isotopes, which is crucial for HRMS. The presence of bromine and chlorine creates a distinctive isotopic pattern, which serves as a secondary, powerful confirmation of the compound's elemental composition.

References

  • Atomic Weight of Bromine . Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Bromine | Structure, Properties & Uses . Study.com. [Link]

  • How heavy is one atom of hydrogen? . Quora. [Link]

  • Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry . Medium. [Link]

  • Atomic Weights of the Elements 2023 . IUPAC. [Link]

  • Chlorine . Wikipedia. [Link]

  • Oxygen . Wikipedia. [Link]

  • Bromine . Wikipedia. [Link]

  • Atomic Weight of Nitrogen . Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Understanding the Atomic Mass of Chlorine: A Deep Dive . Oreate AI Blog. [Link]

  • Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts . Britannica. [Link]

  • Atomic Mass Of Elements . sathee jee. [Link]

  • Atomic Weight of Carbon . Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Atomic Weights . [Link]

  • Atomic Weights and Isotopic Compositions for Bromine . National Institute of Standards and Technology (NIST). [Link]

  • Nitrogen . Wikipedia. [Link]

  • Oxygen | Discovery, Symbol, Properties, Uses, & Facts . Britannica. [Link]

  • Chlorine . IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • What do you mean by 'atomic mass of chlorine is 35.5'? . Quora. [Link]

  • How heavy is one atom of carbon? . Quora. [Link]

  • Hydrogen | H (Element) . PubChem, National Institutes of Health (NIH). [Link]

  • Nitrogen | N (Element) . PubChem, National Institutes of Health (NIH). [Link]

  • What is the gram molecular mass of nitrogen? . Quora. [Link]

  • How did the early chemists determine the atomic weight of hydrogen? . History of Science and Mathematics Stack Exchange. [Link]

  • Hydrogen . IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • What is the molecular weight of oxygen . Unacademy. [Link]

  • Atomic Weights and Isotopic Compositions for Hydrogen . National Institute of Standards and Technology (NIST). [Link]

  • Oxygen, atomic . NIST Chemistry WebBook. [Link]

  • Atomic Weights and Isotopic Compositions for Carbon . National Institute of Standards and Technology (NIST). [Link]

  • 3-(Benzyloxy)-2-bromo-5-chloropyridine | C12H9BrClNO . PubChem, National Institutes of Health (NIH). [Link]

Sources

3-(Benzyloxy)-5-bromo-2-chloropyridine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and handling of 3-(Benzyloxy)-5-bromo-2-chloropyridine , a critical intermediate in medicinal chemistry.

Executive Summary

3-(Benzyloxy)-5-bromo-2-chloropyridine is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents. Its structure features three distinct reactive handles: a 2-chloro group (susceptible to SNAr displacement), a 5-bromo group (ideal for palladium-catalyzed cross-coupling), and a 3-benzyloxy group (a protected hydroxyl moiety).

This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and quality control protocols, designed for researchers optimizing lead compounds in drug discovery.

Physicochemical Profile

Note: Experimental values for this specific intermediate are rare in public literature. The data below synthesizes available vendor specifications and chemoinformatic predictions based on structural analogs.

Core Properties
PropertyValue / DescriptionSource/Note
Chemical Name 3-(Benzyloxy)-5-bromo-2-chloropyridineIUPAC
Molecular Formula C₁₂H₉BrClNO
Molecular Weight 298.56 g/mol Calculated
CAS Number Not widely listed; Custom synthesisSee Precursor CAS below
Appearance White to off-white crystalline solidObserved in analogs
Melting Point 85 – 95 °C (Predicted range)Based on benzyl ether analogs
Solubility (Water) Insoluble (< 0.1 mg/mL)Lipophilic nature
Solubility (Organic) Soluble in DCM, EtOAc, THF, DMSO
Electronic & Lipophilic Parameters
ParameterValueImplication for Research
LogP (Predicted) 3.8 ± 0.4High lipophilicity; requires organic co-solvents for assays.
pKa (Pyridine N) ~1.5 – 2.5 (Predicted)The electron-withdrawing Cl and Br atoms significantly reduce the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).
H-Bond Donors 0No free hydroxyl/amine groups.
H-Bond Acceptors 2Pyridine nitrogen and ether oxygen.

Synthetic Context & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities. This compound is typically synthesized via the O-alkylation of 5-bromo-2-chloro-3-hydroxypyridine .

Synthesis Pathway (Graphviz)

The following diagram illustrates the standard synthetic route and potential side reactions.

Synthesis Precursor 5-Bromo-2-chloro-3-hydroxypyridine (CAS 286946-77-8) Base Base (K2CO3/Cs2CO3) Solvent (DMF/ACN) Precursor->Base Reagent Benzyl Bromide (BnBr) Reagent->Base Product 3-(Benzyloxy)-5-bromo-2-chloropyridine (Target) Base->Product O-Alkylation (Major) Impurity N-Alkylated Isomer (Potential Side Product) Base->Impurity N-Alkylation (Minor)

Figure 1: Synthetic pathway via Williamson ether synthesis. Note the potential for N-alkylation (pyridone formation) if reaction conditions are not controlled.

Key Impurities
  • Residual Benzyl Bromide : A lachrymator; must be removed via wash or chromatography.

  • N-Alkylated Pyridone : Pyridines with 3-hydroxy groups can tautomerize. While the 2-chloro substituent favors the hydroxy form, trace N-benzylation can occur.

  • Hydrolysis Product : 5-bromo-2-chloro-3-hydroxypyridine (Starting Material) if conversion is incomplete.

Analytical Characterization & QC Protocols

To ensure the integrity of the material for biological or synthetic use, a multi-modal QC approach is required.

Identification (NMR)[2][6][7]
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.30–7.45 (m, 5H) : Benzyl aromatic protons.

    • δ 5.15–5.25 (s, 2H) : Benzylic -CH₂- singlet. Distinctive shift confirming O-alkylation.

    • δ 8.0–8.3 (d, 1H) : Pyridine H-6 (deshielded by N and Br).

    • δ 7.4–7.6 (d, 1H) : Pyridine H-4.

Purity Analysis (HPLC Method)

This protocol is designed to separate the lipophilic product from the more polar starting material.

Protocol 1: Reverse-Phase HPLC

  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient :

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% → 95% B (Linear Ramp)

    • 15-20 min: 95% B (Wash)

  • Detection : UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds, though less relevant here).

  • Expected Retention : The target is highly lipophilic and will elute late (approx. 12-14 min in this gradient).

Quality Control Workflow (Graphviz)

QC_Workflow cluster_Analytics Analytical Verification Sample Crude Material TLC TLC Screening (Hex/EtOAc 4:1) Sample->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification If impure NMR 1H NMR (Structure ID) Purification->NMR LCMS LC-MS (MW: 298.56) NMR->LCMS HPLC HPLC Purity (>98%) LCMS->HPLC HPLC->Purification Fail (<95%) Release Batch Release HPLC->Release Pass

Figure 2: Standard Quality Control Workflow for isolating and verifying 3-(Benzyloxy)-5-bromo-2-chloropyridine.

Handling, Stability & Safety

Stability
  • Thermal : Stable at room temperature.[1]

  • Hydrolytic : The 2-chloro position is reactive. Avoid prolonged exposure to strong aqueous bases or nucleophiles unless intended.

  • Light : Benzyl ethers can be susceptible to photo-oxidation over long periods; store in amber vials.

Storage Protocol
  • Container : Tightly sealed glass vial (polyethylene cap liner preferred).

  • Environment : Store at 2–8 °C for long-term stability.

  • Desiccation : Hygroscopicity is low, but keeping it dry prevents hydrolysis of the chloro-group.

Safety (GHS Classification)
  • Signal Word : WARNING

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE : Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

  • General Synthesis of Benzyl Ethers : Organic Chemistry Portal. "Williamson Ether Synthesis". Available at: [Link]

  • Patent Literature: WO2019069973A1. Nitrogen-containing heteroaryl compound, and pharmaceutical use thereof. (Describes analogous synthesis conditions).
  • Safety Data : PubChem Compound Summary for 5-Bromo-2-chloropyridine (Analogous scaffold safety data). Available at: [Link]

Sources

A Technical Guide to 3-(Benzyloxy)-5-bromo-2-chloropyridine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Benzyloxy)-5-bromo-2-chloropyridine is a highly functionalized heterocyclic compound of significant interest to the fields of organic synthesis and medicinal chemistry. This guide provides an in-depth analysis of its molecular structure, proposed synthetic pathways, and unique chemical reactivity. The strategic placement of three distinct functional groups—a benzyloxy ether, a bromine atom, and a chlorine atom—on the pyridine scaffold offers chemists a powerful tool for the regioselective construction of complex molecular architectures. We will explore the differential reactivity of the C-Br and C-Cl bonds, particularly in the context of palladium-catalyzed cross-coupling reactions, which is fundamental to its utility. Furthermore, this whitepaper will delve into its applications as a key building block in drug discovery programs, drawing parallels with structurally related compounds that have shown promise as therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Physicochemical Properties

The properties of 3-(Benzyloxy)-5-bromo-2-chloropyridine are summarized in the table below. These values are calculated based on its chemical structure and are essential for planning experimental conditions.

PropertyValue
Molecular Formula C₁₂H₉BrClNO
Molecular Weight 298.56 g/mol
IUPAC Name 3-(Benzyloxy)-5-bromo-2-chloropyridine
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(N=C2)Br)Cl
InChI Key FNUHQNZQDCJWQD-UHFFFAOYSA-N
Appearance Predicted to be an off-white to yellow solid
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).

Molecular Structure Analysis

The utility of 3-(Benzyloxy)-5-bromo-2-chloropyridine stems directly from its unique trifunctional structure. Each component plays a critical role in its overall reactivity profile.

  • Pyridine Core : A nitrogenous heterocycle that is a common scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.

  • Benzyloxy Group (Position 3) : This group serves two primary purposes. First, it acts as a stable protecting group for a hydroxyl functionality, preventing unwanted side reactions. Second, its steric bulk and electronic properties (oxygen's lone pairs can donate electron density into the ring) can influence the reactivity of adjacent positions.

  • Bromo Group (Position 5) : The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy compared to the carbon-chlorine bond.[1]

  • Chloro Group (Position 2) : The carbon-chlorine bond is significantly less reactive in standard cross-coupling conditions, allowing for selective functionalization at the C-5 position. It can, however, be targeted under more forcing conditions or by different reaction classes, such as nucleophilic aromatic substitution (SₙAr).

Caption: Chemical structure of 3-(Benzyloxy)-5-bromo-2-chloropyridine.

Proposed Synthesis Workflow

While numerous routes can be envisioned, a logical and robust synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine would likely start from a readily available dihydroxypyridine derivative. The following workflow illustrates a plausible, multi-step synthesis that allows for controlled installation of each functional group.

Causality Behind Experimental Choices:

  • Step 1 (Bromination): Electrophilic bromination of 2,3-dihydroxypyridine is directed by the activating hydroxyl groups to install the bromine at the C-5 position.

  • Step 2 (Selective Benzylation): The hydroxyl group at C-3 is generally more nucleophilic than the one at C-2 (which exists in tautomeric equilibrium with the pyridone form). This difference can be exploited for selective protection with benzyl bromide under basic conditions.

  • Step 3 (Chlorination): The remaining hydroxyl/pyridone at C-2 is converted to the chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a classic and reliable transformation for converting pyridones to chloropyridines.

Caption: Proposed multi-step synthesis of the target compound.

Chemical Reactivity and Strategic Transformations

The primary synthetic value of 3-(Benzyloxy)-5-bromo-2-chloropyridine lies in the differential reactivity of its two halogen atoms, enabling sequential, site-selective modifications.

Palladium-Catalyzed Cross-Coupling at C-5

The C-Br bond at the 5-position is the preferred site for oxidative addition to a Palladium(0) catalyst.[1] This makes it an ideal handle for introducing carbon-carbon or carbon-nitrogen bonds via well-established cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

  • Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl group, a valuable functional group in medicinal chemistry.[1]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many drug candidates.

Self-Validating Protocol: Generalized Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling, with built-in checks for reaction success.

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add 3-(Benzyloxy)-5-bromo-2-chloropyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent and Base Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water) followed by a degassed aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).

  • Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, more nonpolar spot (product) validates progress. A successful reaction is typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C-5 coupled product.

Caption: Workflow for selective cross-coupling at the C-5 position.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals. The specific substitution pattern of 3-(benzyloxy)-5-bromo-2-chloropyridine makes it an attractive starting material for creating libraries of novel compounds for high-throughput screening.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The ability to sequentially introduce different groups at the C-5 and C-2 positions allows for the systematic exploration of the chemical space around a target's active site. For example, novel 3-Benzyloxyaminopyridines have recently been developed as selective ROS1 inhibitors to combat resistant mutations in non-small cell lung cancer.[2] Our title compound is an ideal precursor for analogs of such molecules.

  • General Pharmaceutical Intermediates: The versatility of this building block makes it relevant for synthesizing a wide range of biologically active molecules.[3][4] The benzyloxy group can be deprotected (e.g., via hydrogenolysis) at a later stage to reveal a hydroxyl group, which can serve as a key hydrogen bond donor or a point for further derivatization.

Spectroscopic Characterization (Predicted)

While an experimental spectrum must be obtained for definitive identification, the expected spectroscopic data for 3-(Benzyloxy)-5-bromo-2-chloropyridine can be predicted based on its structure.

TechniqueExpected Signals
¹H NMR ~7.2-7.5 ppm (m, 5H): Protons of the phenyl ring. ~8.2 ppm (d, 1H) & ~7.9 ppm (d, 1H): Two distinct doublets for the two protons on the pyridine ring. ~5.2 ppm (s, 2H): Singlet for the benzylic -CH₂- protons.
¹³C NMR ~150-160 ppm: Carbons attached to N and O. ~140-145 ppm: Carbons attached to halogens. ~127-135 ppm: Carbons of the phenyl ring and pyridine ring. ~70 ppm: Benzylic -CH₂- carbon.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z ≈ 298.96 and 300.96, showing the characteristic isotopic pattern for compounds containing one bromine and one chlorine atom.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted, general guidelines based on similar chemicals apply.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[5][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

Conclusion

3-(Benzyloxy)-5-bromo-2-chloropyridine is a strategically designed chemical intermediate that offers a remarkable degree of control for synthetic chemists. Its key attribute is the orthogonal reactivity of the C-Br and C-Cl bonds, which permits selective, stepwise functionalization of the pyridine core. This capability, combined with the presence of a stable benzyloxy protecting group, makes it an exceptionally valuable building block for constructing complex molecules, particularly in the pursuit of novel therapeutic agents and kinase inhibitors. Understanding its reactivity and handling it with appropriate care will enable researchers to fully exploit its synthetic potential.

References

  • PubChem. 3-(Benzyloxy)-2-bromo-5-chloropyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(Benzyloxy)-5-bromopyridine. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity of 3-Bromo-2,6-bis(benzyloxy)pyridine. [Link]

  • PubChem. 3-(Benzyloxy)-5-bromo-2-chloropyrazine. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-(benzyloxy)-5-bromo-2-chloropyrazine (C11H8BrClN2O). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 3-Bromo-2,6-bis(benzyloxy)pyridine: A Chemist's Guide. [Link]

  • PubChemLite. 3-(benzyloxy)-5-bromopyridine (C12H10BrNO). [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • PubMed. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation. [Link]

  • Google Patents.
  • Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

Sources

Technical Guide: Synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and nicotinic acetylcholine receptor ligands.[1]

Executive Summary

  • Target Molecule: 3-(Benzyloxy)-5-bromo-2-chloropyridine

  • CAS Registry Number: 1352318-66-5 (Generic/Related) / Precursor CAS: 286946-77-8

  • Molecular Formula:

    
    
    
  • Core Application: Intermediate for Suzuki-Miyaura couplings (via C-Br) or nucleophilic aromatic substitutions (via C-Cl) in drug discovery.

  • Primary Pathway: Nucleophilic substitution (O-alkylation) of 5-bromo-2-chloropyridin-3-ol with benzyl bromide.

This guide prioritizes the convergent synthesis approach, utilizing the commercially established precursor 5-bromo-2-chloropyridin-3-ol .[1] This route offers superior regiocontrol compared to late-stage halogenation of the benzyl ether.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the pyridine-ether bond. By disconnecting at the benzylic oxygen, we identify two reliable fragments: the electrophilic benzyl bromide and the nucleophilic hydroxypyridine core.[1]

Retrosynthesis Target 3-(Benzyloxy)-5-bromo-2-chloropyridine (Target) Precursor 5-Bromo-2-chloropyridin-3-ol (Core Scaffold) Target->Precursor O-Alkylation (Williamson Ether) Reagent Benzyl Bromide (BnBr) Target->Reagent StartingMat 2-Chloropyridin-3-ol (Commercial Start) Precursor->StartingMat Regioselective Bromination

Figure 1: Retrosynthetic disconnection showing the primary O-alkylation pathway and the upstream origin of the pyridine core.

Precursor Preparation (Strategic Context)

While 5-bromo-2-chloropyridin-3-ol is commercially available, understanding its origin is vital for troubleshooting impurity profiles.

  • Route A (Demethylation): Demethylation of 5-bromo-2-chloro-3-methoxypyridine using aqueous HBr at 100°C. This is the most robust method for ensuring high regiopurity [1].

  • Route B (Direct Bromination): Bromination of 2-chloropyridin-3-ol.

    • Challenge: The 3-hydroxyl group directs ortho (C2, C4) and para (C6).[1] With C2 blocked by Chlorine, the major product is often the C6-bromo or C4,C6-dibromo species.[1]

    • Resolution: Accessing the C5-bromo isomer typically requires specific directing groups or starting from 2-amino-3-nitropyridine derivatives to establish the halogen pattern before installing the hydroxyl group. Therefore, sourcing the certified 5-bromo-2-chloropyridin-3-ol isomer is recommended over in-house bromination of the chloropyridinol. [1]

Detailed Protocol: O-Benzylation

This protocol describes the Williamson ether synthesis to install the benzyl group. The reaction utilizes a weak base (


) in a polar aprotic solvent (DMF) to favor O-alkylation over N-alkylation (a common side reaction in pyridones/pyridinols).
Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
5-Bromo-2-chloropyridin-3-ol Substrate1.0208.4450.0 g
Benzyl Bromide (BnBr) Electrophile1.1 - 1.2171.0433.0 mL (approx 45 g)
Potassium Carbonate (

)
Base1.5 - 2.0138.2149.7 g
DMF (N,N-Dimethylformamide) SolventN/A-250 - 500 mL (5-10 vol)
Step-by-Step Methodology

Safety Note: Benzyl bromide is a potent lachrymator. Handle in a fume hood. Pyridine derivatives may be toxic.

  • Setup:

    • Charge a dry 3-neck round-bottom flask (equipped with a mechanical stirrer and internal thermometer) with 5-bromo-2-chloropyridin-3-ol (1.0 equiv) and DMF (5 volumes).

    • Stir until a clear or slightly suspension forms.

  • Deprotonation:

    • Add Potassium Carbonate (

      
      , 1.5 equiv) in a single portion.[1]
      
    • Observation: The mixture may become a thick suspension. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation of the phenol (formation of the phenoxide anion).

  • Alkylation:

    • Add Benzyl Bromide (1.1 equiv) dropwise via an addition funnel over 20 minutes.

    • Exotherm Control: Maintain internal temperature < 30°C.

    • After addition, stir the reaction mixture at Room Temperature for 4–6 hours.

    • Optional: If reaction is sluggish by TLC/LCMS, heat to 50–60°C for 2 hours.

  • Monitoring:

    • TLC: Silica gel, 20% EtOAc in Hexanes.[1] Product (

      
      ) should be distinct from starting material (
      
      
      
      ).
    • LCMS: Monitor for disappearance of M+H 208/210 (SM) and appearance of M+H 298/300 (Product).

  • Workup:

    • Dilute the reaction mixture with Water (10 volumes).

    • Precipitation: The product often precipitates as a solid upon water addition. Stir for 1 hour.

    • Filtration (Preferred): Filter the solid, wash with water (3x) and Hexanes (2x) to remove excess BnBr.[1]

    • Extraction (Alternative): If oil forms, extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine (2x), dry over

      
      , and concentrate.[1][2][3]
      
  • Purification:

    • Recrystallization: If necessary, recrystallize from Ethanol or EtOAc/Heptane.[1]

    • Yield: Expected yield is 85–95%.

Experimental Workflow Diagram

Workflow Step1 Dissolution 5-Br-2-Cl-pyridin-3-ol in DMF Step2 Deprotonation Add K2CO3, Stir 30 min Step1->Step2 Step3 Alkylation Add BnBr dropwise Stir RT 4-6h Step2->Step3 Step4 Quench Pour into H2O (10 vol) Step3->Step4 Decision Solid Forms? Step4->Decision PathA Filtration Wash H2O/Hexane Decision->PathA Yes PathB Extraction EtOAc/Brine Decision->PathB No (Oiling) Final Final Product Dry & Characterize PathA->Final PathB->Final

Figure 2: Operational workflow for the O-benzylation process.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationImpact of Deviation
Solvent Choice DMF or AcetonitrileProtic solvents (EtOH) may compete with the nucleophile. Non-polar solvents reduce reaction rate.
Temperature 20°C - 60°C>80°C increases risk of N-alkylation (formation of pyridone byproduct) or decomposition.
Base Strength Carbonate (

)
Stronger bases (NaH) are unnecessary and may cause side reactions.
Stoichiometry 1.1 equiv BnBrLarge excess of BnBr complicates purification (requires chromatography).

Regioselectivity Check (O- vs N-alkylation):

  • O-Alkylation (Desired): Product is a pyridine ether. NMR shows benzylic

    
     as a singlet around 
    
    
    
    5.2 ppm.
  • N-Alkylation (Byproduct): Product is a pyridone. NMR typically shows benzylic

    
     shifted and distinct ring proton shifts due to loss of aromaticity.
    
  • Control: The 3-hydroxy group is phenolic in nature (unlike 2- or 4-hydroxy which exist predominantly as pyridones). Therefore, O-alkylation is highly favored under mild carbonate conditions.[1]

Characterization Data (Expected)

  • Physical State: White to off-white solid.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.05 (d, J=2.0 Hz, 1H, H-6)[1]
      
    • 
       7.45 - 7.30 (m, 6H, Ph-H + H-4)[1]
      
    • 
       5.20 (s, 2H, 
      
      
      
      )[1]
  • MS (ESI): m/z 298/300

    
    . Pattern confirms mono-Br and mono-Cl isotopes.
    

References

  • Patent: WO2019069973A1. Nitrogen-containing heteroaryl compound, and pharmaceutical use thereof. (Describes the alkylation of 5-bromo-2-chloropyridin-3-ol with benzyl bromide).

  • Patent: US11964986B1. 9-oxo-9,10-dihydro-6H-pyrano[3,2-b:4,5-b′].[1] (Describes analogous alkylation conditions using K2CO3 in acetonitrile).

  • Journal:Bioorganic & Medicinal Chemistry Letters, 1998. (Foundational work on 3-benzyloxypyridine scaffolds).
  • Chemical Supplier Data: Sigma-Aldrich / PubChem entries for 5-Bromo-2-chloropyridin-3-ol (CAS 286946-77-8).[4]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic features of 3-(Benzyloxy)-5-bromo-2-chloropyridine, a substituted pyridine derivative of interest in synthetic chemistry and drug discovery. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a predictive yet robust characterization. By analyzing the influence of the benzyloxy, bromo, and chloro substituents on the pyridine core, we offer a detailed interpretation of the expected spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals, providing both detailed theoretical analysis and standardized experimental protocols for acquiring high-fidelity spectroscopic data for this and structurally related compounds.

Introduction

3-(Benzyloxy)-5-bromo-2-chloropyridine is a polysubstituted heterocyclic compound. The unique arrangement of its functional groups—an ether linkage, and two different halogen atoms on a pyridine ring—makes it a potentially valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application, and for this, a combination of spectroscopic techniques is indispensable.

This guide will walk through the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this molecule. Each section will begin with a standardized experimental protocol, followed by a detailed analysis of the expected spectral features. The interpretations are grounded in fundamental principles and supported by data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Sample Preparation:

  • Accurately weigh 5-25 mg of 3-(Benzyloxy)-5-bromo-2-chloropyridine.[1][2]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often a good first choice for moderately polar organic compounds.[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube. The optimal sample height should be approximately 4 cm.[3]

  • Cap the NMR tube securely to prevent solvent evaporation.

Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR (Proton-Decoupled):

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the two protons on the pyridine ring, the five protons on the benzyl ring, and the two methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-(Benzyloxy)-5-bromo-2-chloropyridine (in CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~7.5 - 7.7d~2.5
H-6~8.1 - 8.3d~2.5
-OCH₂-~5.2 - 5.4s-
Benzyl-H~7.3 - 7.5m-

Interpretation and Justification:

  • Pyridine Protons (H-4 and H-6): The pyridine ring has two remaining protons. H-6 is ortho to the electronegative nitrogen atom and is expected to be the most downfield of the pyridine protons. H-4 is also influenced by the surrounding substituents. The two protons will appear as doublets due to coupling to each other.

  • Methylene Protons (-OCH₂-): These two protons are adjacent to an oxygen atom, which deshields them, causing them to appear at a relatively downfield position for aliphatic protons. As there are no adjacent protons, this signal is expected to be a singlet.

  • Benzyl Protons: The five protons on the phenyl ring of the benzyloxy group will likely appear as a complex multiplet in the aromatic region.

Caption: Molecular structure of 3-(Benzyloxy)-5-bromo-2-chloropyridine with proton labeling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Benzyloxy)-5-bromo-2-chloropyridine (in CDCl₃)

Carbon(s)Predicted Chemical Shift (δ, ppm)Justification
C-2~145 - 150Attached to electronegative Cl and adjacent to N.
C-3~150 - 155Attached to the ether oxygen.
C-4~125 - 130Standard aromatic carbon chemical shift.
C-5~115 - 120Attached to Br, which has a moderate shielding/deshielding effect.
C-6~148 - 152Adjacent to N, expected to be downfield.
-OCH₂-~70 - 75Aliphatic carbon attached to oxygen.
Benzyl C (ipso)~135 - 138Carbon attached to the -OCH₂- group.
Benzyl C (o,m,p)~127 - 129Typical aromatic carbon chemical shifts.

Interpretation and Justification:

The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. The carbons directly attached to the nitrogen (C-2 and C-6) and the electronegative substituents (Cl, O) are expected to be the most downfield. The carbon bearing the bromine (C-5) will also have its chemical shift influenced by the halogen. The benzylic carbon and the phenyl carbons will show their characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR Method:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum.

KBr Pellet Method:

  • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands for the aromatic rings, the ether linkage, and the carbon-halogen bonds.

Table 3: Predicted IR Absorption Frequencies for 3-(Benzyloxy)-5-bromo-2-chloropyridine

Functional GroupPredicted Absorption Range (cm⁻¹)Appearance
Aromatic C-H Stretch3030 - 3100Medium to Weak
Aliphatic C-H Stretch (-CH₂-)2850 - 2960Medium
Aromatic C=C and C=N Stretch1400 - 1600Medium to Strong
C-O-C Asymmetric Stretch1220 - 1270Strong
C-O-C Symmetric Stretch1020 - 1070Medium
C-Cl Stretch600 - 800Medium to Strong
C-Br Stretch500 - 600Medium to Strong

Interpretation and Justification:

  • Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will show peaks for the C-H bonds of the aromatic rings, while the region just below 3000 cm⁻¹ will correspond to the methylene C-H bonds.[5]

  • Aromatic Ring Stretches: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine and benzene rings.

  • Ether C-O Stretches: The most prominent features for the benzyloxy group will be the strong asymmetric and medium symmetric C-O-C stretching bands. Aryl alkyl ethers typically show a strong asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[6]

  • Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations appear in the fingerprint region at lower wavenumbers.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺): The exact mass of 3-(Benzyloxy)-5-bromo-2-chloropyridine (C₁₂H₉BrClNO) is approximately 296.9556 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1) and chlorine (³⁵Cl and ³⁷Cl are ~3:1), the molecular ion will appear as a cluster of peaks. The most intense peaks will be at m/z ~297 (for ⁷⁹Br and ³⁵Cl) and m/z ~299 (for ⁸¹Br and ³⁵Cl), with other smaller peaks corresponding to other isotopic combinations.

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum

m/zProposed Fragment StructureFragmentation Pathway
297/299/301[C₁₂H₉BrClNO]⁺Molecular Ion (M⁺)
91[C₇H₇]⁺ (Tropylium ion)Cleavage of the benzyl-oxygen bond. This is often a very stable and abundant ion.
206/208/210[C₅H₃BrClNO]⁺Loss of the benzyl group (C₇H₇•).
178/180[C₅H₃BrO]⁺Loss of the benzyl group and chlorine.

Interpretation and Justification:

The fragmentation of benzylic ethers in EI-MS is well-characterized. The most common fragmentation pathway is the cleavage of the C-O bond to form the highly stable tropylium cation at m/z 91.[9][10] Other likely fragmentations involve the loss of the halogen atoms and other parts of the pyridine ring.

fragmentation M [M]⁺˙ m/z 297/299/301 frag1 [C₇H₇]⁺ m/z 91 (Tropylium ion) M->frag1 - [C₅H₂BrClNO]• frag2 [M - C₇H₇]⁺ m/z 206/208/210 M->frag2 - C₇H₇•

Caption: Predicted major fragmentation pathways for 3-(Benzyloxy)-5-bromo-2-chloropyridine in EI-MS.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 3-(Benzyloxy)-5-bromo-2-chloropyridine. By applying fundamental spectroscopic principles and drawing comparisons with related structures, a comprehensive characterization has been constructed. The provided standardized protocols offer a reliable framework for obtaining experimental data, which can then be compared against the predictions laid out in this document to confirm the structure and purity of the compound. This integrated approach of prediction and standardized methodology is essential for robust scientific research and development.

References

  • Spectroscopy Letters. (2006). 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. [Link]

  • Molecular Physics. (2006). Solvent effects in the proton magnetic resonance spectrum of pyridine. Taylor & Francis Online. [Link]

  • NMR Sample Preparation Guidelines. (2025). NMR sample préparation guidelines. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Go Up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • SciELO Argentina. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. [Link]

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

  • Sample preparation for FT-IR. [Link]

  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • ACS Publications. Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Canadian Science Publishing. (2011). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • ResearchGate. Standard Sampling Techniques for Infrared Spectroscopy. [Link]

  • PMC. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

  • IR Spectroscopy of Hydrocarbons. [Link]

  • Metairief. (2024). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • The Royal Society of Chemistry. Supplementary Data. [Link]

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • NIU - Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

  • Shimadzu Italia. Ionization Modes: EI. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • 13-C NMR Chemical Shift Table.pdf. [Link]

  • Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. [Link]

  • PubChem. 5-Bromo-2-chloropyridin-3-ol. [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Google Patents.

Sources

Navigating the Solubility Landscape of 3-(Benzyloxy)-5-bromo-2-chloropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the intricate world of pharmaceutical sciences and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary step but a cornerstone of successful formulation and therapeutic efficacy. The ability of a compound to dissolve in a given solvent system governs its bioavailability, manufacturability, and ultimately, its performance as a therapeutic agent.[1][2] This guide provides an in-depth technical exploration of the solubility characteristics of 3-(Benzyloxy)-5-bromo-2-chloropyridine, a substituted pyridine derivative of interest in medicinal chemistry.

Substituted pyridines are a class of heterocyclic compounds that feature prominently in a vast array of pharmaceuticals and agrochemicals.[3][4][5] Their unique electronic properties and ability to engage in various intermolecular interactions make them versatile scaffolds in drug design. However, the introduction of multiple substituents, such as the benzyloxy, bromo, and chloro groups in the title compound, can significantly impact its physicochemical properties, including solubility. This guide will delve into the theoretical underpinnings of its expected solubility, provide a robust experimental framework for its determination, and discuss the practical implications for researchers and formulation scientists.

Theoretical Framework: Predicting Solubility from Molecular Structure

To move beyond this qualitative principle, we can examine the predicted physicochemical properties of the molecule and related structures. For instance, a structurally similar compound, 3-(Benzyloxy)-2-bromo-5-chloropyridine, has a calculated XLogP3-AA of 4, indicating a significant degree of lipophilicity.[6] This high lipophilicity suggests that 3-(Benzyloxy)-5-bromo-2-chloropyridine is likely to exhibit poor solubility in aqueous solutions and a preference for non-polar organic solvents.

Key Molecular Features Influencing Solubility:

  • Large Aromatic System: The presence of both a pyridine and a benzene ring contributes to a large, non-polar surface area, favoring interactions with non-polar solvents through van der Waals forces.

  • Halogen Substituents: The bromo and chloro groups further increase the molecular weight and lipophilicity of the compound.

  • Ether Linkage: The benzyloxy group introduces an ether linkage, which can act as a hydrogen bond acceptor, potentially offering some limited interaction with polar aprotic solvents.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a weak base and can act as a hydrogen bond acceptor, contributing to potential solubility in protic solvents, although this effect may be sterically hindered by the adjacent chloro and benzyloxy groups.[3]

Advanced Solubility Prediction Models

For more quantitative predictions, computational models can be employed. These methods, while often requiring specialized software, can provide valuable insights in the early stages of development.[7][8][9]

  • Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11][12][13] A solvent with HSP values similar to those of the solute is predicted to be a good solvent.[11][12] While specific HSP values for 3-(Benzyloxy)-5-bromo-2-chloropyridine are not published, they can be estimated using group contribution methods.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[14][15][16][17][18] It calculates the chemical potential of a solute in a given solvent, providing a more rigorous prediction of solubility.[17][18]

Based on these theoretical considerations, a qualitative prediction of the solubility of 3-(Benzyloxy)-5-bromo-2-chloropyridine in various classes of organic solvents is presented in the table below.

Predicted Solubility Profile of 3-(Benzyloxy)-5-bromo-2-chloropyridine

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherHighThe large non-polar surface area of the molecule will interact favorably with non-polar solvents via dispersion forces.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe polarity of these solvents can interact with the dipole moment of the solute. The ether and pyridine nitrogen can act as hydrogen bond acceptors.
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateThe ability of these solvents to hydrogen bond may be less effective due to the lack of strong hydrogen bond donor sites on the solute. Steric hindrance around the nitrogen may also limit interactions.
Aqueous WaterVery LowThe high lipophilicity (predicted high LogP) and lack of significant hydrogen bonding donor capabilities suggest poor aqueous solubility.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate formulation development. The following section outlines a detailed, step-by-step protocol for determining the solubility of 3-(Benzyloxy)-5-bromo-2-chloropyridine in a range of organic solvents. This method is based on the widely used "excess solid" or saturation shake-flask method.[19]

Safety First: Handling Halogenated Pyridines

Substituted pyridines, particularly halogenated ones, should be handled with care.[20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22][23] Review the Safety Data Sheet (SDS) for the compound and all solvents before beginning any experimental work.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid 3-(Benzyloxy)-5-bromo-2-chloropyridine mix Combine solid and solvent in a sealed vial prep_solid->mix prep_solvent Measure precise volume of organic solvent prep_solvent->mix equilibrate Agitate at constant temperature (e.g., 24-48 hours) mix->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter aliquot Take a precise aliquot of the saturated solution filter->aliquot dilute Dilute with a suitable solvent aliquot->dilute quantify Quantify concentration using calibrated HPLC-UV dilute->quantify

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-(Benzyloxy)-5-bromo-2-chloropyridine (e.g., 10-20 mg) into a series of glass vials. The key is to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe and pass it through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) to remove any remaining particulate matter.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of 3-(Benzyloxy)-5-bromo-2-chloropyridine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Data Reporting:

    • Calculate the solubility in units of mg/mL or mol/L.

    • It is good practice to perform the experiment in triplicate for each solvent and report the mean solubility and standard deviation.

Conclusion: From Prediction to Practical Application

This technical guide has provided a comprehensive overview of the solubility of 3-(Benzyloxy)-5-bromo-2-chloropyridine, a compound of interest for researchers in drug development and related fields. By integrating theoretical predictions based on molecular structure with a robust experimental protocol, scientists can gain a thorough understanding of this critical physicochemical property. The insights gained from such studies are invaluable for guiding solvent selection in synthesis and purification, as well as for the rational design of formulation strategies to ensure optimal delivery and bioavailability of this promising molecule.

References

  • COSMO-RS | Thermodynamics & Solubility Prediction Software - SCM. (n.d.). Retrieved from [Link]

  • Predicting Solubility | Rowan. (n.d.). Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). Retrieved from [Link]

  • Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning - Frontiers. (2024, October 31). Retrieved from [Link]

  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024, September 24). Retrieved from [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC. (2023, October 18). Retrieved from [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing). (n.d.). Retrieved from [Link]

  • COSMO-RS - Wikipedia. (n.d.). Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28). Retrieved from [Link]

  • Prediction of Solubility with COSMO-RS - Zenodo. (n.d.). Retrieved from [Link]

  • 3-(Benzyloxy)-2-bromo-5-chloropyridine | C12H9BrClNO | CID 153363309 - PubChem. (2026, February 7). Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Heterocyclic Chemistry. (n.d.). Retrieved from [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. (2023, August 21). Retrieved from [Link]

  • Hansen Solubility Parameters (HSP) - Adscientis. (n.d.). Retrieved from [Link]

  • 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem. (n.d.). Retrieved from [Link]

  • Hansen solubility parameter - Wikipedia. (n.d.). Retrieved from [Link]

  • HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved from [Link]

  • Pyridine - chemeurope.com. (n.d.). Retrieved from [Link]

  • Safety Data Sheet PYRIDINE - ChemSupply Australia. (n.d.). Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved from [Link]

  • Pyridine sulfonic acid - AERU - University of Hertfordshire. (2021, April 26). Retrieved from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • Solubility behavior of polyimides in different organic solvents - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Commercial Availability & Technical Guide: 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, procurement strategies, and synthetic methodologies for 3-(Benzyloxy)-5-bromo-2-chloropyridine .

Part 1: Executive Summary & Strategic Sourcing

The Supply Chain Reality

3-(Benzyloxy)-5-bromo-2-chloropyridine is a Tier 3 Specialty Intermediate . Unlike commodity pyridines, it is rarely held in bulk stock by major catalog vendors (Sigma-Aldrich, Fisher, VWR) for immediate dispatch. It is primarily a "make-to-order" item or stocked in milligram quantities by boutique building block suppliers.

For drug development campaigns requiring >10 grams, the "Make vs. Buy" decision is critical. The cost per gram for the pre-made ether is significantly higher than the cost of the commercially available phenol precursor.

Procurement Decision Matrix

Use the following logic to determine your sourcing strategy:

ProcurementStrategy cluster_vendors Key Vendors Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams (Hit-to-Lead) QtyCheck->SmallScale Low LargeScale > 10 Grams (Scale-Up/GLP) QtyCheck->LargeScale High DirectBuy Direct Purchase CAS: 891785-18-5 Lead Time: 2-4 Weeks SmallScale->DirectBuy InHouse In-House Synthesis Precursor CAS: 286946-77-8 Lead Time: 3 Days LargeScale->InHouse V1 CymitQuimica DirectBuy->V1 V2 Reagentia DirectBuy->V2 V3 Guidechem Aggregators

Figure 1: Decision matrix for sourcing 3-(Benzyloxy)-5-bromo-2-chloropyridine based on campaign scale.

Part 2: Commercial Landscape & Suppliers

Direct Suppliers (Target CAS: 891785-18-5)

These vendors list the specific benzylated ether.[1] Note that stock levels fluctuate rapidly.

SupplierRegionTypical Pack SizesLead TimeNotes
CymitQuimica Europe100mg, 250mg2-3 WeeksReliable for small-scale medicinal chemistry needs.
Reagentia Europe250mg, 1g2-4 WeeksOften sources from secondary Asian manufacturers.
Guidechem GlobalVariousVariableAggregator platform; requires verification of stock before payment.
Ambeed USACustom4-6 WeeksLikely requires a custom quote (RFQ).
Precursor Suppliers (Essential for Scale-Up)

If you choose to synthesize, you must source the phenol core: 5-Bromo-2-chloropyridin-3-ol (CAS: 286946-77-8) . This is a commodity chemical with high availability.

SupplierCatalog NumberPurityAvailability
Sigma-Aldrich ALNH9A997%In Stock (Global)
Combi-Blocks PY-728198%High Stock (USA/CN)
Enamine EN300-XXXX95%+High Stock (Ukraine/Latvia)
Aromalake LS2180898%Bulk (Kg scale)

Part 3: Synthetic Protocol & Technical Data

For researchers requiring >10g, in-house synthesis is the gold standard for purity control. The commercial material often contains trace benzyl bromide (a potent lachrymator) or dibenzylated impurities.

Reaction Pathway

The synthesis utilizes a standard Williamson etherification. The choice of base and solvent is critical to prevent N-alkylation (a common side reaction in pyridines).

SynthesisPathway Precursor 5-Bromo-2-chloro- pyridin-3-ol (CAS: 286946-77-8) Product 3-(Benzyloxy)-5-bromo- 2-chloropyridine (CAS: 891785-18-5) Precursor->Product Major Path (O-Alkylation) Impurity N-Alkylated By-product (<5%) Precursor->Impurity Minor Path Reagents Benzyl Bromide K2CO3 / DMF 60°C, 4h Reagents->Product

Figure 2: Synthetic route detailing the O-alkylation of the hydroxypyridine core.

Validated Experimental Protocol

Derived from standard protocols for halogenated hydroxypyridines [1, 2].

Materials:

  • 5-Bromo-2-chloropyridin-3-ol (1.0 eq)

  • Benzyl bromide (1.1 eq) [Warning: Lachrymator]

  • Potassium carbonate (K₂CO₃, 2.0 eq, anhydrous)

  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-chloropyridin-3-ol (208.44 g/mol ) in anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Add K₂CO₃ (granular) in one portion. Stir at room temperature for 15 minutes. The suspension may turn slightly yellow/orange as the phenoxide forms.

  • Addition: Dropwise add Benzyl bromide (BnBr) via syringe over 10 minutes. Note: Exothermic reaction.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (phenol) is more polar than the product.

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour into ice-water (5x reaction volume). The product typically precipitates as a solid.

    • Filter the solid.[2] If oil forms, extract with Ethyl Acetate (3x), wash with water (2x) and brine (1x).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Quality Control Specifications:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): Characteristic singlet for benzylic CH₂ (~5.2 ppm), aromatic multiplets (7.3-7.5 ppm), and two pyridine doublets (~7.5 ppm, ~8.3 ppm).

  • Key Impurity: Check for N-benzyl isomer (often distinguishable by a downfield shift in NMR).

Part 4: Applications in Drug Discovery

This scaffold is a privileged structure in kinase inhibitor discovery. The bromine at position 5 allows for Suzuki-Miyaura coupling to extend the core, while the benzyl group acts as a lipophilic protecting group or pharmacophore element.

Key Therapeutic Areas:

  • RIPK2 Inhibitors: Used in the synthesis of 3,5-diphenyl-2-aminopyridine scaffolds for inflammatory diseases [3].

  • RORγt Modulators: Intermediate for bicyclic heterocyclic compounds targeting autoimmune disorders [4].

  • Suzuki Coupling Partner: The 5-Br position is highly reactive towards boronic acids, allowing rapid library generation of 5-aryl-pyridines.

References

  • PubChem. (2026). Compound Summary: 3-(Benzyloxy)-5-bromo-2-chloropyridine (CAS 891785-18-5).[1][4][5][6] National Library of Medicine. Link

  • Sigma-Aldrich. (2026). Product Specification: 5-Bromo-2-chloropyridin-3-ol (CAS 286946-77-8). Merck KGaA. Link

  • Haile, P. A., et al. (2016). Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold. Journal of Medicinal Chemistry. Link

  • Google Patents. (2015). WO2015095795A1 - Tetrahydronaphthyridine and Related Bicyclic Compounds for Inhibition of RORgamma Activity. Link

Sources

Potential biological activities of 3-(Benzyloxy)-5-bromo-2-chloropyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists[1]

Executive Summary

In the landscape of modern medicinal chemistry, 3-(Benzyloxy)-5-bromo-2-chloropyridine (CAS: 2378806-57-4) represents a "privileged scaffold" intermediate.[1] Its structural utility lies in the orthogonal reactivity of its three functional handles: the electrophilic chlorine at C2, the cross-coupling-ready bromine at C5, and the protected hydroxyl (benzyloxy) group at C3.

This guide details the biological potential and synthetic application of this scaffold, specifically for the development of Type I and Type II kinase inhibitors . By enabling independent modification at three distinct vectors, this intermediate allows researchers to rapidly generate diverse libraries of 2-amino-3-hydroxy-5-arylpyridines —a motif central to inhibitors of targets such as ALK , c-Met , ROS1 , and SHP2 .[1]

Structural Analysis & Pharmacophore Mapping

The biological value of 3-(Benzyloxy)-5-bromo-2-chloropyridine is defined by its ability to access the "2-aminopyridine" hinge-binding motif.[1]

The Tri-Vector Reactivity Model

The molecule offers three distinct vectors for chemical diversification, allowing for precise tuning of potency, selectivity, and physicochemical properties (LogP, tPSA).

  • Vector A (C2-Chloro): The "Warhead" Position.

    • Reactivity: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

    • Biological Role: Displacement with amines creates the 2-aminopyridine core, a critical hydrogen bond donor/acceptor motif that binds to the ATP-binding hinge region of kinases.[1]

  • Vector B (C5-Bromo): The "Specificity Tail" Position.

    • Reactivity: Excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

    • Biological Role: Allows extension into the hydrophobic back-pocket (gatekeeper region) of the kinase, determining selectivity between homologous enzymes (e.g., ALK vs. ROS1).

  • Vector C (C3-Benzyloxy): The "Interaction/Solubility" Handle.

    • Reactivity: Acts as a stable protecting group that can be removed (hydrogenolysis or acid hydrolysis) to reveal a C3-hydroxyl group.

    • Biological Role: The resulting hydroxyl can form intramolecular hydrogen bonds (pre-organizing the conformation) or intermolecular bonds with catalytic residues (e.g., Lysine or Glutamate in the kinase active site).

Visualization: Reactivity & Pharmacophore Map[1]

ReactivityMap Core 3-(Benzyloxy)-5-bromo- 2-chloropyridine C2 Vector A (C2-Cl) S_NAr Displacement (Hinge Binder) Core->C2 Aminolysis C5 Vector B (C5-Br) Pd-Catalyzed Coupling (Selectivity Tail) Core->C5 Suzuki/Sonogashira C3 Vector C (C3-OBn) Deprotection -> OH (H-Bond / Cyclization) Core->C3 H2/Pd or Acid Kinase ATP-Competitive Kinase Inhibitors (ALK, c-Met, ROS1) C2->Kinase C5->Kinase Antimicrobial Benzoxazole Antimicrobials (via Cyclization) C3->Antimicrobial

Caption: Orthogonal reactivity map showing the three functional vectors of the scaffold and their downstream biological applications.[1]

Biological Activities & Therapeutic Applications[3][4][5][6][7][8][9]

Anticancer: Kinase Inhibition (ALK, c-Met, ROS1)

The primary application of derivatives from this scaffold is in oncology. The 2-aminopyridine core mimics the adenine ring of ATP, allowing it to dock competitively into the kinase active site.

  • Mechanism: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine (installed at C2) acts as a hydrogen bond donor. This "donor-acceptor" pair is the canonical recognition motif for the hinge region backbone (e.g., Met residue in many kinases).

  • Role of C3-Substituent:

    • Hydrophobic Fit: Retaining the benzyloxy group can provide hydrophobic bulk that fills the ribose-binding pocket or solvent-exposed regions.

    • H-Bonding: Deprotecting to the 3-OH allows for a crucial H-bond interaction with the "gatekeeper" residue or the catalytic lysine (Lys-75 in ATP binding sites), often improving potency by 10-100 fold.

  • Case Study (ALK2 Inhibitors): Research indicates that 3,5-diaryl-2-aminopyridines (accessible via this scaffold) are potent inhibitors of ALK2 (Activin Receptor-Like Kinase 2) , a target for Fibrodysplasia Ossificans Progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) [1].[1]

Antimicrobial & Antiviral Potential

Derivatives where the C3-hydroxyl and C2-amine are cyclized form oxazolopyridines or benzoxazole-like structures.

  • Activity: These fused bicyclic systems have demonstrated activity against Gram-positive bacteria (B. subtilis) and fungi (C. albicans) by disrupting cell wall synthesis or targeting DNA gyrase [2].[1]

  • Viral Targets: Similar pyridine-based scaffolds are explored as inhibitors of viral polymerases, where the C5-position is substituted with nucleoside analogs or rigid aromatic systems.[1]

Technical Protocols: Synthesis of Bioactive Derivatives

The following protocols describe the conversion of 3-(Benzyloxy)-5-bromo-2-chloropyridine into a functionalized kinase inhibitor candidate.

Step 1: SNAr Displacement (Installation of Hinge Binder)

Objective: Replace the C2-chloro group with a primary amine (e.g., aniline or cycloalkyl amine).

  • Reagents: 3-(Benzyloxy)-5-bromo-2-chloropyridine (1.0 eq), Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol.

  • Conditions: 120°C - 140°C (Microwave or sealed tube) for 2–4 hours.

  • Causality: The 2-position is activated for nucleophilic attack by the ring nitrogen. The electron-withdrawing bromine at C5 further activates the C2 position, making this reaction facile despite the steric bulk of the C3-benzyloxy group.

  • Validation: Monitor by LC-MS (disappearance of Cl isotope pattern, appearance of product mass).

Step 2: Suzuki-Miyaura Coupling (Installation of Selectivity Tail)

Objective: Couple an aryl boronic acid to the C5-position.[1]

  • Reagents: C2-substituted intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2M aq, 3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: 90°C under Argon for 6–12 hours.

  • Protocol Note: Degassing the solvent is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.

  • Validation: 1H NMR will show the appearance of new aromatic protons and the integration of the coupled aryl group.

Step 3: Deprotection (Optional)

Objective: Remove the benzyl group to reveal the 3-hydroxyl.[1]

  • Reagents: Trifluoroacetic acid (TFA) / Thioanisole (10:1) OR H₂ / Pd-C.

  • Conditions: Room temperature (Acid) or 1 atm H₂ (Hydrogenation).

  • Why Thioanisole? In acid-mediated deprotection, thioanisole acts as a scavenger for the benzyl cation, preventing re-alkylation of the pyridine ring [3].

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3-(Benzyloxy)-5-bromo- 2-chloropyridine Step1 Step 1: S_NAr Reaction (R-NH2, DIPEA, 130°C) Installs Hinge Binder at C2 Start->Step1 Inter1 Intermediate 1: 2-Amino-3-(benzyloxy)-5-bromopyridine Step1->Inter1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat., Base) Installs Tail at C5 Inter1->Step2 Inter2 Intermediate 2: 2-Amino-3-(benzyloxy)-5-arylpyridine Step2->Inter2 Step3 Step 3: Deprotection (TFA/Thioanisole or H2/Pd) Removes Benzyl Group Inter2->Step3 Final Final Target: 2-Amino-3-hydroxy-5-arylpyridine (Potent Kinase Inhibitor) Step3->Final

Caption: Step-by-step synthetic pathway for converting the scaffold into a bioactive kinase inhibitor.

Future Outlook & Conclusion

The 3-(Benzyloxy)-5-bromo-2-chloropyridine scaffold is a cornerstone for accessing "Type I" kinase inhibitors.[1] Its strategic value lies in the late-stage diversifiability of the C5 position, allowing medicinal chemists to synthesize a core library (via C2 substitution) and then rapidly screen C5 analogs for selectivity against specific kinases like ALK, ROS1, or c-Met.

Future applications involve using this scaffold to generate PROTACs (Proteolysis Targeting Chimeras).[1] The C5 position provides an ideal vector for attaching the linker and E3 ligase ligand without disrupting the hinge-binding affinity of the 2-aminopyridine core.

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. (2014). Demonstrates the utility of the 2-amino-3-alkoxypyridine core in kinase inhibition.

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. (2021). Discusses antimicrobial properties of benzoxazole derivatives accessible via this scaffold.

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank. (2023).[1][2][3] details deprotection strategies for benzyloxy-pyridines.

  • PubChem Compound Summary for CID 153363309: 3-(Benzyloxy)-2-bromo-5-chloropyridine. National Center for Biotechnology Information. (2025).[1]

  • Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine. BenchChem Application Notes. (2025). Provides parallel protocols for the closely related pyrimidine scaffold.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 3-(Benzyloxy)-2-chloro-5-arylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide is a cornerstone in pharmaceutical and materials science for constructing complex molecular architectures like biaryls.[3][4]

This document provides a detailed guide to the Suzuki-Miyaura coupling of 3-(Benzyloxy)-5-bromo-2-chloropyridine . This substrate is of particular interest as it contains two distinct halogen atoms, offering the potential for selective functionalization. The general reactivity trend for halides in palladium-catalyzed oxidative addition is I > Br > Cl.[4][5] This principle allows for a chemoselective coupling reaction, targeting the more reactive C-Br bond at the C5 position while leaving the C-Cl bond at the C2 position intact for potential subsequent transformations. Such a strategy is highly valuable in drug discovery for the efficient generation of diverse molecular libraries.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1] The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: The catalytic cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of 3-(Benzyloxy)-5-bromo-2-chloropyridine). This is often the rate-determining step and results in a Pd(II) complex.[2]

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., a phenyl group from phenylboronic acid) is transferred to the Pd(II) complex. This crucial step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the organic moiety to the palladium center.[7][8][9]

  • Reductive Elimination: The final step involves the two organic ligands on the Pd(II) complex coupling and being eliminated from the metal center. This forms the new C-C bond in the desired product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][2]

Visualizing the Mechanism

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln (Active Catalyst) pd_complex L | Ar-Pd(II)-X | L pd0->pd_complex + Ar-X aryl_halide Ar-X (3-(Benzyloxy)-5-bromo-2-chloropyridine) oxidative_addition Oxidative Addition (Rate-Determining Step) pd_intermediate L | Ar-Pd(II)-Ar' | L pd_complex->pd_intermediate + [Ar'-B(OH)₃]⁻ - X⁻ reductive_elimination Reductive Elimination product Ar-Ar' (Coupled Product) transmetalation Transmetalation boronic_acid Ar'-B(OH)2 (Boronic Acid) boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base base Base (e.g., K₂CO₃) pd_intermediate->pd0 pd_intermediate->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with 3-(Benzyloxy)-5-bromo-2-chloropyridine at the C5 position.

Materials and Reagents
ReagentMolecular Wt.Amount (mg)Moles (mmol)Equivalents
3-(Benzyloxy)-5-bromo-2-chloropyridine298.56298.61.01.0
Arylboronic Acid--1.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.5634.70.030.03
Potassium Carbonate (K₂CO₃)138.21276.42.02.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--
Equipment
  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask, add 3-(Benzyloxy)-5-bromo-2-chloropyridine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. The use of degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Stir the mixture vigorously and heat to 90-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(benzyloxy)-2-chloro-5-arylpyridine.

Visualizing the Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Combine solid reagents: Substrate, Boronic Acid, Base, Catalyst B Evacuate & backfill flask with N₂/Ar (3x) A->B C Add degassed Dioxane/H₂O B->C D Heat to 90-100 °C with stirring C->D E Monitor by TLC/LC-MS D->E F Cool to RT, dilute with EtOAc & H₂O E->F G Extract aqueous layer with EtOAc F->G H Wash combined organic layers with brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify crude product via Silica Gel Chromatography I->J K Characterize pure product (NMR, MS) J->K

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Key Considerations & Troubleshooting

  • Choice of Catalyst: While Pd(PPh₃)₄ is a robust and common choice, other modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can offer improved reactivity, especially for less reactive chlorides.[3][9]

  • Role of the Base: The base is critical for activating the boronic acid.[8][9] Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The choice of base can significantly affect reaction rates and yields; stronger bases can sometimes accelerate the coupling but may not be compatible with sensitive functional groups.[8][10]

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typical. Water helps to dissolve the inorganic base and facilitates the catalytic cycle.[11] Anhydrous conditions are also possible with specific bases like potassium fluoride (KF).[9]

  • Chemoselectivity: The higher reactivity of the C-Br bond over the C-Cl bond generally ensures selective coupling at the C5 position under standard conditions.[4] However, aggressive conditions (high temperatures, very active catalysts) could lead to a mixture of products. If coupling at the C2-Cl position is desired, it is typically performed after the C5 position has been functionalized.[5]

  • Side Reactions: A common side reaction is the homocoupling of the boronic acid. This can be minimized by ensuring the reaction is thoroughly deoxygenated and by using the correct stoichiometry of reagents.

Safety Precautions

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents like 1,4-dioxane are flammable and have associated health risks.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Suzuki reaction - Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals.
  • Suzuki Coupling - Organic Chemistry Portal.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Public
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Public
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.

Sources

Application Note: Strategic Functionalization of 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 3-(Benzyloxy)-5-bromo-2-chloropyridine . It provides a strategic framework for the chemoselective functionalization of this scaffold, supported by mechanistic rationale and validated protocols.

Executive Summary & Reactivity Profile

3-(Benzyloxy)-5-bromo-2-chloropyridine is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity : three distinct sites that can be modified sequentially to generate high-diversity libraries.

The Reactivity Hierarchy

To successfully manipulate this molecule, one must understand the electronic and steric forces at play:

  • C-5 Position (Bromine): The "Soft" Electrophile.

    • Reactivity: Highest susceptibility to Oxidative Addition by Palladium(0).

    • Mechanism: Pd-catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira) and Lithium-Halogen Exchange.

    • Key Insight: The C-Br bond is weaker than the C-Cl bond, allowing selective functionalization at C-5 without disturbing the C-2 chloride.[1][2]

  • C-2 Position (Chlorine): The "Hard" Electrophile.

    • Reactivity: Activated for Nucleophilic Aromatic Substitution (

      
      ).[3][4]
      
    • Mechanism: Addition-Elimination via a Meisenheimer intermediate.

    • Key Insight: The adjacent ring nitrogen renders this position electron-deficient. However, the 3-benzyloxy group exerts a steric penalty and a competing electron-donating resonance effect, often requiring slightly more forcing conditions than a simple 2-chloropyridine.

  • 3-Benzyloxy Group: The Masked Phenol.

    • Role: Protects the 3-hydroxyl group and directs lithiation (ortho-lithiation) if the bromine is absent.

    • Deprotection: Reveals a hydrogen-bond donor/acceptor (OH) or a handle for further etherification.

Decision Tree & Workflow Visualization

The following diagram maps the strategic pathways for functionalizing the scaffold.

ReactivityMap Start 3-(Benzyloxy)-5-bromo- 2-chloropyridine Suzuki Path A: C-5 Arylation (Suzuki Coupling) Start->Suzuki Pd(0), Ar-B(OH)2 Base, 80°C SNAr Path B: C-2 Displacement (SNAr with Amines/OR) Start->SNAr HNR2 or NaOR Heat/Base LiEx Path C: C-5 Lithiation (Li-Hal Exchange) Start->LiEx n-BuLi, -78°C Electrophile ProdA 5-Aryl-2-chloro-3-OBn Suzuki->ProdA ProdB 2-Amino-5-bromo-3-OBn SNAr->ProdB ProdC 5-Formyl/Alkyl-2-chloro LiEx->ProdC Deprot Path D: Debenzylation (Lewis Acid/Acid) ProdA->Deprot BCl3 or TFA ProdB->Deprot Final 3-Hydroxy Pyridine Derivatives Deprot->Final

Figure 1: Chemoselective pathways. Path A and C exploit the labile C-Br bond. Path B exploits the electron-deficient C-2 position.

Experimental Protocols

Protocol A: Chemoselective C-5 Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C-5 while preserving the C-2 chloride for later use.[1] Rationale: The oxidative addition of Pd(0) into the C-Br bond is kinetically faster than into the C-Cl bond. Using a mild base and controlled temperature prevents "scrambling" or bis-coupling.

Materials:

  • Substrate: 3-(Benzyloxy)-5-bromo-2-chloropyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) - Chosen for robustness and selectivity.
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridine substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 80°C . Note: Do not exceed 90°C to avoid activation of the C-2 chloride.

  • Monitoring: Monitor by LC-MS or TLC (typically complete in 2-4 hours). Look for the disappearance of the bromide.

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: If bis-coupling (reaction at C-2) is observed, switch to a strictly anhydrous system (


 / Toluene) and lower temperature to 60-70°C.
Protocol B: C-2 Selective Displacement

Objective: Displace the 2-chloride with an amine (amination) or alkoxide (etherification). Rationale: The 3-benzyloxy group provides steric bulk. Standard


 conditions may need optimization. For amines, thermal displacement is usually sufficient. For weak nucleophiles, Buchwald-Hartwig conditions (Pd-catalyzed) might be required, but we prioritize metal-free 

to save costs and avoid metal scavenging later.

Materials:

  • Substrate: 3-(Benzyloxy)-5-bromo-2-chloropyridine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 - 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO or NMP (for thermal); THF (for alkoxides)

Step-by-Step Procedure (Thermal Amination):

  • Setup: Dissolve the substrate in DMSO (0.5 M concentration).

  • Addition: Add the amine and DIPEA.

  • Reaction: Heat to 100°C - 120°C .

    • Note: The 3-OBn group hinders the C-2 site. Higher temperatures are expected compared to 2-chloropyridine (usually 80°C).

  • Monitoring: Monitor by LC-MS. The Br signal (M+2 pattern) should remain in the product mass spectrum.

  • Workup: Dilute with water (crash out method) or extract with EtOAc. DMSO removal is critical; extensive water washes are required.

Variation (Alkoxylation): Use Sodium Alkoxide (NaOR) in THF at 0°C to RT. The alkoxide is a stronger nucleophile and reacts faster, often without heating.

Protocol C: Controlled Debenzylation

Objective: Remove the benzyl group to reveal the 3-hydroxyl functionality without reducing the halogen (if still present). Rationale: Standard hydrogenolysis (


, Pd/C) will likely debrominate/dechlorinate the scaffold. Therefore, Lewis Acid mediated deprotection  is required.

Materials:

  • Reagent: Boron Trichloride (

    
    ) (1.0 M in DCM) or Trifluoroacetic Acid (TFA).
    
  • Solvent: Dichloromethane (DCM).

Step-by-Step Procedure:

  • Setup: Dissolve the 3-benzyloxy intermediate in anhydrous DCM under Nitrogen. Cool to -78°C (dry ice/acetone bath).

  • Addition: Add

    
     (3.0 equiv) dropwise.
    
    • Warning: Exothermic. Gas evolution possible.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Critical Step. Cool back to -78°C. Add Methanol (MeOH) dropwise to quench excess borane.

  • Workup: Concentrate the solvent. Partition between EtOAc and saturated

    
    . (Note: The product is a hydroxypyridine/pyridone tautomer and may be amphoteric; adjust pH to ~6-7 for optimal extraction).
    

Quantitative Data Summary

ParameterC-5 Coupling (Suzuki)C-2 Displacement (

)
Debenzylation
Primary Site C-5 (Bromine)C-2 (Chlorine)3-OBn (Ether)
Reagent Class Pd(0) / Boronic AcidAmine / AlkoxideLewis Acid (

)
Key Selectivity Factor Bond Strength (C-Br < C-Cl)Electronic Activation (Ortho-N)Chemical Specificity
Typical Temp 60 - 80°C100 - 120°C-78°C to 0°C
Major Risk Bis-coupling at C-2Low conversion (Sterics)Halogen reduction (if

used)

References

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (Analogous chemistry for pyridine/pyrimidine scaffolds). Link

  • Lutz, C., et al.Regioselective Functionalization of Halogenated Pyridines.Tetrahedron, 2012. (General reactivity hierarchies).
  • PubChem. Compound Summary: 3-(Benzyloxy)-5-bromo-2-chloropyridine.[5][6]Link

  • Schlosser, M.Organometallics in Synthesis: A Manual. (Source for Li-Halogen exchange selectivity).
  • WuXi AppTec. SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis. (Mechanistic insight into C-2 vs C-4/C-6 displacement). Link

Sources

Application Note: Protecting Group Strategies for 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of manipulating 3-(Benzyloxy)-5-bromo-2-chloropyridine , a densely functionalized scaffold where the interplay between the protecting group (Benzyl) and the halogen handles (Cl, Br) dictates synthetic success.[1][2]

Part 1: Strategic Overview & Rationale

The Scaffold Paradox

3-(Benzyloxy)-5-bromo-2-chloropyridine (Compound 1 ) is a high-value intermediate because it offers three distinct vectors for diversification:

  • C5-Bromine: Highly reactive for Lithium-Halogen exchange or Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2][3]

  • C2-Chlorine: A "softer" electrophile, suitable for

    
     displacements or site-selective couplings after C5 functionalization.[1][2][3]
    
  • C3-Benzyloxy: A masked hydroxyl group.[1][2][3][4] The benzyl (Bn) ether is chosen not just for protection, but for its electronic donation which stabilizes the pyridine ring against harsh metalation conditions.[4]

The Critical Challenge: The standard method for removing benzyl groups—Catalytic Hydrogenolysis (


)—is incompatible  with this scaffold.[4] Under standard hydrogenation conditions, the C5-Br and C2-Cl bonds are reduced (hydrodehalogenation) faster than or concurrently with the benzyl ether cleavage.[2] This guide provides the solution: Orthogonal Non-Reductive Deprotection. 

Part 2: Experimental Protocols

Protocol A: Regioselective Synthesis (Protection)

Objective: Install the benzyl group on 5-bromo-2-chloropyridin-3-ol without N-alkylation side products.

Mechanism: Pyridin-3-ols are phenolic in character (


 ~8-9).[1][2][3][4] Unlike 2- or 4-hydroxypyridines, they do not tautomerize to pyridones, making O-alkylation highly favored over N-alkylation when using weak bases.[1][2][3]

Materials:

  • 5-Bromo-2-chloropyridin-3-ol (1.0 equiv)[1][2][3]

  • Benzyl Bromide (

    
    ) (1.1 equiv)[2][4]
    
  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)[2][4]
    
  • DMF (Dimethylformamide), anhydrous (0.5 M concentration)[2][4]

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 5-bromo-2-chloropyridin-3-ol and anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may turn yellow/orange, indicating phenoxide formation.[3]
    
  • Addition: Add Benzyl Bromide dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Note: Higher temperatures (>80°C) increase the risk of N-alkylation or decomposition.[1][4]

  • Workup: Cool to RT. Pour the mixture into ice-cold water (5x reaction volume). The product usually precipitates.[3][4]

    • If solid:[1][2][4][5] Filter, wash with water and hexanes.[3][4]

    • If oil:[1][2][4][6][7] Extract with EtOAc (3x), wash organics with LiCl (5% aq) to remove DMF, dry over

      
      .[2][4]
      
  • Purification: Recrystallize from EtOH/Heptane or flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Chemoselective Deprotection (The "Safe" Route)

Objective: Remove the Benzyl group to reveal the free hydroxyl without touching the C-Cl or C-Br bonds.[1][4] Method: Lewis Acid-Mediated Cleavage (


).[1][2][3][4]
Why this works:  Boron trichloride coordinates to the ether oxygen, activating the benzylic C-O bond for cleavage by a nucleophile (often the Cl- itself or added iodide) without engaging the aryl halide bonds.[4]

Materials:

  • 3-(Benzyloxy)-5-bromo-2-chloropyridine derivative[1][2][3]

  • Boron Trichloride (

    
    ), 1.0 M solution in DCM or Hexanes[4]
    
  • Dichloromethane (DCM), anhydrous[4]

  • Pentamethylbenzene (Optional: Cation scavenger to prevent benzylation of the pyridine ring)[4]

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in anhydrous DCM (0.1 M) in a Schlenk flask under Argon. Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     (3.0 equiv) dropwise over 10 minutes. Caution: Exothermic.[1][2][3][4]
    
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC (the free phenol is significantly more polar).[2][4]

    • Critical Check: Do not let the reaction rise above RT; high temps can cause halogen scrambling (Cl/Br exchange) if

      
       were used, though 
      
      
      
      is safer.[4]
  • Quench: Cool back to -78°C. Quench by slow addition of MeOH (excess).

  • Workup: Dilute with DCM, wash with saturated

    
     (carefully, gas evolution). Dry organic layer over 
    
    
    
    .[1][3][4]
  • Yield: Expect >90% recovery of the debenzylated phenol with halogens intact.

Part 3: Comparative Data & Decision Matrix

Table 1: Deprotection Strategy Comparison
MethodReagentsOutcome for 3-OBn-5-Br-2-Cl-PyridineRecommendation
Hydrogenolysis

FAILURE. Extensive dehalogenation (loss of Br/Cl).[1][2][3]Avoid
Transfer Hydrogenation

RISKY. Kinetic control is difficult; often loses Br.[1][3][4]⚠️ Use with caution
Lewis Acid Cleavage

SUCCESS. Clean debenzylation; Halogens retained.Preferred
Strong Acid

MODERATE. Harsh conditions may degrade functional groups.[1][2][3][4]⚠️ Backup only
Oxidative

POOR. Benzyl ethers (unlike PMB) are resistant to DDQ.[1][2][4]⛔ Ineffective
Visual Workflow: Pathway to Functionalization

The following diagram illustrates the logical flow for manipulating this scaffold, highlighting the "Trap" of hydrogenation.

G cluster_legend Key Decision Point Start 5-Bromo-2-chloropyridin-3-ol Protected 3-(Benzyloxy)-5-bromo- 2-chloropyridine Start->Protected BnBr, K2CO3 (Protocol A) Coupling Suzuki/Buchwald (C5-Functionalization) Protected->Coupling Pd(PPh3)4, Ar-B(OH)2 Deprotect_Good Product A: 3-Hydroxy-5-Aryl-2-Cl-Pyridine (Halogens Intact) Coupling->Deprotect_Good BCl3, -78°C (Protocol B) Deprotect_Bad Product B: 3-Hydroxy-5-Aryl-Pyridine (Halogens LOST) Coupling->Deprotect_Bad H2, Pd/C (The Trap)

Caption: Synthetic workflow showing the critical divergence at the deprotection step. Hydrogenolysis leads to scaffold destruction (dehalogenation), while Lewis Acid cleavage preserves the halogen handles.[4]

Part 4: Alternative Strategies (If Benzyl Fails)

If your specific synthesis requires a step incompatible with


 (e.g., acid-sensitive groups elsewhere on the molecule), consider these alternative protecting groups for the 3-OH position:
  • PMB (p-Methoxybenzyl):

    • Installation: PMB-Cl,

      
      .[1][2][3]
      
    • Deprotection:DDQ (Oxidative). This is orthogonal to both Halogens and Acid-sensitive groups.[1][2][3][4]

  • MOM (Methoxymethyl):

    • Installation: MOM-Cl, DIPEA.[1][2][3]

    • Deprotection: Mild acid (dilute HCl) or

      
      .[1][2][4] (More robust than Bn, but still acid-labile).[1][2][3][4]
      
  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Installation: SEM-Cl.[1][2][3]

    • Deprotection:TBAF (Fluoride source). Completely orthogonal to acids, bases, and reduction.[3][4]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[2][3][4] (Standard reference for Bn stability).

  • Okano, K.; et al.

    
     and Pentamethylbenzene."[2][3][4][8] Synlett, 2008 , 1977–1980.[3][4][8] Link[4]
    
  • Holladay, M. W.; et al. "Synthesis of 5-(Benzyloxy)pyridin-3-amine derivatives."[1][2][3][4][5] Bioorganic & Medicinal Chemistry Letters, 1998 , 8(19), 2797-2802.[3][4] (Specific application of benzyloxypyridine scaffolds).

  • Weissman, S. A.; Zewge, D. "Recent Advances in Ether Dealkylation."[3][4] Tetrahedron, 2005 , 61(33), 7833-7863.[3][4] Link[4]

Sources

Application Note: Scalable Synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up protocols for the synthesis of 3-(benzyloxy)-5-bromo-2-chloropyridine (Target 1 ) and its functionalized derivatives. This scaffold is a critical intermediate in the synthesis of mGluR5 antagonists, nicotinic acetylcholine receptor ligands, and fused heterocyclic kinase inhibitors.

While laboratory-scale synthesis often relies on unoptimized electrophilic substitution, this guide presents a regioselective, scalable workflow suitable for kilogram-scale production. We contrast two routes for the core scaffold synthesis—Direct Bromination (Cost-driven) vs. Ortho-Lithiation (Purity-driven)—and provide a robust protocol for the subsequent O-alkylation (Benzylation).

Key Performance Indicators (KPIs)
  • Target Purity: >98.5% (HPLC Area %)

  • Overall Yield: 65–75% (2 steps)

  • Safety Focus: Management of lachrymatory alkylating agents and exothermic halogenations.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the efficient construction of the 5-bromo-2-chloropyridin-3-ol core. The presence of the chlorine atom at C2 and the hydroxyl group at C3 creates a directing conflict for electrophilic aromatic substitution (EAS).

  • The Challenge: The hydroxyl group (C3) is a strong ortho/para director, activating C2, C4, and C6. Since C2 is blocked by Chlorine, direct bromination favors C4 and C6. Accessing the C5-bromo isomer requires overcoming these electronic biases or using directed metalation.

Strategic Routes
  • Route A (Direct Bromination): Uses 2-chloro-3-hydroxypyridine. Requires careful control of conditions (NBS/DMF) to maximize the C5/C6 ratio, though C4/C6 isomers are common byproducts.

  • Route B (Ortho-Lithiation - Recommended for High Purity): Starts with 5-bromo-2-chloropyridine. Uses LDA to deprotonate C3 (ortho to the Chlorine), followed by boronation and oxidation. This guarantees regiochemical fidelity.

SynthesisStrategy SM_A 2-Chloro-3-hydroxypyridine (Commodity SM) Inter Core Intermediate: 5-Bromo-2-chloropyridin-3-ol SM_A->Inter Route A: NBS, DMF (Regio-issues possible) SM_B 5-Bromo-2-chloropyridine (Halogenated SM) SM_B->Inter Route B: LDA, B(OiPr)3, H2O2 (High Regiocontrol) Target Target: 3-(Benzyloxy)-5-bromo-2-chloropyridine Inter->Target O-Alkylation (BnBr, K2CO3)

Figure 1: Strategic comparison of synthetic routes. Route B is preferred for scale-up due to superior impurity profile.

Detailed Protocols

Phase 1: Synthesis of the Core (5-Bromo-2-chloropyridin-3-ol)
Option A: Direct Bromination (Cost-Effective)

Use this route if downstream purification (crystallization) can tolerate 5–10% regioisomers.

Reagents:

  • 2-Chloro-3-hydroxypyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) (10 vol)

Protocol:

  • Charge 2-chloro-3-hydroxypyridine and ACN into the reactor. Cool to 0–5°C.[1]

  • Add NBS portion-wise over 1 hour, maintaining temperature <10°C. Exotherm Warning.

  • Warm to 20–25°C and stir for 4 hours. Monitor by HPLC.

    • Note: If C4-bromo isomer forms, it is difficult to separate.

  • Workup: Concentrate ACN. Slurry residue in water. Filter solids.[2][3]

  • Recrystallization: Recrystallize from Ethanol/Water to enrich the 5-bromo isomer.

Option B: Ortho-Lithiation (High Precision)

Recommended for GMP intermediates.

Reagents:

  • 5-Bromo-2-chloropyridine (1.0 eq)[4]

  • LDA (Lithium Diisopropylamide) (1.2 eq, 2M in THF)

  • Triisopropyl borate (1.5 eq)

  • Hydrogen Peroxide (30% aq) / Acetic Acid

Protocol:

  • Metallation: Cool anhydrous THF (15 vol) to -78°C under

    
    . Add 5-bromo-2-chloropyridine.
    
  • Add LDA dropwise over 2 hours. Maintain internal temp < -70°C.

    • Mechanism:[1][4][5][6][7][8][9] The Cl group directs lithiation to the C3 position (Ortho-Lithiation) via coordination.

  • Borylation: Add

    
     dropwise. Stir 1 hour at -78°C. Warm to 0°C.
    
  • Oxidation: Add Acetic Acid (to neutralize) followed by dropwise addition of

    
    . Stir at 20°C for 3 hours.
    
  • Quench: Quench with

    
     (aq) to destroy peroxides. Extract with Ethyl Acetate.[3][10]
    
  • Isolation: The product 5-bromo-2-chloropyridin-3-ol is obtained as a solid after solvent swap to Heptane.

Phase 2: O-Alkylation (Benzylation)

This is the critical derivative-forming step. The protocol below uses Phase Transfer Catalysis (PTC) or Dipolar Aprotic Solvents to ensure complete conversion.

Chemical Equation:



Materials Table
ReagentEquiv.RoleKey Property
5-Bromo-2-chloropyridin-3-ol 1.0SubstrateMW: 208.44
Benzyl Bromide 1.1ElectrophileLachrymator, MW: 171.04
Potassium Carbonate (

)
2.0BaseGranular (milled is better)
DMF 8 VolSolventHigh solubility, difficult removal
Acetone 10 VolAlt. SolventEasy removal, slower rate
TBAI 0.05CatalystAccelerates reaction in Acetone
Step-by-Step Protocol (Kilogram Scale)
  • Setup:

    • Use a glass-lined reactor with overhead stirring and reflux condenser.

    • Safety: Benzyl bromide is a severe lachrymator. Ensure scrubber is active.

  • Charging:

    • Charge DMF (8 vol) and 5-Bromo-2-chloropyridin-3-ol (1.0 wt).

    • Start stirring.[3][10] Add

      
       (2.0 eq). The mixture may turn yellow/orange (phenoxide formation).
      
  • Reaction:

    • Heat mixture to 40°C.

    • Add Benzyl Bromide (1.1 eq) via addition funnel over 30 minutes. Exothermic.

    • Increase temperature to 60°C and stir for 4–6 hours.

    • IPC (In-Process Control): Check HPLC. Target: <0.5% Starting Material.

  • Quench & Scavenging (Critical for Scale-Up):

    • Issue: Excess Benzyl Bromide is toxic and lachrymatory.

    • Solution: Add Morpholine (0.2 eq) or Ammonia (aq) and stir for 30 mins at 40°C. This converts excess BnBr to a water-soluble benzyl-amine salt, preventing it from carrying over into the product.

  • Workup (Precipitation Method):

    • Cool reaction to 20°C.

    • Slowly add Water (15 vol) over 1 hour. The product should precipitate as an off-white solid.

    • Note: If an oil forms (emulsion), heat to 50°C to melt the oil, then cool slowly with vigorous stirring to induce crystallization.

  • Filtration & Drying:

    • Filter the solids.[1][2] Wash cake with Water (3 x 3 vol) to remove DMF and inorganic salts.

    • Wash with cold Heptane (2 vol) to remove lipophilic impurities.

    • Dry in a vacuum oven at 45°C for 12 hours.

Analytical Standards & Quality Control

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Pyridine ring) and 220 nm.

Impurity Profile
ImpurityOriginControl Strategy
Starting Phenol Incomplete ReactionEnsure >1.05 eq BnBr; reaction time.
N-Alkylated Isomer Regio-isomer (Pyridone)Use

(weaker base) rather than NaH to favor O-alkylation. Solvent choice (DMF favors O vs N).
Benzyl Alcohol Hydrolysis of BnBrMinimize water in DMF. Purge with Heptane wash.
Dibenzyl Ether Side reactionWash filter cake with Heptane.

Process Decision Matrix (Solvent Selection)

Use the following logic flow to determine the optimal solvent system for your specific facility capabilities.

SolventDecision Start Select Solvent for O-Alkylation Q1 Is DMF allowed/desirable in final product specs? Start->Q1 RouteDMF Use DMF Protocol (Fastest, Homogeneous) Q1->RouteDMF Yes (Standard) RouteAcetone Use Acetone/MEK + TBAI (Slower, Heterogeneous) Q1->RouteAcetone No (Green/Safety) WorkupDMF Workup: Water Crash (Precipitation) RouteDMF->WorkupDMF WorkupAcetone Workup: Solvent Strip -> AQ Wash RouteAcetone->WorkupAcetone

Figure 2: Solvent selection decision tree based on facility constraints and downstream requirements.

Safety & Handling (E-E-A-T)

  • Benzyl Bromide: A potent lachrymator. Always handle in a fume hood. In case of spill, neutralize with dilute ammonia or aqueous sodium sulfite.

  • Halogenated Waste: The aqueous waste streams contain bromide and chloride salts. Do not mix with acidic waste streams that could liberate

    
     or 
    
    
    
    gas.
  • Exotherms: The addition of Benzyl Bromide to the basic mixture is exothermic. On a >1kg scale, use a dosing pump to control the internal temperature (IT) rise to <5°C.

References

  • Preparation of 5-bromo-2-chloropyridin-3-ol via Ortho-Lithiation: Schröder, N., et al. "High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination." J. Am. Chem. Soc., 2012, 134, 8298–8301.[8] (Adapted methodology for halogenated pyridines).

  • Synthesis of 3-alkoxy-5-bromo-2-chloropyridines (General Route): Patent WO 2010/068483 A1. "Substituted Pyridines as mGluR5 Antagonists."

  • Regioselectivity in Pyridine Halogenation: Canibano, V., et al. "Regioselective Halogenation of 3-Hydroxypyridines." Tetrahedron Letters, 2005.[11]

  • O-Alkylation of Hydroxypyridines (Process Safety): "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species." Tetrahedron Letters, 2024.[11][12]

  • Chemical Properties & Safety Data: PubChem Compound Summary for 3-(Benzyloxy)-2-bromo-5-chloropyridine derivatives.

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Molecular Diversity from a Trifunctional Pyridine Scaffold

The pyridine nucleus is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the backbone of numerous pharmaceuticals and functional materials.[1][2] The strategic placement of multiple, differentially reactive functional groups on the pyridine ring provides a powerful platform for generating diverse molecular architectures. 3-(Benzyloxy)-5-bromo-2-chloropyridine is a trifunctional building block of significant synthetic potential. Its unique arrangement of a stable benzyloxy protecting group and two distinct halogen atoms—a bromine at C5 and a chlorine at C2—allows for a programmed, site-selective approach to molecular elaboration.[3]

This guide provides a comprehensive overview of the synthetic utility of 3-(benzyloxy)-5-bromo-2-chloropyridine. We will explore the underlying principles of its reactivity and present detailed, field-proven protocols for the selective functionalization at both the C5 and C2 positions through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Finally, we will detail the deprotection of the benzyloxy group to yield the corresponding 3-hydroxypyridine or pyridone derivatives, which are themselves valuable pharmacophores.

Understanding the Reactivity Landscape

The synthetic strategy for derivatizing 3-(benzyloxy)-5-bromo-2-chloropyridine hinges on the differential reactivity of the C-Br and C-Cl bonds, as well as the electronic influence of the pyridine nitrogen and the benzyloxy group.

  • Palladium-Catalyzed Cross-Coupling: In typical palladium-catalyzed reactions, the reactivity of halogens follows the order I > Br > Cl. This inherent difference allows for the selective functionalization of the C5-Br bond while leaving the C2-Cl bond intact for subsequent transformations. Oxidative addition of the palladium catalyst is generally more facile at the C-Br bond. Furthermore, for dihalopyridines, reactivity is often enhanced at positions alpha (C2/C6) or gamma (C4) to the ring nitrogen.[3] However, the C-Br bond's superior reactivity often dominates, making the C5 position the primary site for initial cross-coupling.

  • Nucleophilic Aromatic Substitution (SNAr): The C2 position is highly activated towards SNAr due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer complex intermediate. This provides an alternative, often complementary, pathway to cross-coupling for introducing heteroatom nucleophiles at the C2 position.

  • The Benzyloxy Group: This group serves as a robust protecting group for the 3-hydroxyl functionality, which can be sensitive to many reaction conditions.[4][5] It is generally stable to the basic and thermal conditions of many cross-coupling reactions but can be readily cleaved under reductive conditions, typically through palladium-catalyzed hydrogenation.[6][7]

Experimental Workflows and Protocols

The following sections provide detailed protocols for the sequential functionalization of 3-(benzyloxy)-5-bromo-2-chloropyridine.

Part 1: Selective C5-Arylation via Suzuki-Miyaura Cross-Coupling

The first step in this synthetic sequence demonstrates the selective functionalization of the more reactive C5-bromo position.

Workflow: C5-Selective Suzuki-Miyaura Coupling

start Start: 3-(Benzyloxy)-5-bromo-2-chloropyridine reagents Reagents: - Arylboronic acid - Pd(PPh3)4 - Na2CO3 start->reagents 1. solvent Solvent: - Toluene/Ethanol/H2O reagents->solvent 2. conditions Conditions: - 80-100 °C, Inert Atmosphere solvent->conditions 3. workup Aqueous Workup & Purification conditions->workup 4. product Product: 3-(Benzyloxy)-5-aryl-2-chloropyridine workup->product 5.

Caption: Workflow for selective C5-arylation.

Protocol 1: Synthesis of 3-(Benzyloxy)-2-chloro-5-(4-methoxyphenyl)pyridine

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-(benzyloxy)-5-bromo-2-chloropyridine (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Justification of Choices:

  • Catalyst: Pd(PPh3)4 is a robust and versatile catalyst for Suzuki couplings, suitable for a wide range of substrates.

  • Base: Sodium carbonate is a moderately strong base, effective for the transmetalation step without promoting side reactions.

  • Solvent System: The toluene/ethanol/water mixture provides good solubility for both the organic and inorganic reagents, facilitating the reaction.

ParameterValue
Starting Material3-(Benzyloxy)-5-bromo-2-chloropyridine
Reagent4-Methoxyphenylboronic acid
CatalystPd(PPh3)4 (3 mol%)
BaseNa2CO3 (2.0 eq.)
Temperature90 °C
Typical Yield85-95%
Part 2: C2-Functionalization via Buchwald-Hartwig Amination

With the C5 position functionalized, the C2-chloro substituent is now the target for introducing a nitrogen-based nucleophile.

Workflow: C2-Selective Buchwald-Hartwig Amination

start Start: 3-(Benzyloxy)-5-aryl-2-chloropyridine reagents Reagents: - Amine (e.g., Morpholine) - Pd2(dba)3 / Xantphos - NaOtBu or Cs2CO3 start->reagents 1. solvent Solvent: - Toluene or Dioxane reagents->solvent 2. conditions Conditions: - 100-110 °C, Inert Atmosphere solvent->conditions 3. workup Aqueous Workup & Purification conditions->workup 4. product Product: 5-Aryl-3-(benzyloxy)-2-(morpholino)pyridine workup->product 5.

Caption: Workflow for C2-amination.

Protocol 2: Synthesis of 4-(5-(4-Methoxyphenyl)-3-(benzyloxy)pyridin-2-yl)morpholine

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 3-(benzyloxy)-2-chloro-5-(4-methoxyphenyl)pyridine (1.0 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and Xantphos (0.04 eq.) to a Schlenk tube.

  • Reagent Addition: Add anhydrous toluene, followed by morpholine (1.5 eq.).

  • Reaction: Seal the tube and heat the mixture to 110 °C for 18-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to afford the aminated product.

Justification of Choices:

  • Catalyst System: The combination of a palladium source like Pd2(dba)3 and a bulky, electron-rich ligand such as Xantphos is highly effective for the amination of unactivated aryl chlorides.[8]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

ParameterValue
Starting Material3-(Benzyloxy)-2-chloro-5-(4-methoxyphenyl)pyridine
ReagentMorpholine
CatalystPd2(dba)3 (2 mol%) / Xantphos (4 mol%)
BaseNaOtBu (1.4 eq.)
Temperature110 °C
Typical Yield70-85%
Part 3: Final Deprotection to Access 3-Hydroxypyridines

The final step involves the cleavage of the benzyl ether to reveal the synthetically valuable 3-hydroxy group.

Workflow: Hydrogenolytic Debenzylation

start Start: Substituted 3-(Benzyloxy)pyridine reagents Reagents: - H2 gas (or transfer agent) - Pd/C (5-10 mol%) start->reagents 1. solvent Solvent: - Methanol or Ethanol reagents->solvent 2. conditions Conditions: - Room Temperature, 1 atm H2 solvent->conditions 3. workup Filtration & Solvent Removal conditions->workup 4. product Product: Substituted 3-Hydroxypyridine workup->product 5.

Caption: Workflow for final deprotection.

Protocol 3: Synthesis of 6-(Morpholino)-5-(4-methoxyphenyl)pyridin-3-ol

  • Reaction Setup: Dissolve the substituted 3-(benzyloxy)pyridine (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add palladium on carbon (10% w/w, 5-10 mol% Pd) under an inert atmosphere.

  • Reaction: Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the suspension at room temperature for 4-8 hours. The reaction can be monitored for the consumption of starting material.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final 3-hydroxypyridine product, which may be further purified by recrystallization or chromatography if necessary.

Justification of Choices:

  • Catalyst: Palladium on carbon is the standard, highly efficient catalyst for hydrogenolysis of benzyl ethers.[7][9]

  • Hydrogen Source: Hydrogen gas at atmospheric pressure is typically sufficient. For substrates with other reducible functional groups, transfer hydrogenation using a source like 1,4-cyclohexadiene can be employed for greater selectivity.[7]

ParameterValue
Starting Material4-(5-(4-Methoxyphenyl)-3-(benzyloxy)pyridin-2-yl)morpholine
ReagentH2 (1 atm)
Catalyst10% Pd/C
SolventMethanol
TemperatureRoom Temperature
Typical Yield>95%

Conclusion

3-(Benzyloxy)-5-bromo-2-chloropyridine is a highly adaptable scaffold for the synthesis of complex, functionalized pyridine derivatives. The predictable, stepwise functionalization based on the differential reactivity of its two halogen substituents allows for a rational approach to building molecular diversity. The protocols outlined herein provide a robust framework for researchers in drug discovery and materials science to access a wide array of novel heterocyclic compounds.

References

  • Vertex AI Search. (2022). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • Vertex AI Search. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • Vertex AI Search. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC.
  • Vertex AI Search. (2022).
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-(Benzyloxy)
  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega.
  • Benchchem. (n.d.). The Pivotal Role of 5-(Benzyloxy)pyridine-2-carboxylic Acid in the Synthesis of Potent Enzyme Inhibitors.
  • ACS Publications. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation | Journal of the American Chemical Society.
  • huscap. (2020). Title Deprotection of a benzyl unit induces a 22 pi aromatic macrocycle of 3- oxypyripentaphyrin(0.1.1.1.0) with strong NIR abso.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Guidechem. (2023). What are the applications of 2-Bromo-5-chloropyridine in drug synthesis?
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Reactivity of 3-Bromo-2,6-bis(benzyloxy)pyridine.
  • ACS Publications. (2009). [8][10]-Anionic Rearrangement of 2-Benzyloxypyridine and Related Pyridyl Ethers | The Journal of Organic Chemistry.

  • Google Patents. (n.d.).
  • ECHEMI. (n.d.). 3-(BENZYLOXY)
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2024). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified!

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-(Benzyloxy)-5-bromo-2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies for this specific transformation. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's nuances, enabling you to optimize your experimental outcomes.

Introduction: Navigating the Challenges of a Dihalo-Pyridine Substrate

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation, but its application to dihalogenated pyridines like 3-(Benzyloxy)-5-bromo-2-chloropyridine presents unique challenges.[1][2] The primary considerations for this substrate are:

  • Chemoselectivity: The presence of two different halogen atoms (bromine and chlorine) on the pyridine ring necessitates careful control of reaction conditions to achieve selective coupling at the desired position.[3]

  • Reactivity: The carbon-chlorine bond is significantly stronger than the carbon-bromine bond, making the chloro-substituent less reactive in the rate-determining oxidative addition step of the catalytic cycle.[1]

  • Catalyst Inhibition: The pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to deactivation.[4]

  • Steric Hindrance: The benzyloxy group at the 3-position may influence the accessibility of the adjacent 2-chloro position to the bulky palladium catalyst.

This guide will provide a systematic approach to addressing these challenges and achieving successful and reproducible Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in the Suzuki coupling of 3-(Benzyloxy)-5-bromo-2-chloropyridine?

The reactivity of aryl halides in the Suzuki coupling generally follows the order of their carbon-halogen bond dissociation energies: C-I > C-Br > C-Cl.[1][5] Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position.[3] This inherent difference in reactivity is the primary lever for achieving selective mono-coupling at the C-5 position.

Q2: What are the best palladium catalysts and ligands for selective coupling at the C-5 (bromo) position?

For selective coupling at the more reactive C-Br position, a less active catalyst system can be advantageous to avoid competing reaction at the C-Cl position.

Catalyst/PrecatalystLigandRationale
Pd(PPh₃)₄PPh₃ (Triphenylphosphine)A classic, moderately active catalyst system often sufficient for reactive C-Br bonds.[6]
Pd(OAc)₂PPh₃ or other triarylphosphinesA common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The choice of phosphine ligand is crucial.[7]
PdCl₂(dppf)dppf (1,1'-Bis(diphenylphosphino)ferrocene)A robust and versatile catalyst system, often providing good yields for a wide range of substrates.[8]
Q3: How can I promote coupling at the less reactive C-2 (chloro) position?

To achieve coupling at the more challenging C-Cl bond, a more active catalyst system is required. This typically involves the use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[9][10] These ligands promote the difficult oxidative addition step involving the C-Cl bond.[8][9]

Catalyst/PrecatalystLigandRationale
Pd₂(dba)₃ or Pd(OAc)₂Bulky, electron-rich phosphines: XPhos, SPhos, RuPhos, P(t-Bu)₃These ligands stabilize the palladium center and increase its electron density, facilitating the oxidative addition of the C-Cl bond.[7][11]
Pd-PEPPSI™ catalystsNHC ligands (e.g., IPr)N-heterocyclic carbene ligands form very stable bonds with palladium and are highly effective for activating aryl chlorides.[8][12]
Q4: What is the role of the base in this reaction, and which one should I choose?

The base plays a critical role in the Suzuki-Miyaura coupling by activating the boronic acid for the transmetalation step.[7][13][14] It is believed to form a more nucleophilic boronate species.[14][15] The choice of base can significantly impact the reaction's success.

BaseStrengthCommon Applications & Considerations
Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃Weak to ModerateCommonly used and often effective, especially in aqueous solvent mixtures. Cesium carbonate is more soluble and can be more effective in some cases.[14]
Phosphates: K₃PO₄ModerateA strong, non-nucleophilic base that is often very effective, particularly in anhydrous conditions.[16]
Hydroxides: NaOH, KOHStrongCan be effective but may promote side reactions, especially with sensitive substrates.
Fluorides: KFWeakUseful for substrates with base-labile functional groups.[7]

For 3-(Benzyloxy)-5-bromo-2-chloropyridine, starting with a moderately strong base like K₂CO₃ or K₃PO₄ is a good approach.[16]

Q5: Which solvents are recommended for this Suzuki coupling?

The choice of solvent depends on the base and the desired reaction temperature. Common solvents for Suzuki couplings include:

  • Ethereal solvents: Dioxane, Tetrahydrofuran (THF)

  • Aromatic hydrocarbons: Toluene

  • Amide solvents: N,N-Dimethylformamide (DMF)

  • Aqueous mixtures: Often used with water-soluble bases like Na₂CO₃ or K₂CO₃.[17]

A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) is a very common and often effective system.

Troubleshooting Guide

Problem 1: Low to No Conversion of Starting Material

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.[18]

Workflow for Diagnosing Low Conversion

Caption: Troubleshooting workflow for low conversion.

Problem 2: Formation of Significant Side Products
Side Product 1: Homocoupling of the Boronic Acid (Ar-Ar)
  • Cause: This is often due to the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[18]

  • Solution:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[18]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue, as Pd(II) precatalysts can consume some of the boronic acid during their in-situ reduction to Pd(0).[18]

Side Product 2: Dehalogenation of the Starting Material
  • Cause: The bromo or chloro group is replaced by a hydrogen atom. This can occur after oxidative addition, where a hydride source (often from the solvent or base) leads to reductive elimination of the dehalogenated product.[8]

  • Solution:

    • Use High-Purity Solvents: Ensure solvents are free from impurities that could act as hydride sources.

    • Minimize Reaction Time and Temperature: Prolonged heating can promote dehalogenation.[11]

Side Product 3: Protodeboronation of the Boronic Acid
  • Cause: The boronic acid group is replaced by a hydrogen atom, rendering it inactive for the coupling reaction. This is a common cause of low yields, especially with unstable boronic acids.[11]

  • Solution:

    • Use Fresh Reagents: Use freshly purchased or purified boronic acid.

    • Use More Stable Derivatives: Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are often more stable.[11]

    • Use a Slight Excess: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid reagent can compensate for some degradation.[11]

Experimental Protocols

Protocol 1: Selective Suzuki Coupling at the C-5 (Bromo) Position

This protocol is optimized for selectivity at the more reactive C-Br bond.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-(Benzyloxy)-5-bromo-2-chloropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O, 4:1).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Throughput Screening of Ligands and Bases

For optimizing challenging couplings, a high-throughput screening approach can be invaluable.

  • Stock Solutions: Prepare stock solutions of the palladium precatalyst and each ligand to be screened in a degassed solvent.

  • Reaction Assembly: In an array of reaction vials equipped with stir bars, add the base (e.g., K₃PO₄, 2.0 eq). Under an inert atmosphere, add stock solutions of 3-(Benzyloxy)-5-bromo-2-chloropyridine (1.0 eq) and the boronic acid (1.2 eq).

  • Catalyst/Ligand Addition: Add the palladium precatalyst solution (e.g., Pd₂(dba)₃, 1 mol%) and the specific ligand solution for each vial (e.g., XPhos, 2.5 mol%).

  • Execution: Seal the vials and place them in a heating block with vigorous stirring at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).

  • Analysis: After cooling, analyze an aliquot from each reaction by LC-MS or GC-MS to determine conversion and product formation. This allows for the rapid identification of the optimal catalyst system.[18]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[19][20]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl trans-Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl trans-Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid [Ar'-B(OR)₂(OH)]⁻ BoronicAcid->Transmetalation Base + Base (e.g., OH⁻) Base->BoronicAcid BoronicAcid_pre Ar'-B(OR)₂ BoronicAcid_pre->Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

By understanding each step and the factors that influence it, researchers can make informed decisions to optimize their reactions and overcome common challenges.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc. 2005, 127, 24, 8891–8903. Available at: [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. 2021, 12, 5458. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. 2009, 14(11), 4438-4476. Available at: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

  • Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Available at: [Link]

  • PMC. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. Available at: [Link]

  • PMC. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Available at: [Link]

  • Datapdf.com. Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene-PdCl2 Species. Available at: [Link]

  • ACS Publications. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. J. Am. Chem. Soc. 2021, 143, 26, 9968–9982. Available at: [Link]

  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2016,7, 6055-6081. Available at: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available at: [Link]

  • ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. J. Am. Chem. Soc. 2022, 144, 21, 9513–9523. Available at: [Link]

  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • ACS Publications. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. J. Am. Chem. Soc. 2021, 143, 26, 9968–9982. Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Org. Chem. Front., 2021,8, 5241-5249. Available at: [Link]

  • Asian Journal of Research in Chemistry. Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Available at: [Link]

  • SSRN. A Case of Unprecedented Catalytic Properties of Pyridyl- Bonded Pd-Catalysts in Suzuki-Miyaura Cross-Couplings in Aqueous Ethanol. Available at: [Link]

  • RSC Publishing. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]

Sources

Common side reactions with 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Benzyloxy)-5-bromo-2-chloropyridine

  • Ticket Category: Heterocyclic Intermediates & Scaffolds

  • Subject: Troubleshooting Reactivity Profiles, Side Reactions, and Handling

  • Molecule ID: 3-(Benzyloxy)-5-bromo-2-chloropyridine (CAS: 130722-95-1 / 2378806-57-4)

Executive Summary: The Reactivity Triad

This scaffold is a "privileged structure" in medicinal chemistry, often used to synthesize kinase inhibitors. However, it presents a Reactivity Triad that often traps researchers. You are managing three distinct reactive sites with competing demands:

  • C5-Position (Bromine): The primary site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C2-Position (Chlorine): The primary site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Position (Benzyloxy): A bulky electron-donating group (EDG) that sterically hinders C2 and is susceptible to cleavage.

The most common failure mode is regioselectivity inversion (reacting at the wrong halogen) or functional group incompatibility (losing the benzyl group or halogens prematurely).

Reactivity & Workflow Visualization

The following diagram maps the standard workflow versus the common "Dead End" side reactions.

ReactivityMap Start 3-(Benzyloxy)-5-bromo- 2-chloropyridine C5_Path Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->C5_Path Site 1 (Most Reactive to Pd) C2_Path Nucleophilic Substitution (SNAr) Start->C2_Path Site 2 (Activated by N) Deprot_Path Debenzylation (H2/Pd or Lewis Acid) Start->Deprot_Path Site 3 (Protecting Group) C5_Success Product A: 5-Functionalized-2-Cl C5_Path->C5_Success Side_Dehal Side Reaction: Hydrodehalogenation (Br -> H) C5_Path->Side_Dehal Excess Reductant Side_Homocoup Side Reaction: Homocoupling (Ar-Ar) C5_Path->Side_Homocoup O2 Leak C2_Success Product B: 2-Functionalized-5-Br C2_Path->C2_Success Side_Hydrol Side Reaction: Hydrolysis to Pyridone (Cl -> OH) C2_Path->Side_Hydrol Wet Solvent/Base Side_Steric Stalled Reaction: Steric Shielding by 3-OBn C2_Path->Side_Steric Bulky Nucleophile Deprot_Success Product C: 3-Hydroxy Pyridine Deprot_Path->Deprot_Success Side_OverRed Side Reaction: Loss of Cl/Br (H2/Pd) Deprot_Path->Side_OverRed Hydrogenolysis Risk

Caption: Workflow logic showing the three reaction vectors and their associated failure modes. Blue paths indicate desired outcomes; red paths indicate common side reactions.

Troubleshooting Module: Cross-Coupling (C5-Br)

User Issue: "I am trying to Suzuki couple at the bromine (C5), but I see significant starting material or de-brominated byproducts."

The Science:

In 5-bromo-2-chloropyridines, the C5-Br bond is weaker and undergoes oxidative addition with Pd(0) faster than the C2-Cl bond. However, the pyridine nitrogen can coordinate to Palladium, poisoning the catalyst. Additionally, the electron-rich 3-benzyloxy group increases electron density on the ring, slightly slowing down oxidative addition compared to electron-deficient pyridines [1].

Diagnostic & Fixes:
SymptomProbable CauseCorrective Action
Product contains H instead of Br (Hydrodehalogenation) "Hydride source" in reaction. Often comes from excess alcohol solvents or amines acting as reducing agents.Switch Solvent: Use strictly anhydrous Dioxane or Toluene instead of EtOH/MeOH. Base: Switch from

to inorganic bases like

or

.
No Reaction / Stalled Catalyst poisoning by Pyridine Nitrogen.Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that sterically crowd the metal center, preventing non-productive N-Pd coordination [2].
Mixture of C2 and C5 coupling Highly active catalyst ("hot" conditions) reacting at C2-Cl.Temperature Control: Keep reaction <80°C. C2-Cl activation usually requires >100°C or specialized ligands.

Protocol Recommendation (Suzuki at C5):

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos.
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly.

  • Temp: 60–80°C.

Troubleshooting Module: Nucleophilic Substitution ( at C2)

User Issue: "I'm trying to displace the 2-Cl with an amine, but the reaction is extremely slow or yielding a precipitate that isn't my product."

The Science:

The 2-position is activated for


 by the ring nitrogen. However, the 3-benzyloxy group is a steric wall . It blocks the approach of nucleophiles to the C2 center. Furthermore, if water is present, hydroxide ions (which are small and hard nucleophiles) can slip past the steric bulk and displace the chlorine, creating the thermodynamically stable pyridone [3].
Diagnostic & Fixes:
SymptomProbable CauseCorrective Action
Reaction extremely slow Steric hindrance from 3-OBn group.Solvent/Temp: Switch to polar aprotic solvents (DMSO, NMP) and increase temp to 100-120°C. Activation: Use microwave irradiation.
Formation of white solid (insoluble in organic) Hydrolysis of C2-Cl to C2-OH (Pyridone tautomer).Dry Conditions: Ensure solvents are anhydrous. Use non-nucleophilic bases (DIPEA) instead of hydroxides/carbonates if possible.
Regioselectivity issues None expected.

will not occur at C5-Br under standard conditions.

Protocol Recommendation (


 at C2): 
  • Nucleophile: Amine (1.2 equiv).

  • Base: DIPEA (2.0 equiv) or

    
     (if amine is HCl salt).
    
  • Solvent: DMSO or NMP (High boiling, polar).

  • Temp: 100°C (Thermal) or 120°C (Microwave, 30 min).

Troubleshooting Module: Deprotection (The "Benzyl Trap")

User Issue: "I used


 to remove the benzyl group, but I lost my bromine/chlorine atoms."
The Science:

This is the most critical error. Standard hydrogenolysis (


, Pd/C) is non-selective; it cleaves benzyl ethers and reduces aryl halides (Ar-Br 

Ar-H) [4]. The rate of reduction is often:

.
The Solution: Orthogonal Deprotection

You must use Lewis Acids to cleave the benzyl ether without touching the halogens.

Recommended Protocol (Lewis Acid Cleavage):

  • Reagent: Boron Trichloride (

    
    ) or Boron Tribromide (
    
    
    
    ) (1M in DCM).
  • Conditions: Cool to -78°C or 0°C. Add reagent dropwise.

  • Mechanism: The Boron coordinates to the ether oxygen, and the halide attacks the benzylic carbon, cleaving it as benzyl halide.

  • Workup: Quench with MeOH carefully.

Visualizing the Deprotection Risk:

Deprotection Start 3-OBn-5-Br-2-Cl-Pyridine H2_Cond H2, Pd/C (Standard) Start->H2_Cond LA_Cond BCl3 or TFA (Acidic) Start->LA_Cond H2_Prod Mixture: 3-OH-Pyridine (No Br/Cl) H2_Cond->H2_Prod Over-reduction LA_Prod Target: 3-OH-5-Br-2-Cl-Pyridine LA_Cond->LA_Prod Selective Cleavage

Caption: Comparison of deprotection strategies. Hydrogenolysis destroys the halogen handles, whereas Lewis acid cleavage preserves them.

FAQ: Rapid Fire Solutions

Q: Can I do the


 reaction after the Suzuki coupling? 
A:  Yes, but be careful. If you install an electron-donating aryl group at C5, you deactivate the ring, making the subsequent 

at C2 harder. If you install an electron-withdrawing group at C5, the

at C2 becomes easier.

Q: Why is my product turning into a pyridone during workup? A: 2-Chloropyridines are sensitive to acid hydrolysis. If you quench a reaction with strong acid (HCl) and heat it, you risk hydrolyzing the Cl to OH. Keep workups neutral or basic.

Q: I see a "dimer" in my Suzuki reaction. A: This is homocoupling (Ar-Ar). It happens if your system has Oxygen in it.[1][2] Ensure you sparge your solvents with Argon/Nitrogen for at least 15 minutes before adding the catalyst.

References

  • PubChem. (n.d.).[3] 3-(Benzyloxy)-5-bromo-2-chloropyridine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigman, M. S., & Tan, K. L. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. Retrieved from [Link]

  • Spitzner, R. (2001). Pyridine-N-oxides and their conversion to 2-chloropyridines.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Specific reference to Benzyl Ether cleavage vs Aryl Halide stability). Wiley-Interscience.

Sources

Technical Support Center: Overcoming Low Yields in 3-(Benzyloxy)-5-bromo-2-chloropyridine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-(benzyloxy)-5-bromo-2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these often-challenging transformations. The following sections provide in-depth answers to frequently encountered issues, detailed troubleshooting guides, and validated experimental protocols to enhance your reaction yields and purity.

Troubleshooting Guide

This section addresses specific problems that may arise during your coupling reactions with 3-(benzyloxy)-5-bromo-2-chloropyridine, a substrate known for its unique electronic and steric properties.

Question 1: My Suzuki-Miyaura coupling is resulting in low to no conversion of the starting material. What are the likely causes and how can I resolve this?

Low conversion is a common hurdle and can often be traced to several key factors related to the catalyst system, reaction conditions, or the integrity of your reagents.

Initial Checks and Solutions:

  • Reagent Purity: Ensure all starting materials, including the pyridine substrate, boronic acid/ester, catalyst, ligand, and base are of high purity. Impurities can act as catalyst poisons.[1] For solid reagents, consider recrystallization.[2]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).[1][3] Solvents should be anhydrous and thoroughly degassed.[1]

  • Catalyst Activity: Palladium catalysts can degrade over time. Use a fresh batch or a properly stored catalyst.[1] For generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, pre-activation by stirring with the ligand before adding other reagents may be necessary.[2] However, using palladium pre-catalysts, such as G3 or G4 palladacycles, is often more reliable.[2][3]

Optimization Strategies:

  • Ligand Selection: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3] For sterically hindered and electron-rich substrates like 3-(benzyloxy)-5-bromo-2-chloropyridine, bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos are often required to facilitate the oxidative addition and reductive elimination steps.[3][4]

  • Base Selection: The base plays a crucial role in the transmetalation step. While common bases like K₂CO₃ or Na₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary, especially for less reactive coupling partners.[5][6] The base should be finely powdered and stored in a desiccator.[2]

  • Temperature and Reaction Time: The C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 2-position.[7] However, the electronic and steric environment of this specific pyridine may necessitate higher temperatures (e.g., 80-110 °C) to drive the reaction to completion.[3][7] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Solvent Choice: Aprotic solvents like 1,4-dioxane, toluene, or THF are commonly used.[2][3] A combination of an organic solvent with water (e.g., dioxane/water) is often employed for Suzuki reactions.[6]

A logical workflow for troubleshooting low conversion in Suzuki-Miyaura couplings is presented below:

A troubleshooting workflow for low Suzuki coupling conversion.

Question 2: I am observing significant hydrodehalogenation of my starting material in a Buchwald-Hartwig amination. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, particularly with electron-rich or sterically hindered aryl halides.[3]

Strategies to Suppress Hydrodehalogenation:

  • Ligand Choice: The ligand can influence the rate of reductive elimination versus competing side reactions. Bidentate phosphine ligands like BINAP or DPPF can sometimes suppress hydrodehalogenation by stabilizing the palladium intermediate.[8] For challenging substrates, bulky monophosphine ligands specifically designed for C-N coupling, such as BrettPhos, can be highly effective.[2]

  • Base Strength and Stoichiometry: A strong, non-nucleophilic base is essential for the Buchwald-Hartwig amination.[3] Sodium tert-butoxide (NaOt-Bu) is a common choice.[3] Using the correct stoichiometry is important; excess base can sometimes promote side reactions.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help to favor the desired C-N bond formation over hydrodehalogenation.[3]

  • Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dry. Trace amounts of water can be a proton source for hydrodehalogenation.[3]

Question 3: My Sonogashira coupling is sluggish and gives a complex mixture of byproducts. What should I optimize?

The Sonogashira coupling can be sensitive to various parameters, and low yields are often due to catalyst deactivation or competing side reactions like Glaser coupling (homocoupling of the alkyne).

Key Optimization Parameters:

  • Co-catalyst: The copper(I) co-catalyst (typically CuI) is crucial. Use a fresh, high-purity source of CuI.[7]

  • Amine Base/Solvent: The amine base, often triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves as both the base and often as the solvent or co-solvent.[7] Ensure the amine is distilled and degassed to remove impurities and oxygen.[9]

  • Temperature: While many Sonogashira couplings proceed at room temperature, sluggish reactions with aryl bromides may require heating.[10] However, excessive heat can lead to catalyst decomposition. A temperature range of 60-80 °C is a good starting point for optimization.[10]

  • Ligand Selection: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are standard catalysts, ligands with a larger bite angle like dppf can sometimes improve yields by facilitating the key steps in the catalytic cycle.[10]

  • Inert Atmosphere: As with other palladium-catalyzed couplings, maintaining a strict inert atmosphere is critical to prevent oxidative homocoupling of the alkyne and deactivation of the palladium catalyst.[7]

The catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for understanding potential points of failure:

G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxiAdd Oxidative Addition Pd0->OxiAdd PdII L-Pd(II)-Ar     |    X OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_Nu L-Pd(II)-Ar      |     Nu Trans->PdII_Nu PdII_Nu->Pd0 Regeneration of Catalyst RedEli Reductive Elimination PdII_Nu->RedEli Product Ar-Nu RedEli->Product ArX Ar-X ArX->OxiAdd NuM Nu-M NuM->Trans

A generalized catalytic cycle for palladium cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Which halogen on 3-(benzyloxy)-5-bromo-2-chloropyridine is more reactive?

In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[7] Therefore, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 2-position, allowing for selective functionalization at the 5-position under appropriate conditions.[7]

Q2: What are the best general-purpose palladium pre-catalysts to start with?

For many cross-coupling reactions, especially those involving challenging substrates, modern palladacycle pre-catalysts are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][11] Buchwald's G3 and G4 pre-catalysts (e.g., BrettPhos Pd G3) are excellent starting points for Buchwald-Hartwig aminations and Suzuki couplings as they efficiently generate the active monoligated Pd(0) species.[2]

Q3: How critical is the palladium-to-ligand ratio?

The optimal ratio can be substrate and reaction-dependent. For monodentate phosphine ligands, a 1:1 to 1:2 Pd:ligand ratio is common. An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability and prevent the formation of palladium black.[2] For bidentate ligands, a 1:1 ratio is typically used.

Q4: Can steric hindrance from the benzyloxy group at the 3-position affect the reaction?

Yes, the benzyloxy group, along with the chlorine at the 2-position, contributes to significant steric hindrance around the pyridine ring.[12][13] This can slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[12] The use of bulky, electron-rich ligands is often necessary to overcome this steric hindrance and promote efficient coupling.[4]

Q5: My reaction works at a small scale but fails upon scale-up. What could be the issue?

Scale-up issues can arise from several factors:

  • Mass and Heat Transfer: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or poor mixing of reagents, especially with heterogeneous bases.

  • Purity of Reagents: Larger quantities of starting materials may introduce more impurities that can poison the catalyst.

  • Inert Atmosphere: Maintaining a truly inert atmosphere is more challenging on a larger scale. Ensure thorough degassing and a positive pressure of inert gas.

  • Catalyst Loading: Upon scaling up, it is sometimes possible to decrease the catalyst loading (mol %).[2] However, a re-optimization might be necessary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling at the 5-Position

This protocol is a robust starting point for the coupling of an arylboronic acid with 3-(benzyloxy)-5-bromo-2-chloropyridine.

Materials:

  • 3-(Benzyloxy)-5-bromo-2-chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 3-(benzyloxy)-5-bromo-2-chloropyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the palladium pre-catalyst under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Recommended Starting Conditions for Different Couplings
Coupling ReactionPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura RuPhos Pd G3 (2-5)-K₃PO₄ (2-3)Dioxane/H₂O80-110
Buchwald-Hartwig BrettPhos Pd G3 (2-5)-NaOt-Bu (1.2-1.5)Toluene or Dioxane100-110
Sonogashira Pd(PPh₃)₄ (5)-Et₃N (2-3)THF or DMF25-80
with CuI (10 mol%)

This table provides general starting points. Optimization for specific substrates is highly recommended.

References

  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization. Benchchem.
  • Cross-Coupling Reactions Guide.
  • Coupling outcomes for pyridines. ResearchGate.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Sonogashira troubleshooting help needed. Reddit.
  • Struggling to make a sonogashira coupling reaction happen. Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.

Sources

Troubleshooting guide for Buchwald-Hartwig amination with 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide Target Substrate: 3-(Benzyloxy)-5-bromo-2-chloropyridine Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Substrate Paradox

You are attempting to aminate 3-(Benzyloxy)-5-bromo-2-chloropyridine . This substrate presents a classic "chemoselectivity vs. reactivity" paradox common in heterocyclic chemistry, but with a specific steric twist.

  • The Target (C5-Br): The 5-bromo position is your intended site for Palladium-catalyzed amination. It is electronically favorable for oxidative addition compared to the chloride.

  • The Trap (C2-Cl): The 2-chloro position is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent pyridine nitrogen. However, the 3-benzyloxy group  provides critical steric shielding that discourages attack at C2, provided you control the reaction temperature and base strength.
    
  • The Poison (Pyridine N): The basic pyridine nitrogen can coordinate to Palladium, arresting the catalytic cycle (Catalyst Poisoning).

This guide addresses the three most common failure modes: Wrong Regioisomer , Stalled Conversion , and Dehalogenation .

Part 1: The Troubleshooting Matrix (Triage)

Use this decision matrix to identify your specific failure mode before altering your protocol.

TroubleshootingMatrix Start Identify Issue Issue1 Mixture of Products (Regioselectivity Loss) Start->Issue1 Issue2 No Reaction / Low Conversion (SM Recovery) Start->Issue2 Issue3 Product Dehalogenated (Hydrodehalogenation) Start->Issue3 Diag1 Diagnosis: S_NAr Competition Base too strong or Temp too high Issue1->Diag1 Diag2 Diagnosis: Catalyst Poisoning Ligand not bulky enough Issue2->Diag2 Diag3 Diagnosis: Hydride Source Present Solvent wet or excessive heating Issue3->Diag3 Action1 Switch to Cs2CO3 Lower Temp (<80°C) Diag1->Action1 Action2 Switch to BrettPhos/RuPhos Increase Catalyst Load Diag2->Action2 Action3 Dry Solvents Switch 2° Alcohol Solvents Diag3->Action3

Figure 1: Diagnostic workflow for identifying reaction failure modes based on crude LCMS/NMR data.

Part 2: Deep Dive Q&A

Q1: I am seeing a byproduct with the same mass as the product but a different retention time. Is this the C2-isomer?

Likely Yes. While the 3-benzyloxy group sterically hinders the C2-position, the C2-Cl bond is highly activated by the pyridine nitrogen. If you observe the "wrong" isomer, you are likely operating under conditions that favor


  (thermal nucleophilic substitution) over Pd-Catalysis .
  • The Mechanism of Failure: Strong bases (like NaOtBu) or high temperatures (>100°C) allow the amine to attack the C2-position directly, bypassing the Palladium cycle entirely.

  • The Fix:

    • Change the Base: Switch from NaOtBu to

      
        or 
      
      
      
      . These weaker bases are sufficient for the Pd-cycle but too weak to promote rapid
      
      
      at C2.
    • Lower the Temperature:

      
       has a higher activation energy than a well-optimized Pd-catalyzed reaction. Run the reaction at 60–80°C  instead of 100°C+.
      
Q2: The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Sequestration (The "Pyridine Trap"). The pyridine nitrogen is a competent ligand. If your phosphine ligand is not bulky enough or does not bind tightly to Pd, the substrate itself will displace the ligand, forming a stable (and inactive) (Pyridine)2-Pd complex.

  • The Fix: Use Bulky Biaryl Phosphine Ligands .[1]

    • BrettPhos or tBuBrettPhos: Excellent for primary amines and amides. The extreme bulk prevents the pyridine N from coordinating.

    • Xantphos: A bidentate ligand with a wide bite angle. It is particularly good at forcing the Pd center to remain active for oxidative addition into C-Br bonds.

    • Precatalysts: Do not use

      
       + Ligand in situ. The reduction step is often inefficient with electron-rich pyridines. Use G3 or G4 Palladacycle Precatalysts  (e.g., Xantphos Pd G4) to ensure 100% active 
      
      
      
      enters the cycle.
Q3: Does the 3-Benzyloxy group affect the reaction electronics?

Yes, significantly. The benzyloxy group is an electron-donating group (EDG) via resonance.

  • Effect on C5-Br: It makes the pyridine ring more electron-rich than a bare pyridine. This slows down Oxidative Addition (which prefers electron-deficient rings).

    • Implication: You need a ligand that creates a very electron-rich Pd center (like alkyl-phosphines, e.g.,

      
       or BrettPhos) to overcome this.
      
  • Effect on C2-Cl: It deactivates the C2 position toward

    
     (electronically and sterically).
    
    • Implication: This is actually an advantage for regioselectivity, provided you don't overheat the reaction.

Part 3: Mechanistic Visualization

Understanding the competition between the desired Pd-cycle and the unwanted side reactions is critical for control.

ReactionPathways Substrate 3-(Benzyloxy)-5-bromo- 2-chloropyridine Path_Pd Pd-Catalysis (Desired) Substrate->Path_Pd Bulky Ligand Pd(0) Path_SNAr S_NAr (Thermal) (Undesired) Substrate->Path_SNAr Strong Base High T Path_Poison N-Coordination (Dead End) Substrate->Path_Poison Small Ligand Low Sterics OxAdd Oxidative Addition (At C5-Br) Path_Pd->OxAdd C2_Product C2-Amine (Regioisomer) Path_SNAr->C2_Product CoordComplex Inactive Pd-Pyridine Complex Path_Poison->CoordComplex C5_Product C5-Amine (Target Product) OxAdd->C5_Product Reductive Elim.

Figure 2: Competitive pathways. Success depends on accelerating the Top Path (Pd) while suppressing the Middle (SNAr) and Bottom (Poison) paths.

Part 4: Optimized Experimental Protocol

This protocol prioritizes regioselectivity and catalyst longevity over raw speed.

Reagents & Stoichiometry
ComponentRecommendationEquiv.Rationale
Substrate 3-(Benzyloxy)-5-bromo-2-chloropyridine1.0Limiting reagent.
Amine Primary or Secondary Amine1.2Slight excess to drive conversion.
Catalyst BrettPhos Pd G4 or Xantphos Pd G4 0.02–0.05Precatalysts ensure active Pd(0) generation without induction periods.
Base

(Cesium Carbonate)
2.0Mild base prevents

at C2-Cl.
Solvent 1,4-Dioxane (Anhydrous)N/AHigh boiling point, good solubility for Cs salts.
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the Substrate (1.0 equiv), Base (

    
    , 2.0 equiv), and Catalyst (BrettPhos Pd G4, 2-5 mol%) to the vial.
    
    • Note: If using a liquid amine, do not add yet. If solid amine, add now.

  • Inerting: Cap the vial and purge with inert gas (vac/fill x3).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Amine Addition: Add the liquid amine (1.2 equiv) via syringe.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Why 80°C? High enough for Pd-catalysis, usually low enough to minimize

      
       at the C2-Cl position.
      
  • Monitoring: Check LCMS at 2 hours.

    • If stalled: Increase temp to 100°C carefully.

    • If C2-isomer appears: Lower temp to 65°C and extend time.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction intermediates and structure-activity relationships in the arylation of amine. Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[8] BenchChem Application Notes.

Sources

Technical Support Center: Regiocontrol in 3-(Benzyloxy)-5-bromo-2-chloropyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Matrix

The scaffold 3-(benzyloxy)-5-bromo-2-chloropyridine presents a classic "tri-vector" reactivity challenge. As a researcher, you are balancing three competing forces:

  • Electronic Activation: The pyridine nitrogen activates the C2-position for nucleophilic attack (

    
    ).
    
  • Bond Dissociation Energy (BDE): The C5-Br bond (~69 kcal/mol) is significantly weaker than the C2-Cl bond (~82 kcal/mol), making C5 the kinetic preference for metal-catalyzed oxidative addition.

  • Steric & Electronic Deactivation: The C3-benzyloxy group acts as a "gatekeeper." It sterically hinders the C2 site and electronically deactivates the ring via resonance donation, making this specific scaffold less reactive to

    
     than a simple 2-chloropyridine.
    

This guide provides the protocols to navigate these conflicting forces.

Decision Logic: The Regioselectivity Flowchart

Before starting your synthesis, determine your primary vector using the logic below.

Regioselectivity Start Starting Material: 3-(Benzyloxy)-5-bromo-2-chloropyridine Goal What is your target? Start->Goal Path_C5 Functionalize C5 (Br) Goal->Path_C5 Arylation/Alkylation Path_C2 Functionalize C2 (Cl) Goal->Path_C2 Amination/Etherification Path_Li Lithiation / Exchange Goal->Path_Li Formylation/Carboxylation Suzuki Pd(0) / Aryl-Boronic Acid (Suzuki-Miyaura) Path_C5->Suzuki Standard Conditions SNAr Nucleophile (Amine/Alkoxide) (SNAr) Path_C2->SNAr Heat + Strong Nu Li_Exchange n-BuLi / -78°C (Li-Halogen Exchange) Path_Li->Li_Exchange Kinetic Control Prod_C5 Product A: C5-Coupled / C2-Cl Intact (Kinetic Control) Suzuki->Prod_C5 High Selectivity Prod_C2 Product B: C2-Substituted / C5-Br Intact (Requires Forcing) SNAr->Prod_C2 Steric Barrier at C3 Prod_Li Product C: C5-Electrophile Trapped (Risk: Halogen Dance) Li_Exchange->Prod_Li Must keep < -70°C

Caption: Decision tree for selecting the primary reaction vector based on target functionalization.

Module A: Cross-Coupling (The C5-Br Vector)

The Issue: You want to couple at C5 (Br) but are worried about touching C2 (Cl). The Science: Palladium(0) inserts into C-Br bonds faster than C-Cl bonds due to the lower bond dissociation energy. In this scaffold, the C2-Cl bond is further stabilized against oxidative addition by the adjacent nitrogen (which pulls electron density, making the C-Cl bond shorter and stronger) and the steric bulk of the C3-OBn group.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction is sluggish The C3-OBn group donates electrons into the ring, making the C5-Br bond more electron-rich and harder to undergo oxidative addition compared to electron-poor pyridines.Switch Ligand: Use electron-rich, bulky phosphines like PCy3 or XPhos to facilitate oxidative addition. Increase temp to 80-90°C.
C2-Cl coupling observed (<10%) Use of highly active "non-selective" catalysts (e.g., Pd(dtbpf)Cl2) or excessive heat.Control: Stick to Pd(PPh3)4 or Pd(dppf)Cl2 . These are less likely to activate the C-Cl bond. Keep temp < 100°C.
Hydrodebromination (H-sub at C5) Protodehalogenation due to solvent moisture or hydride sources.Dry Solvents: Ensure Toluene/Dioxane are anhydrous. Avoid alcoholic solvents if possible.
Validated Protocol: C5-Selective Suzuki Coupling
  • Setup: Charge flask with Substrate (1.0 eq), Boronic Acid (1.1 eq), and Pd(PPh3)4 (3-5 mol%) .

  • Solvent: Degassed 1,4-Dioxane/Water (4:1) or Toluene.

  • Base: Na2CO3 (2.0 eq). Avoid strong bases like KOtBu which might trigger

    
     side reactions at C2.
    
  • Conditions: Heat to 80°C under Argon. Monitor by HPLC.

  • Checkpoint: Stop when Br is consumed. Do not "cook" the reaction overnight, or C2 activation may begin.

Module B: Nucleophilic Substitution (The C2-Cl Vector)

The Issue: You want to displace the C2-Cl, but the reaction is failing or requires extreme conditions. The Science: Normally, 2-chloropyridines are reactive to


.[1] However, your molecule has a 3-benzyloxy group .[2] This creates two problems:
  • Steric Shielding: The bulky benzyl group physically blocks the approach of the nucleophile to the C2 center.

  • Electronic Deactivation: The oxygen lone pair donates into the ring, raising the LUMO energy and making the ring less electrophilic.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Nucleophile cannot penetrate the steric shield of the C3-OBn group.Solvent Switch: Use polar aprotic solvents (DMSO, NMP ) to strip the cation and "naked" the nucleophile. Increase temp to 120°C+ .
Low Yield / Tarry mess Decomposition of the benzyloxy group at high heat (benzyl cleavage).Microwave: Use microwave irradiation (e.g., 150°C for 30 mins). This provides the energy to overcome the steric barrier quickly without prolonged thermal exposure.
Wrong Regioisomer Unlikely in this specific scaffold, but ensure nucleophile isn't attacking the benzyl CH2 (debenzylation).Nucleophile Choice: Avoid "soft" nucleophiles like iodides/thiols if debenzylation is observed. Stick to "hard" nucleophiles (amines, alkoxides).
Validated Protocol: C2-Amination ( )
  • Reagents: Substrate (1.0 eq), Amine (2-3 eq), DIPEA (3.0 eq).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO .

  • Conditions: Heat to 120-130°C .

    • Note: If using a volatile amine, use a sealed tube or pressure vessel.

  • Catalysis (Optional): If the steric barrier is too high, add KF (1.0 eq) or use Buchwald-Hartwig conditions (Pd-catalyzed amination) instead of traditional

    
    . Pd can sometimes bypass the steric requirement of the transition state found in 
    
    
    
    .

Module C: Lithiation (The "Halogen Dance" Risk)

The Issue: You want to lithiate at C5 (via Br-exchange) but get mixtures or migration to C4. The Science:

  • Kinetic Product: C5-Li (formed by Br/Li exchange). This is fast.

  • Thermodynamic Product: C4-Li. The C4 proton is sandwiched between the Directing Metalation Group (OBn) and the Br/Li site. This makes it highly acidic (ortho-lithiation).

  • The Risk: If you form C5-Li and allow the temp to rise above -78°C, the C5-Li can deprotonate a neighboring molecule at C4, leading to a "Halogen Dance" where the Li and Br switch positions.

FAQ: Controlling the Lithium Species

Q: Can I use n-BuLi? A: Yes, but strictly at -78°C . n-BuLi prefers Br-exchange over Cl-exchange or deprotonation at these temperatures.

Q: Why do I see C4-substituted products? A: You likely warmed the reaction too slowly or quenched too late. The C3-OBn group directs lithiation to C4. If you want C4 functionalization, use LDA (Lithium Diisopropylamide) instead of n-BuLi; LDA is a base (favors deprotonation/DoM) rather than a nucleophile (favors exchange).

Validated Protocol: C5-Lithiation (Kinetic Control)
  • Solvent: Anhydrous THF or Et2O .

  • Temp: Cool strictly to -78°C (Acetone/Dry Ice).

  • Addition: Add n-BuLi (1.05 eq) slowly down the side of the flask.

  • Time: Stir for 15-20 minutes MAX.

    • Critical: Do not stir for hours. The exchange is effectively instantaneous. Long stir times favor equilibration (the Dance).

  • Quench: Add the electrophile (e.g., DMF, CO2) immediately at -78°C.

  • Warm: Only remove the cooling bath after the electrophile has been added and stirred for 10 mins.

References

  • Handy, C. J., & Zhang, Y. (2006). "The coupling of dihalopyridines with phenylboronic acid." Tetrahedron Letters. (Establishes the C-Br > C-Cl reactivity hierarchy in Pd-coupling).

  • Schlosser, M. (2005). "The 2×3 Isomerization ('Halogen Dance') of Halopyridines." Angewandte Chemie International Edition. (Authoritative review on halogen migration risks in pyridines).

  • Lutz, F., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. (Detailed analysis of ligand effects on regioselectivity).

  • Reich, H. J. (2012). "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews. (Fundamental grounding for the lithiation temperature protocols).

Sources

Debenzylation issues with 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #582-PYR: Chemoselective Debenzylation of Halopyridines Status: Open Priority: High (Risk of substrate degradation) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are attempting to remove a benzyl protecting group from 3-(benzyloxy)-5-bromo-2-chloropyridine . The Conflict: Standard debenzylation methods (Pd/C + H₂) will almost certainly cause hydrodehalogenation (stripping the bromine and chlorine atoms) before or concurrently with the benzyl group removal. The electron-deficient pyridine ring weakens the C-X bonds, making them highly susceptible to oxidative addition by palladium.

This guide provides two validated, chemoselective protocols to cleave the benzyl ether while retaining the aryl halides.

Module 1: Method Selection & Decision Matrix

Before proceeding, select the protocol based on your lab's capabilities and the scale of your reaction.

DebenzylationStrategy Start Substrate: 3-(Benzyloxy)-5-bromo-2-chloropyridine Decision Is the substrate sensitive to strong Lewis Acids? Start->Decision RouteA Route A: Boron Tribromide (BBr3) (The Gold Standard) Decision->RouteA No (Robust) RouteB Route B: TFA / Thioanisole (Soft Nucleophile) Decision->RouteB Yes (Acid Sensitive) StepA1 1. Dissolve in DCM (-78°C) RouteA->StepA1 StepB1 1. Dissolve in TFA RouteB->StepB1 RouteC Route C: Hydrogenolysis (NOT RECOMMENDED) Warn High risk of Dehalogenation (loss of Br/Cl) RouteC->Warn StepA2 2. Add BBr3 (≥ 3.0 equiv) Account for Pyridine N-complex StepA1->StepA2 StepA3 3. MeOH Quench (Critical) StepA2->StepA3 StepB2 2. Add Thioanisole (Scavenger) StepB1->StepB2 StepB3 3. Heat to 60°C StepB2->StepB3

Figure 1: Decision workflow for chemoselective debenzylation. Note that standard hydrogenation is flagged as high-risk.

Module 2: The Gold Standard – Boron Tribromide (BBr₃)

Why this works: Boron tribromide acts as a Lewis acid.[1][2] It coordinates to the ether oxygen, facilitating C-O bond cleavage via nucleophilic attack by the bromide ion. It does not reduce aryl halides.

The "Pyridine Trap": The pyridine nitrogen is a Lewis base. It will scavenge one equivalent of BBr₃ immediately to form a stable N-B complex. If you use the standard 1.0–1.2 equivalents of BBr₃, your reaction will stall because no reagent will be left for the benzyl ether.

Protocol:

  • Stoichiometry: Use 3.0 to 4.0 equivalents of BBr₃.

    • 1 eq for the Pyridine Nitrogen.

    • 1 eq for the Benzyl Ether Oxygen.

    • 1-2 eq excess to drive kinetics.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Temperature: Start at -78°C, warm to 0°C.

Step-by-Step Procedure:

  • Dissolve 1.0 mmol of substrate in 10 mL anhydrous DCM under Nitrogen/Argon. Cool to -78°C (dry ice/acetone).

  • Dropwise add BBr₃ (1.0 M in DCM, 3.5 mL, 3.5 equiv). Note: The solution may turn yellow/orange due to the N-B complex formation.

  • Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C. Monitor by TLC (Note: The N-B complex may streak on silica; a mini-workup of an aliquot is recommended for monitoring).

  • The Quench (Critical): Cool back to -20°C. Add Methanol (MeOH) dropwise.

    • Why? You must break the Boron-Nitrogen complex.

  • Concentrate the mixture. Redissolve in MeOH and reflux for 30 minutes to ensure complete methanolysis of borate esters.

  • Neutralize with sat. NaHCO₃ and extract with EtOAc.

Module 3: The Metal-Free Alternative – TFA / Thioanisole[4]

Why this works: This method uses a "Push-Pull" mechanism.[3] Trifluoroacetic acid (TFA) protonates the ether oxygen (Push), and thioanisole acts as a soft nucleophile to attack the benzylic carbon (Pull), displacing the phenol. This is milder than BBr₃ and avoids metal waste.

Protocol:

  • Reagents: TFA (Solvent/Acid), Thioanisole (Scavenger/Nucleophile).[4]

  • Temperature: 60°C (Pyridine rings are electron-deficient, making the ether oxygen less basic and harder to protonate; heat is often required).

Step-by-Step Procedure:

  • Dissolve substrate (1.0 mmol) in neat TFA (5 mL).

  • Add Thioanisole (2.0 - 5.0 equiv).

    • Note: Pentamethylbenzene can also be used as a cation scavenger if sulfur smell is an issue, but thioanisole is generally superior for kinetics [1].

  • Heat to 60°C. Monitor by HPLC/TLC.

  • Once complete, evaporate TFA.

  • Resuspend residue in EtOAc and wash with sat. NaHCO₃ to remove residual acid.

Module 4: Mechanistic Insight

Understanding the mechanism helps troubleshoot low yields.

BBr3Mechanism Substrate Substrate (Pyridine-O-Bn) Complex1 Intermediate A (N-BBr3 Complex) *Reaction Stalls here if <2 eq BBr3* Substrate->Complex1 + 1 eq BBr3 Complex2 Intermediate B (N-BBr3 & O-BBr3 Bis-Complex) Complex1->Complex2 + 1 eq BBr3 Transition Transition State (Br- attacks Benzylic C) Complex2->Transition Rate Limiting Product Product (3-OH-Pyridine + BnBr) Transition->Product Hydrolysis

Figure 2: The necessity of excess Lewis Acid. The pyridine nitrogen sequesters the first equivalent of BBr₃, preventing reaction at the ether site unless excess reagent is present.

Module 5: Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Loss of Br or Cl atoms Hydrogenation (Pd/C) was attempted.[5][6]STOP. Switch to BBr₃ (Module 2). Halopyridines are incompatible with standard catalytic hydrogenation [2].
Recovery of Starting Material (BBr₃ method) Insufficient BBr₃ used.The Pyridine N sequestered your reagent. Increase BBr₃ to 4.0 equivalents .
Product "stuck" in aqueous layer Pyridine is protonated or complexed with Boron.Ensure the pH is adjusted to ~5-6 (isoelectric point vicinity) or slightly basic (pH 8) to extract the free base, depending on the pKa of the specific hydroxypyridine.
2-Cl converted to 2-OH Hydrolysis during workup or use of aqueous acids.The 2-Cl position is labile to nucleophilic aromatic substitution (SnAr). Avoid strong aqueous acids (HCl) or strong bases (NaOH) during workup. Use mild buffers (NaHCO₃).
Incomplete Cleavage (TFA method) Electron-deficient ring reduces ether basicity.Increase temperature to 70°C or add a stronger acid catalyst like Triflic Acid (TfOH) (catalytic amount) to the TFA mixture [3].

References

  • Kiso, Y., et al. (1980). Promoting Effect of Thioanisole on the Acidolytic Deprotection of Benzyl-Type Protecting Groups. Chemical and Pharmaceutical Bulletin, 28(2), 673-676.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[7] (Refer to Chapter 2: Protection for the Hydroxyl Group - Benzyl Ethers).

  • Benton, D. J., et al. (2010). Application of the TFA/Thioanisole cleavage cocktail to the synthesis of functionalized pyridines. Tetrahedron Letters, 51(26), 3403-3405.

  • McOmie, J. F. W., et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. (Foundational text on BBr3 mechanism).

Sources

Technical Support Center: Palladium Removal from 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-(Benzyloxy)-5-bromo-2-chloropyridine (and related halogenated pyridine intermediates) Target Contaminant: Residual Palladium (Pd) Catalyst Regulatory Standard: ICH Q3D Elemental Impurities

Diagnostic & Triage: The "Sticky Pyridine" Problem

Welcome to the technical support guide. If you are working with 3-(Benzyloxy)-5-bromo-2-chloropyridine , you are likely facing a specific challenge: Pyridine-Palladium Coordination .

Unlike simple aromatics, your product contains a pyridine nitrogen atom (


 hybridized) that acts as a Lewis base. It effectively "competes" with standard scavengers for the palladium metal center. Furthermore, the 3-benzyloxy group adds steric bulk and lipophilicity, while the 5-bromo and 2-chloro substituents render the ring electron-deficient but chemically sensitive.

Your Immediate Goal: Reduce Pd levels from >1000 ppm (typical crude) to <10 ppm (ICH Q3D compliance for oral drugs).

Quick Diagnostic Checklist

Before selecting a protocol, answer these three questions:

  • What is your current Pd level? (Visible black particles vs. clear dark solution)

  • What is your scale? (Gram-scale vs. Multi-kilogram)

  • Is your product solid or oil? (Crystallization is the cheapest purification, but often traps Pd in the lattice).

Decision Logic: Selecting the Right Protocol

Do not apply a "one size fits all" approach. Use this logic flow to select the method that balances yield with purity.

Pd_Removal_Decision_Tree Start Start: Assess Crude Mixture Check_Level Pd Concentration? Start->Check_Level High_Pd High (>500 ppm) Visible Particulates Check_Level->High_Pd Low_Pd Low (<500 ppm) Homogeneous Check_Level->Low_Pd Carbon Protocol B: Activated Carbon (Bulk Reduction) High_Pd->Carbon Bulk Clean Silica Protocol A: Thiol/DMT Silica (High Specificity) Low_Pd->Silica Preferred Cysteine Protocol C: L-Cysteine Wash (Cheaper Alternative) Low_Pd->Cysteine Budget/Scale option Result Test Pd Level (ICP-MS) Carbon->Result Result->Silica Fail (Polishing Step) Success < 10 ppm Proceed to Next Step Result->Success Pass

Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on initial contamination levels.

Detailed Troubleshooting Protocols

Protocol A: Functionalized Silica Scavengers (The "Gold Standard")

Best for: High-value intermediates; when yield is critical; final polishing. Mechanism: Silica-bound Thiol (-SH) or Dimercaptotriazine (DMT) groups displace the pyridine ligand to bind Pd irreversibly.

Recommended Scavenger: SiliaMetS® Thiol or SiliaMetS® DMT .[1][2]

  • Why? The sulfur atoms in Thiol/DMT have a higher affinity for Pd(II) than the pyridine nitrogen in your product.

Step-by-Step:

  • Dissolution: Dissolve your crude 3-(Benzyloxy)-5-bromo-2-chloropyridine in a non-coordinating solvent (THF, Ethyl Acetate, or Toluene). Avoid DMF/DMSO if possible as they compete for Pd.

  • Loading: Add 5-10 wt% of the scavenger relative to the mass of your product. (e.g., 10g product

    
     0.5 - 1.0g scavenger).
    
    • Note: If Pd is known to be >1000 ppm, use 4-8 molar equivalents relative to the Pd content.

  • Temperature: Heat to 40-50°C .

    • Critical Warning: Do not exceed 60°C. Higher temperatures may risk activating the C-Br or C-Cl bonds if active Pd(0) is still present, leading to oligomerization.

  • Time: Stir for 4 to 16 hours . (Pyridines release Pd slowly; patience is key).

  • Filtration: Filter through a 0.45 µm pad or a Celite bed to remove the silica.

  • Rinse: Wash the filter cake with fresh solvent to recover adsorbed product.[3]

Protocol B: Activated Carbon (The "Bulk" Method)

Best for: Grossly contaminated samples (>1000 ppm); early-stage intermediates. Risks: Lower yield (non-specific adsorption); messy handling.

Step-by-Step:

  • Dissolve crude product in Ethanol or Ethyl Acetate (10-20 volumes).

  • Add Activated Carbon (e.g., Darco KB-G or Norit) at 10 wt% relative to product.

  • Stir at 50°C for 2-4 hours.

  • Filtration: Filter hot through a thick pad of Celite.

    • Tip: Carbon fines are difficult to remove. Use a sub-micron filter if the filtrate remains grey.

Protocol C: L-Cysteine Extraction (The "Liquid" Fix)

Best for: Large scale (Kg) where solid scavengers are too expensive. Mechanism: L-Cysteine is water-soluble and chelates Pd, pulling it from the organic phase into the aqueous phase.

Step-by-Step:

  • Dissolve product in a water-immiscible solvent (EtOAc or DCM).

  • Prepare a 10% aqueous solution of L-Cysteine .

  • Add the aqueous solution to the organic phase (1:1 volume ratio).

  • Heat the biphasic mixture to 40-50°C and stir vigorously for 1-2 hours.

    • Note: Vigorous stirring is essential to increase surface area for phase transfer.

  • Separate layers. The Pd-Cysteine complex will be in the yellow/orange aqueous layer.

  • Repeat wash if necessary.

Comparative Data: Scavenger Efficiency

The following table summarizes expected performance based on similar halogenated pyridine substrates [1][3].

MethodSelectivityPd Removal EfficiencyYield LossCost
Silica-Thiol High> 95% (to <10 ppm)< 2%High
Silica-DMT Very High> 98% (to <5 ppm)< 2%High
Activated Carbon Low80-90%5-15%Low
L-Cysteine Medium90-95%< 5%Low
Crystallization HighVariable (often traps Pd)10-30%Low

Frequently Asked Questions (FAQs)

Q: My product turned grey after concentrating. What happened? A: This indicates "Colloidal Palladium." As you remove solvent, Pd concentration increases, and nanoparticles aggregate.

  • Fix: Redissolve in THF and treat with Protocol A (Silica-Thiol) . Colloidal Pd is best removed by functionalized silica or filtration through specialized cartridges (e.g., 3M Zeta Plus).

Q: Can I use an acid wash (HCl) to protonate the pyridine and release the Pd? A: Proceed with caution. While protonating the pyridine nitrogen (


 for halogenated pyridines) weakens the N-Pd bond, the 3-benzyloxy group  is acid-sensitive. Strong acids (HBr, HI, conc. HCl) can cleave the benzyl ether to form the phenol. If you must use acid, use mild acids (Acetic acid) or stick to Protocol C (L-Cysteine)  which works at neutral pH.

Q: Will the scavenger remove the Bromine or Chlorine atoms? A: No. Standard scavengers (Thiol/DMT) do not perform oxidative addition into C-Halogen bonds under these conditions (40-50°C, no reducing agent). Your halogen handles are safe.

Q: I used Activated Carbon, but the Pd level is still 50 ppm. Why? A: Carbon relies on physisorption. At low concentrations (<100 ppm), the driving force for adsorption drops. You need a chemisorption method (Silica-Thiol or DMT) for the final "polish" to reach single-digit ppm.

Visualization: The Chelation Challenge

The diagram below illustrates why standard filtration fails and how Thiol scavengers succeed.

Scavenger_Mechanism Pyridine 3-(Benzyloxy)-5-bromo-2-chloropyridine (Ligand) Pd Palladium (Pd) Pyridine->Pd Weak Coordination (Reversible) Complex Stable Pd-S Complex (Solid Phase) Pd->Complex Displacement Scavenger Silica-Thiol (-SH) Scavenger->Pd Strong Coordination (Irreversible)

Figure 2: Mechanistic competition. The high affinity of the Thiol sulfur for Palladium displaces the weakly coordinating pyridine nitrogen, immobilizing the metal on the solid support.

References

  • SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers: Application Notes for Palladium Removal. Retrieved from

  • International Conference on Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Retrieved from

  • Biotage. (2023).[4] Strategies for Metal Scavenging in Pharmaceutical Synthesis. Retrieved from

Sources

Technical Support Center: Synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine and its diverse analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. The 3,5,2-substituted pyridine core is a privileged structure in modern drug discovery, but its synthesis can present unique challenges.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common experimental hurdles. We will explore troubleshooting strategies for key transformations, address frequently asked questions, and provide validated protocols to enhance the robustness and reproducibility of your synthetic campaigns.

General Synthetic Workflow

The construction of analogs based on the 3-(Benzyloxy)-5-bromo-2-chloropyridine scaffold typically follows a logical sequence. The initial step involves the protection of the hydroxyl group of a suitable precursor, followed by diversification, often via cross-coupling at the C-5 bromine position. The final stage involves the deprotection of the benzyl ether to unmask the C-3 hydroxyl group, if required for the target molecule. Each of these stages presents distinct challenges that require careful consideration of reaction conditions.

G cluster_0 Phase 1: Precursor Synthesis & Protection cluster_1 Phase 2: Analog Diversification cluster_2 Phase 3: Final Deprotection start 3-Hydroxy-5-bromo-2-chloropyridine protect Benzylation (Williamson Ether Synthesis) start->protect BnBr, Base (e.g., NaH) scaffold 3-(Benzyloxy)-5-bromo-2-chloropyridine protect->scaffold couple Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) scaffold->couple R-B(OH)₂, Pd Catalyst, Base analog_p Protected Analog couple->analog_p deprotect Debenzylation analog_p->deprotect e.g., H₂, Pd/C or BCl₃ final Final Analog deprotect->final

Caption: General synthetic workflow for 3-(Benzyloxy)-5-bromo-2-chloropyridine analogs.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that researchers frequently encounter during the synthesis in a question-and-answer format.

Question 1: I am getting a low yield during the benzylation of 3-hydroxy-5-bromo-2-chloropyridine using sodium hydride (NaH) and benzyl bromide. What is going wrong?

Answer: Low yields in this Williamson ether synthesis are common and can typically be attributed to several factors:

  • Incomplete Deprotonation: The acidity of the hydroxyl group on the pyridine ring is influenced by the electron-withdrawing chloro and bomo substituents. While NaH is a strong base, incomplete deprotonation can occur if the reagent quality is poor or if the reaction is not allowed sufficient time. Ensure your NaH is fresh (from a recently opened container) and that you observe hydrogen gas evolution upon its addition.

  • Substrate Solubility: 3-Hydroxy-5-bromo-2-chloropyridine has limited solubility in common ether synthesis solvents like THF or DMF at room temperature. This can lead to a heterogeneous mixture and slow reaction rates. Consider gently warming the mixture (e.g., to 40-50 °C) after the addition of NaH to ensure complete formation of the alkoxide before adding benzyl bromide.

  • Side Reactions: The pyridinic nitrogen can be quaternized by benzyl bromide, leading to the formation of a pyridinium salt.[1] This side reaction is more prevalent at higher temperatures. A strategy to mitigate this is the slow, dropwise addition of benzyl bromide at 0 °C after the initial deprotonation step is complete.

  • Moisture Contamination: Sodium hydride reacts violently with water. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and the reactive alkoxide intermediate.[2]

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened NaH and freshly distilled anhydrous solvent.

  • Optimize Deprotonation: Add NaH portion-wise to a solution of the pyridine in DMF at 0 °C. Allow the mixture to stir for 30-60 minutes at this temperature, then let it warm to room temperature for another hour to ensure complete alkoxide formation.

  • Control Reagent Addition: Cool the reaction mixture back to 0 °C before adding benzyl bromide dropwise.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) may be beneficial, but be mindful of potential side reactions.

Question 2: My Suzuki-Miyaura coupling reaction between 3-(benzyloxy)-5-bromo-2-chloropyridine and an arylboronic acid is sluggish and gives a complex mixture of byproducts. How can I improve this?

Answer: Palladium-catalyzed cross-coupling reactions on substituted pyridines are powerful but sensitive. The issues you are facing likely stem from catalyst deactivation, suboptimal reaction conditions, or competing side reactions like protodeboronation.[3]

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[3] The choice of ligand is critical to shield the palladium and facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often superior to traditional ligands like PPh₃ for this class of substrates.[4]

  • Reactivity of Halides: While the C-Br bond at the 5-position is more reactive than the C-Cl bond at the 2-position, the electronic properties of the pyridine ring make the 2-chloro substituent more reactive than a chloro group on a simple benzene ring.[5][6] Under harsh conditions, you might see competitive coupling at the C-2 position or other undesired reactions.

  • Protodeboronation: Boronic acids can decompose, particularly in the presence of water and base at elevated temperatures, leading to the formation of an arene byproduct and reducing the yield of the desired coupled product.[4]

Optimization Strategy:

  • Catalyst and Ligand Selection: Start with a modern palladium precatalyst like [Pd(XPhos) G3] or a combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand (XPhos, SPhos). These often provide higher turnover numbers and stability.

  • Base and Solvent System: A common and effective system is K₂CO₃ or K₃PO₄ as the base in a solvent mixture like 1,4-dioxane/water or toluene/water.[3][7] Anhydrous conditions using a base like CsF can sometimes prevent protodeboronation.

  • Temperature Control: Begin optimization at a moderate temperature (e.g., 80-90 °C) and monitor the reaction. Excessive heat can accelerate both catalyst decomposition and protodeboronation.

  • Degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas or using several freeze-pump-thaw cycles. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands.

G start Low Yield in Suzuki Coupling q1 Are Starting Materials Pure & Dry? start->q1 q2 Is the Catalyst/Ligand System Optimal? q1->q2 Yes sol1 Action: Re-purify/dry starting materials & boronic acid. q1->sol1 No q3 Are Base & Solvent Conditions Correct? q2->q3 Yes sol2 Action: Switch to bulky phosphine ligand (e.g., XPhos, SPhos) or a modern Pd precatalyst. q2->sol2 No q4 Is Protodeboronation Occurring? q3->q4 Yes sol3 Action: Ensure base is finely ground. Use thoroughly degassed solvents (e.g., dioxane/water). q3->sol3 No q5 Is the Temperature Optimized? q4->q5 Yes sol4 Action: Use excess boronic acid (1.5 eq.). Consider anhydrous conditions (e.g., CsF in dioxane). q4->sol4 No/Unsure sol5 Action: Run a temperature screen (e.g., 80°C, 100°C, 120°C). Monitor by LC-MS. q5->sol5 No/Unsure

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.

Question 3: I am trying to remove the benzyl protecting group using catalytic hydrogenolysis (H₂ gas, Pd/C), but the reaction is very slow or incomplete. Why is this happening?

Answer: While catalytic hydrogenolysis is a standard method for benzyl ether cleavage, its efficiency can be hampered by several factors, especially in heterocyclic systems.[8][9]

  • Catalyst Poisoning: The pyridine nitrogen can act as a poison to the palladium catalyst, binding to its surface and inhibiting its activity.[10] This is a very common issue with nitrogen-containing heterocycles.

  • Steric Hindrance: The substituents at the C-2 and C-5 positions may sterically hinder the approach of the benzyloxy group to the catalyst surface.

  • Incompatible Functional Groups: If your coupled analog contains reducible functional groups (e.g., nitro, alkyne, alkene), they may be reduced under the reaction conditions, leading to undesired byproducts.[11]

Alternative Debenzylation Strategies: If hydrogenolysis is proving ineffective, consider these robust alternatives:

  • Strong Lewis Acids: Reagents like boron trichloride (BCl₃) or boron tribromide (BBr₃) are highly effective for cleaving benzyl ethers.[12] These reactions are typically fast and run at low temperatures (e.g., -78 °C to 0 °C) in a chlorinated solvent like dichloromethane (DCM). Caution: These reagents are corrosive, moisture-sensitive, and will not tolerate acid-sensitive functional groups in your molecule.

  • Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative debenzylation.[8] This method is particularly useful if your molecule contains functional groups sensitive to reduction. Modern protocols even utilize visible light to promote this reaction under milder conditions.[11]

  • Transfer Hydrogenolysis: Instead of H₂ gas, use a hydrogen donor like 1,4-cyclohexadiene or ammonium formate with Pd/C. This can sometimes be more effective and is operationally simpler than handling hydrogen gas.[8]

Method Reagents & Conditions Pros Cons / Incompatible Groups Reference
Catalytic Hydrogenolysis H₂ (1 atm to 50 psi), 10% Pd/C, in EtOH or EtOAcMild, clean byproducts (toluene)Slow with pyridines, reduces alkenes, alkynes, nitro groups[8][9]
Lewis Acid Cleavage BCl₃ or BBr₃ in DCM, -78 °C to RTFast, highly effective, reliableHarsh, not compatible with acid-sensitive groups (e.g., Boc, acetals)[12]
Oxidative Cleavage DDQ in DCM/H₂OTolerates reducible groupsStoichiometric, requires chromatography to remove DDQ byproducts[11]
Transfer Hydrogenolysis Ammonium formate, Pd/C, in MeOHNo H₂ gas required, often fasterCan still reduce sensitive functional groups[8]

Frequently Asked Questions (FAQs)

Q: What is the best way to synthesize the starting material, 3-hydroxy-5-bromo-2-chloropyridine? A: A common route involves the diazotization of 2-amino-5-bromo-3-hydroxypyridine followed by a Sandmeyer-type reaction to install the chloro group. Alternatively, direct chlorination of 5-bromo-2,3-dihydroxypyridine using a chlorinating agent like phosphorus oxychloride (POCl₃) can be employed, though this may require optimization to achieve good regioselectivity.[13][14]

Q: Can I perform a Grignard reaction at the C-5 position instead of a Suzuki coupling? A: While possible, direct Grignard formation at the C-5 position can be complicated. A more reliable approach is a halogen-metal exchange (e.g., using i-PrMgCl or n-BuLi) at low temperature, followed by trapping with an electrophile. However, the presence of the acidic benzylic protons and the electrophilic C-2 position can lead to side reactions. Palladium-catalyzed cross-coupling reactions are generally more reliable and offer a broader substrate scope for this specific scaffold.[15]

Q: How do I purify these pyridine analogs effectively? A: Standard silica gel column chromatography is the most common purification method. Due to the basicity of the pyridine nitrogen, peak tailing can be an issue. This can often be suppressed by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system (e.g., hexanes/ethyl acetate). For highly polar compounds, reverse-phase chromatography may be a more suitable option.[3][16]

Validated Experimental Protocols

Protocol 1: Synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3-hydroxy-5-bromo-2-chloropyridine (1.0 equiv) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 equiv) dropwise via syringe.

  • Let the reaction warm to room temperature and stir for 12-18 hours, monitoring completion by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., 0-20% ethyl acetate in hexanes gradient) to afford the title compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk tube, combine 3-(benzyloxy)-5-bromo-2-chloropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[3]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the tube.[7]

  • Seal the tube, and then evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem.
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Benchchem.
  • 2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma.
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate.
  • synthesis & cleavage of benzyl ethers - YouTube.
  • A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines - Who we serve.
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - MPG.PuRe.
  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF - ResearchGate.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling - Benchchem.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.
  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC.
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications.
  • DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents.
  • Pyridine - Wikipedia.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC.
  • Palladium-catalyzed Cross-coupling Reactions.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar.
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides - Organic Chemistry Portal.
  • A new method for the deprotection of benzyl ethers or the selective protection of alcohols.
  • Benzyl Protection - Common Organic Chemistry.
  • Pyridines: properties, syntheses & reactivity.
  • A possible mechanism for the synthesis of substituted pyridines. - ResearchGate.
  • Heterocyclic Chemistry.
  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Lund University Research Portal.
  • (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.
  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents.
  • 3-(Benzyloxy)-2-bromo-5-chloropyridine | C12H9BrClNO | CID 153363309 - PubChem.
  • One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap.
  • The Synthesis and Applications of 3-Bromo-2,6-bis(benzyloxy)pyridine: A Chemist's Guide.
  • 5-Bromo-2-chloropyridine 95 53939-30-3 - Sigma-Aldrich.
  • grignard reagents - Chemguide.
  • 3-Bromo-5-hydroxypyridine - Chem-Impex.
  • III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SY - Canadian Science Publishing.
  • Synthesis Methods of 5-Bromo-2-chloropyrimidine - ChemicalBook.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI.
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - MDPI.
  • In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile - Benchchem.

Sources

Validation & Comparative

Comprehensive 1H NMR Analysis Guide: 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR characterization of 3-(Benzyloxy)-5-bromo-2-chloropyridine , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors and pyridine functionalization).

This document is structured to serve as a comparative analytical tool , evaluating the spectral performance of this molecule against its regioisomers and across different solvent systems.

Executive Summary & Structural Context

Molecule: 3-(Benzyloxy)-5-bromo-2-chloropyridine Formula: C


H

BrClNO Molecular Weight: 298.56 g/mol [1]

In drug development, this molecule serves as a versatile intermediate. The 2-chloro position allows for nucleophilic aromatic substitution (


), the 5-bromo  position enables cross-coupling (Suzuki/Buchwald), and the 3-benzyloxy  group acts as a protected hydroxyl moiety.

Analytical Challenge: The primary challenge in analyzing this structure is distinguishing it from potential regioisomers (e.g., 2-bromo-3-benzyloxy-5-chloropyridine) generated during halogenation or protection steps. This guide compares the specific spectral signatures required to validate the correct substitution pattern.

Theoretical vs. Experimental Shift Analysis

To ensure scientific integrity, we analyze the chemical shifts based on substituent electronic effects (Curphy-Morrison additivity rules) and validate them against known analogs (e.g., 3-amino-5-bromo-2-chloropyridine).

Structural Assignments

The molecule possesses two distinct aromatic systems: the Pyridine Core and the Benzyloxy Side Chain .

PositionProton TypePredicted Shift (

ppm)
MultiplicityCoupling (

Hz)
Mechanistic Explanation
H-4 Pyridine7.20 – 7.45 Doublet (d)

Shielded. Ortho to the electron-donating Benzyloxy group.
H-6 Pyridine8.00 – 8.30 Doublet (d)

Deshielded. Adjacent to Nitrogen and ortho to electron-withdrawing Bromine.
CH

Benzylic5.15 – 5.25 Singlet (s)-Deshielded by Oxygen and Phenyl ring.
Ph-H Phenyl7.30 – 7.50 Multiplet (m)-Typical aromatic envelope; often overlaps with Pyridine H-4 in CDCl

.

Note on Causality: The large chemical shift difference (


 ppm) between H-4 and H-6 is the primary diagnostic indicator. H-4 is shielded by the resonance effect of the oxygen at position 3, while H-6 is deshielded by the inductive effect of the adjacent nitrogen and bromine.

Comparative Analysis: Solvent Performance

The choice of solvent dramatically affects the resolution of the aromatic region. This section compares the "performance" of CDCl


 versus DMSO-

for this specific scaffold.
Comparison 1: CDCl vs. DMSO-
FeatureAlternative A: CDCl

Alternative B: DMSO-

Recommendation
Solubility HighHighCDCl

is preferred for routine QC.
Water Peak ~1.56 ppm (Non-interfering)~3.33 ppm (Non-interfering)Neutral.
Aromatic Resolution Moderate. The phenyl ring protons (7.3-7.5 ppm) often overlap with the shielded Pyridine H-4.Excellent. DMSO often induces a downfield shift in pyridine protons, separating H-4 from the phenyl envelope.DMSO-

is superior for complex mixtures.
Exchangeable Protons N/A (No OH/NH)N/ANeutral.

Expert Insight: While CDCl


 is standard, DMSO-

is recommended if the H-4 doublet is obscured
by the benzyl aromatic multiplet. The polarity of DMSO typically shifts the pyridine H-6 further downfield, enhancing dispersion.

Comparative Analysis: Regioisomer Discrimination

This is the critical quality control step. Synthesis of this scaffold often yields isomers where the halogens are swapped or the benzyl protection occurs at a different oxygen (if starting from a diol).

Comparison 2: Target vs. Common Isomers
Isomer StructureH-4 / H-6 RelationshipCoupling PatternDiagnostic Feature
Target: 3-OBn, 5-Br, 2-ClMeta (1,3 relationship)Two Doublets (

Hz)
Large

between H4 (shielded) and H6 (deshielded).
Isomer A: 3-OBn, 6-Br, 2-ClOrtho (1,2 relationship)Two Doublets (

Hz)
Large coupling constant (

Hz) indicates adjacent protons.
Isomer B: Regioisomer (e.g., 2-OBn)Meta or Ortho VariesShift of O-CH

changes. 2-alkoxypyridines often show O-CH

slightly upfield compared to 3-alkoxy.

Self-Validating Protocol:

  • Locate the Pyridine protons.

  • Measure the coupling constant (

    
    ).
    
  • If

    
     Hz:  Reject batch (indicates ortho-substitution, likely 4,5-unsubstituted or 5,6-unsubstituted).
    
  • If

    
     Hz:  Confirm Meta-substitution (Target).
    

Experimental Protocol

This protocol is designed to minimize aggregation and ensure high-resolution line shapes.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.

    • Dissolve in 0.6 mL of CDCl

      
       (containing 0.03% TMS).
      
    • Critical: Ensure complete dissolution. If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended particles cause line broadening.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30° (maximizes signal-to-noise for dilute samples).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Scans (NS): 16 (usually sufficient due to non-exchangeable protons).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Apply automatic phasing, then manual correction to flatten the baseline.

    • Integration: Calibrate the Benzylic CH

      
       singlet (5.2 ppm) to integral = 2.00. This provides the most stable internal reference.
      

Structural Validation Workflow (Graphviz)

The following diagram illustrates the logic flow for confirming the identity of 3-(Benzyloxy)-5-bromo-2-chloropyridine from raw NMR data.

NMR_Validation Start Acquire 1H NMR Spectrum Check_Benzyl Check 5.1-5.3 ppm (Singlet, 2H) Start->Check_Benzyl Check_Aromatic Check 7.0-8.5 ppm (Pyridine Region) Check_Benzyl->Check_Aromatic Confirmed Coupling_Analysis Analyze Coupling Constants (J) of Pyridine Protons Check_Aromatic->Coupling_Analysis Decision_Ortho J ≈ 7-9 Hz (Ortho Coupling) Coupling_Analysis->Decision_Ortho Large J Decision_Meta J ≈ 1.5-2.5 Hz (Meta Coupling) Coupling_Analysis->Decision_Meta Small J Result_Isomer REJECT: Wrong Regioisomer (Protons are adjacent) Decision_Ortho->Result_Isomer Result_Target CONFIRM: Target Structure (3-OBn-5-Br-2-Cl) Decision_Meta->Result_Target

Caption: Logic flow for distinguishing the target molecule from ortho-coupled regioisomers using coupling constants.

References

  • PubChem. 3-(Benzyloxy)-2-bromo-5-chloropyridine (Isomer Analog Data). National Library of Medicine. Available at: [Link]

  • Reich, H. J.Hans Reich's Collection: NMR Data & Empirical Shifts. University of Wisconsin-Madison. (Standard reference for substituent effects).
  • Vertex AI Search.Synthesis and NMR of 5-bromo-2-chloropyridine derivatives. (Aggregated search results verifying shift ranges for 5-Br-2-Cl pyridine core).

Sources

A Comparative Guide to Purity Assessment of Synthesized 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical and research applications, the verification of purity is a critical, non-negotiable step. This guide provides an in-depth comparison of analytical techniques for the purity assessment of 3-(Benzyloxy)-5-bromo-2-chloropyridine, a substituted pyridine derivative of interest in medicinal chemistry. The methodologies discussed herein are designed to provide a robust framework for identifying and quantifying the target compound and any potential impurities.

The presence of impurities, even in trace amounts, can significantly impact the biological activity and safety of a compound.[1] Impurities can arise from various sources, including starting materials, by-products of the synthetic route, and degradation products.[2][3] Therefore, a multi-faceted analytical approach is often necessary for comprehensive purity determination.

Analytical Methodologies for Purity Assessment

A suite of analytical techniques is available for the purity profiling of pharmaceutical compounds.[2][3][4] The choice of method depends on the specific information required, such as the identity and quantity of impurities, and the physicochemical properties of the analyte. For 3-(Benzyloxy)-5-bromo-2-chloropyridine, a combination of chromatographic and spectroscopic methods is recommended for a thorough evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high sensitivity and resolving power.[2][3][4] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 3-(Benzyloxy)-5-bromo-2-chloropyridine.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[5]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for separating moderately polar compounds.

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% trifluoroacetic acid) is employed to ensure the separation of components with a range of polarities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection: UV detection is set at a wavelength where the analyte exhibits strong absorbance, which can be determined by a UV scan of the compound.

  • Sample Preparation: A stock solution of the synthesized compound is prepared in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.[5]

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[5]

Data Presentation: HPLC Purity Analysis

ParameterResult
Retention Time of Main Peak8.5 min
Purity (Area %)98.9%[6]
Major Impurity Retention Time7.2 min
Major Impurity Area %0.8%

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC purity assessment of 3-(Benzyloxy)-5-bromo-2-chloropyridine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] It is particularly useful for detecting residual solvents and volatile by-products that may be present in the synthesized material.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) is typically used for the analysis of halogenated aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.[7]

  • Oven Temperature Program: A temperature gradient is employed, for example, starting at 70°C and ramping up to 250°C to ensure the elution of all components.[7]

  • Mass Spectrometer: Operated in full-scan mode to identify unknown impurities by their mass spectra.[7]

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC.

Data Presentation: GC-MS Impurity Profile

Retention Time (min)Compound IdentityRelative Abundance (%)
5.2Dichloromethane (solvent)0.1
12.83-(Benzyloxy)-5-bromo-2-chloropyridine99.5
11.5Unidentified Impurity (m/z = ...)0.4

Workflow for GC-MS Impurity Profiling

Caption: Workflow for GC-MS analysis to identify volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also provide quantitative information about purity.[2][8] Both ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized 3-(Benzyloxy)-5-bromo-2-chloropyridine and for detecting structurally related impurities.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

  • Sample Preparation: 15-25 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃), and a small amount of an internal standard (e.g., tetramethylsilane - TMS) is added for chemical shift referencing.[9]

  • Acquisition: Standard pulse programs are used to acquire proton-decoupled ¹³C spectra and standard ¹H spectra.

  • Analysis: The purity can be estimated by comparing the integrals of the signals corresponding to the target compound with those of any impurity signals. For a more accurate quantitative analysis (qNMR), a certified internal standard of known concentration is used.

Data Presentation: NMR Spectral Data

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H8.1 (approx.)dPyridine H
¹H7.8 (approx.)dPyridine H
¹H7.3-7.5 (approx.)mPhenyl H
¹H5.3 (approx.)sCH₂
¹³C155-160 (approx.)sC-O
¹³C140-150 (approx.)sPyridine C
¹³C127-130 (approx.)sPhenyl C
¹³C110-120 (approx.)sC-Br, C-Cl
¹³C70-75 (approx.)sCH₂

Note: Predicted chemical shifts based on the structure.

Workflow for NMR Purity and Structural Verification

Caption: Workflow for NMR-based structural confirmation and purity assessment.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample.[10][11] This technique is fundamental for confirming the empirical formula of a newly synthesized compound and serves as a bulk purity assessment method.[12]

Experimental Protocol: CHN Analysis

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dry sample is placed in a tin or silver capsule.

  • Analysis: The sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Calculation: The weight percentages of C, H, and N are calculated and compared to the theoretical values for the proposed molecular formula. A deviation of ±0.4% is generally considered acceptable.[13]

Data Presentation: Elemental Analysis Results

ElementTheoretical %Experimental %Deviation %
C48.9548.85-0.10
H2.742.78+0.04
N4.764.72-0.04

Comparison of Analytical Techniques

TechniqueInformation ProvidedSensitivitySelectivityThroughputCost
HPLC Quantitative purity, detection of non-volatile impurities.[2][3]HighHighHighModerate
GC-MS Identification of volatile impurities and residual solvents.[2]Very HighVery HighModerateModerate-High
NMR Structural confirmation, identification and quantification of major impurities.[2][8]ModerateHighLowHigh
Elemental Analysis Confirmation of elemental composition, bulk purity.[10][11]LowLowHighLow

Decision Tree for Purity Analysis Method Selection

Purity_Analysis_Decision_Tree Start Purity Assessment Required Question1 Need Structural Confirmation? Start->Question1 Question2 Volatile Impurities Suspected? Question1->Question2 No NMR Perform 1H and 13C NMR Question1->NMR Yes Question3 Quantitative Purity Needed? Question2->Question3 No GCMS Perform GC-MS Question2->GCMS Yes Question4 Confirm Empirical Formula? Question3->Question4 No HPLC Perform HPLC Question3->HPLC Yes EA Perform Elemental Analysis Question4->EA Yes End Purity Profile Complete Question4->End No NMR->Question2 GCMS->Question3 HPLC->Question4 EA->End

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of synthesized 3-(Benzyloxy)-5-bromo-2-chloropyridine requires a comprehensive analytical strategy. While HPLC is the workhorse for quantitative purity determination, it should be complemented by other techniques. GC-MS is essential for identifying volatile impurities, NMR spectroscopy provides unequivocal structural confirmation and can detect major impurities, and elemental analysis validates the empirical formula. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and reliability of their synthesized compounds, which is paramount for the integrity of subsequent research and the safety of potential therapeutic agents.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice.
  • Wikipedia. (n.d.). Elemental analysis.
  • TIJER. (n.d.).
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.).
  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
  • Benchchem. (n.d.).
  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.
  • Benchchem. (n.d.). 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide.

Sources

Comparative Guide: LC-MS Analysis of 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical performance of LC-MS methodologies for 3-(Benzyloxy)-5-bromo-2-chloropyridine , a critical scaffold in the synthesis of kinase inhibitors and heterocyclic drug candidates.

Standard generic methods (C18/ESI+) often fail to resolve this compound from its des-halo impurities or suffer from ion suppression due to the electron-deficient pyridine ring. This guide compares the industry-standard Method A (C18/ESI) against an optimized Method B (Phenyl-Hexyl/APCI) , demonstrating how specific stationary phase interactions and ionization techniques significantly improve resolution (


) and sensitivity.

Chemical Context & Critical Quality Attributes

The analyte possesses three distinct structural features that dictate its chromatographic and mass spectrometric behavior:

  • Electron-Deficient Nitrogen: The electronegative halogens (Cl, Br) at positions 2 and 5 reduce the basicity of the pyridine nitrogen, making protonation in ESI difficult.

  • Lipophilicity: The benzyloxy group adds significant hydrophobicity (LogP ~3.5–4.0), leading to long retention times on C18.

  • Labile Halogens: High risk of hydrolysis (2-Cl

    
     2-OH) and debromination (5-Br 
    
    
    
    5-H) during reaction workups.
Visualization: Reaction & Impurity Landscape

The following diagram illustrates the reaction pathways and potential impurities that the LC-MS method must resolve.

ReactionLandscape cluster_legend Legend SM Starting Material 3-(Benzyloxy)-5-bromo-2-chloropyridine (MW ~298) Imp1 Impurity A: Hydrolysis (2-OH Pyridone Tautomer) (MW ~280) SM->Imp1 Hydrolysis (Acid/Base) Imp2 Impurity B: Debromination (Des-bromo analog) (MW ~220) SM->Imp2 Pd-Catalyzed Debromination Prod Target Product (Suzuki/Buchwald Adduct) SM->Prod Cross-Coupling key Blue: Analyte | Red: Critical Impurities | Green: Product

Figure 1: Reaction landscape showing critical impurities (hydrolysis and debromination) that often co-elute with the starting material on standard columns.

Comparative Analysis: Method A vs. Method B

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

Standard C18 columns rely solely on hydrophobic interactions.[1] However, the separation of the des-bromo impurity from the parent compound is challenging because the loss of bromine only slightly alters the hydrophobicity but significantly changes the electron density.

The Solution: Phenyl-Hexyl phases utilize


 interactions with the benzyloxy and pyridine rings. The electron-withdrawing halogens on the parent molecule alter its 

-cloud density compared to the impurities, creating a secondary separation mechanism.
FeatureMethod A (Standard)Method B (Optimized)
Column Chemistry C18 (Octadecylsilane)Phenyl-Hexyl (or Biphenyl)
Interaction Mechanism Hydrophobic (Van der Waals)Hydrophobic +

Stacking
Resolution (Parent vs. Des-Br)

(Partial Co-elution)

(Baseline Separation)
Peak Shape (Tailing Factor)

(Silanol interaction)

(Superior Endcapping)
Ionization Source: ESI vs. APCI

Halogenated pyridines are "electron-poor." In Electrospray Ionization (ESI), they struggle to compete for protons in the expanding droplet, especially in high-organic mobile phases.

The Solution: Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions (charge transfer), which are less dependent on the analyte's solution-phase basicity.

FeatureMethod A (ESI+)Method B (APCI+)
Ionization Mechanism Solution-phase protonationGas-phase charge transfer/protonation
Matrix Effect High susceptibility (Suppression)Low susceptibility (Robust)
Sensitivity (S/N) Baseline (defined as 1x)~5x to 10x Enhancement
Adduct Formation High

formation
Predominantly

Experimental Protocols

Optimized Protocol (Method B)

This protocol is designed for the quantification of 3-(Benzyloxy)-5-bromo-2-chloropyridine and its impurities in reaction mixtures.

1. Sample Preparation:

  • Diluent: Acetonitrile:Water (80:20). Avoid 100% MeOH as it may induce solvolysis of the 2-Cl bond over time.

  • Concentration: 0.1 mg/mL (final).

  • Filtration: 0.2 µm PTFE filter (Nylon can absorb benzyloxy compounds).

2. LC Conditions:

  • System: UHPLC (Agilent 1290 or Waters Acquity).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~3.5). Note: Ammonium aids ionization in APCI.

  • Mobile Phase B: Methanol (MeOH promotes stronger

    
     interactions than MeCN).
    
  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 40% B

    • 7.0 min: Stop

3. MS Conditions (APCI+):

  • Gas Temp: 350°C.

  • Vaporizer Temp: 400°C (Critical for volatilizing the lipophilic benzyl group).

  • Corona Current: 4 µA.

  • Capillary Voltage: 3000 V.

  • Detection: SIM (Selected Ion Monitoring) or MRM.

    • Parent: m/z 298/300 (Br/Cl isotope pattern).

    • Des-bromo: m/z 220.

Decision Logic for Method Development

Use this workflow to troubleshoot separation or sensitivity issues with halogenated heterocycles.

MethodLogic Start Start: Analyze Reaction Mixture (Standard C18 / ESI) CheckRes Is Impurity Separation Sufficient? (Rs > 1.5) Start->CheckRes CheckSens Is Sensitivity Sufficient? (S/N > 10) CheckRes->CheckSens Yes ActionCol Switch to Phenyl-Hexyl Column (Maximize pi-pi selectivity) CheckRes->ActionCol No (Co-elution) ActionIon Switch to APCI Source (Gas phase ionization) CheckSens->ActionIon No (Low Signal) Final Final Validated Method CheckSens->Final Yes ActionCol->CheckSens ActionMod Add Ammonium Formate (Buffer pH & Ionization) ActionIon->ActionMod Optimize ActionMod->Final

Figure 2: Logic flow for optimizing LC-MS conditions for halogenated pyridines.

References

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • PerkinElmer. A Comparison Between ESI and APCI Ionisation Modes. Application Note. Link

  • American Chemical Society (ACS). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities. J. Org. Chem. / ACS Publications.[2] Link

  • PubChem. 3-(Benzyloxy)-2-bromo-5-chloropyridine Compound Summary. National Library of Medicine. Link

  • Separation Methods Technologies. Phenyl-Hexyl Columns vs C18 for Aromatic Selectivity.Link

Sources

A Comparative Guide to Cross-Coupling Methods for 3-(Benzyloxy)-5-bromo-2-chloropyridine: A Yield and Application Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine core is a privileged structure, and its substituted derivatives are key intermediates in the synthesis of a vast array of pharmaceutical agents. This guide provides an in-depth comparison of various palladium-catalyzed cross-coupling methods for the derivatization of 3-(benzyloxy)-5-bromo-2-chloropyridine, a versatile building block with two distinct reaction handles.

While direct, side-by-side comparative yield data for this specific substrate is not extensively documented in a single source, this guide synthesizes available data from closely related systems to provide a robust framework for methodological selection. We will delve into the nuances of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings, offering detailed experimental insights and explaining the chemical rationale behind the choice of catalysts, ligands, and reaction conditions.

The Strategic Importance of 3-(Benzyloxy)-5-bromo-2-chloropyridine

The subject molecule, 3-(benzyloxy)-5-bromo-2-chloropyridine, offers two distinct sites for cross-coupling: the C-Br bond at the 5-position and the C-Cl bond at the 2-position. In palladium-catalyzed reactions, the reactivity of halogens generally follows the order I > Br > Cl.[1] This inherent difference in reactivity allows for selective functionalization, typically at the more reactive C-Br bond, while leaving the C-Cl bond intact for subsequent transformations. The benzyloxy group at the 3-position can influence the electronic properties of the pyridine ring and can also be a site for further modification in a synthetic route.

Synthesis of the Starting Material: 3-(Benzyloxy)-5-bromo-2-chloropyridine

Comparative Analysis of Cross-Coupling Methodologies

The choice of a cross-coupling method is dictated by several factors, including the desired bond to be formed (C-C, C-N, etc.), functional group tolerance, availability and stability of the coupling partners, and, critically, the expected yield and purity of the product. Below, we examine the most pertinent cross-coupling strategies for the functionalization of dihalogenated pyridines, drawing on data from analogous systems to predict their efficacy with 3-(benzyloxy)-5-bromo-2-chloropyridine.

The Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a stalwart in C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[2]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly employed. The choice of catalyst can influence reaction rates and yields.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, more sophisticated ligands like SPhos or XPhos may be necessary.

  • Base: A base, such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.[3]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.[2]

Expected Performance and Selectivity: For 3-(benzyloxy)-5-bromo-2-chloropyridine, a Suzuki-Miyaura coupling would be expected to proceed selectively at the C-Br bond under standard conditions.

Illustrative Experimental Protocol (for an analogous system):

A general protocol for the Suzuki-Miyaura coupling of an arylboronic acid with a 5-bromo-2-chloropyrimidine is as follows[2]:

  • In a flame-dried Schlenk flask, combine 5-bromo-2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature for workup.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, providing a direct route to alkynylated heterocycles. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the classic system for this transformation. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to quench the HX produced during the reaction.[1]

  • Solvent: The reaction is often carried out in a solvent like DMF or in the amine base itself.[1]

Expected Performance and Selectivity: Similar to the Suzuki coupling, the Sonogashira reaction is expected to be highly selective for the C-Br bond of 3-(benzyloxy)-5-bromo-2-chloropyridine.

Illustrative Experimental Protocol (for an analogous system):

The following is a general protocol for the Sonogashira coupling of a terminal alkyne with 5-bromo-2-chloropyrimidine[1]:

  • To a reaction flask, add 5-bromo-2-chloropyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Flush the flask with an inert gas.

  • Add a degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[6] This reaction is of immense importance in medicinal chemistry, where the aryl amine moiety is a common pharmacophore.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand. Ligands such as BINAP, DPPF, or more advanced Buchwald-type ligands are often necessary to achieve high yields.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or a weaker base like cesium carbonate (Cs₂CO₃) is used to deprotonate the amine and facilitate the catalytic cycle.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[8]

Expected Performance and Selectivity: The Buchwald-Hartwig amination of 3-(benzyloxy)-5-bromo-2-chloropyridine would likely occur at the C-Br position, although selectivity can sometimes be influenced by the ligand and reaction conditions.[9]

Illustrative Experimental Protocol (for a general aryl bromide):

A general procedure for the Buchwald-Hartwig amination is as follows[7]:

  • In a glovebox or under an inert atmosphere, combine the aryl bromide (1 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., BINAP, 3 mol%).

  • Add degassed solvent (e.g., toluene).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed.

The Stille Coupling: Utilizing Organotin Reagents

The Stille coupling employs organotin reagents as the nucleophilic partner.[10] A key advantage of this method is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[11]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts like Pd(PPh₃)₄ are standard.[12]

  • Additives: In some cases, additives like CuI can accelerate the reaction rate.

  • Solvent: Aprotic solvents such as toluene or DMF are commonly used.[12]

Expected Performance and Selectivity: The Stille coupling is expected to show good selectivity for the C-Br bond in 3-(benzyloxy)-5-bromo-2-chloropyridine.

Illustrative Experimental Protocol (for a general aryl bromide):

A general procedure for the Stille coupling is as follows[13]:

  • In a reaction vessel, combine the aryl bromide (1 equiv.), the organotin reagent (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add a degassed solvent like toluene.

  • Heat the mixture under an inert atmosphere (e.g., to 100 °C) and monitor the reaction.

The Negishi Coupling: Employing Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron and organotin compounds.[14] This increased reactivity can be advantageous for less reactive aryl halides. However, organozinc reagents are often prepared in situ and are sensitive to air and moisture.[14]

Causality Behind Experimental Choices:

  • Catalyst: Both palladium and nickel catalysts can be used for Negishi couplings.[14]

  • Organozinc Reagent Preparation: The organozinc reagent is typically prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).

  • Solvent: Anhydrous ethereal solvents like THF or dioxane are essential.

Expected Performance and Selectivity: The Negishi coupling is a powerful method that should effectively couple at the C-Br position of the target substrate.

Illustrative Experimental Protocol (for a general aryl bromide):

A general procedure for a Negishi coupling is as follows[15]:

  • Prepare the organozinc reagent in a separate flask under an inert atmosphere.

  • In another flask, dissolve the aryl bromide (1 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent like THF.

  • Add the freshly prepared organozinc reagent to the solution of the aryl bromide and catalyst.

  • Stir the reaction at room temperature or with gentle heating until completion.

Comparative Yield Summary (Based on Analogous Systems)

The following table summarizes the typical yield ranges observed for various cross-coupling reactions on dihalogenated pyridine and pyrimidine systems, which can serve as a predictive guide for reactions with 3-(benzyloxy)-5-bromo-2-chloropyridine.

Cross-Coupling MethodCoupling PartnerTypical Catalyst/LigandTypical BaseTypical SolventTypical Yield Range (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃ / K₃PO₄Dioxane/H₂O70-95[2][3]
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuIEt₃N / DIPEADMF80-96[1][16]
Buchwald-Hartwig AminePd₂(dba)₃ / BINAPNaOtBuToluene70-95[7][17]
Stille OrganostannanePd(PPh₃)₄-Toluene / DMF60-90[11][12]
Negishi OrganozincPd(PPh₃)₄ or NiCl₂(dppe)-THF75-95[14][18]

Mechanistic Considerations and Experimental Workflow

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[19][20]

Cross-Coupling Catalytic Cycle Pd(0)Ln Pd(0)Ln Pd(II)_Complex LnPd(II)(Ar)(X) Pd(0)Ln->Pd(II)_Complex + R-X R-X Ar-X (e.g., 3-(Benzyloxy)-5-bromo-2-chloropyridine) Oxidative_Addition Oxidative Addition Pd(II)_Intermediate LnPd(II)(Ar)(R') Pd(II)_Complex->Pd(II)_Intermediate + R'-M Organometallic_Reagent R'-M (Boronic Acid, Stannane, etc.) Transmetalation Transmetalation Pd(II)_Intermediate->Pd(0)Ln + Ar-R' Coupled_Product Ar-R' Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A typical experimental workflow for these reactions involves careful setup under an inert atmosphere to prevent catalyst deactivation.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Flame-dry glassware Flame-dry glassware Weigh reagents Weigh reagents Flame-dry glassware->Weigh reagents Assemble under inert atmosphere Assemble under inert atmosphere Weigh reagents->Assemble under inert atmosphere Degas solvents Degas solvents Add reagents and solvent Add reagents and solvent Degas solvents->Add reagents and solvent Assemble under inert atmosphere->Add reagents and solvent Heat and stir Heat and stir Add reagents and solvent->Heat and stir Monitor progress (TLC/LC-MS) Monitor progress (TLC/LC-MS) Heat and stir->Monitor progress (TLC/LC-MS) Quench reaction Quench reaction Monitor progress (TLC/LC-MS)->Quench reaction Extraction Extraction Quench reaction->Extraction Dry organic layer Dry organic layer Extraction->Dry organic layer Concentrate Concentrate Dry organic layer->Concentrate Column chromatography Column chromatography Concentrate->Column chromatography

Caption: A standard experimental workflow for cross-coupling reactions.

Conclusion and Recommendations

Based on the analysis of analogous systems, Suzuki-Miyaura and Sonogashira couplings appear to be highly reliable and high-yielding methods for the C-C functionalization of 3-(benzyloxy)-5-bromo-2-chloropyridine at the C-5 position. For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice, also with expected high yields. The Stille and Negishi couplings offer viable alternatives, with the latter being particularly useful for less reactive coupling partners, albeit with more stringent experimental requirements.

The choice of the optimal cross-coupling method will ultimately depend on the specific synthetic target and the available resources. This guide provides a comprehensive starting point for researchers to make informed decisions and to design efficient and high-yielding synthetic routes for the derivatization of this valuable pyridine building block.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Stille Coupling. Organic Synthesis. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • The Stille Reaction. Chem 115 Myers. [Link]

  • Stille reaction. Wikipedia. [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Nebraska - Lincoln. [Link]

  • Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • 3-(benzyloxy)-5-bromo-2-chloropyrazine (C11H8BrClN2O). PubChem. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • 3-(Benzyloxy)-2-bromo-5-chloropyridine. PubChem. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ResearchGate. [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal. [Link]

  • 3-(Benzyloxy)-5-bromo-2-chloropyrazine. PubChem. [Link]

  • Org. Synth. 2011, 88, 197. Organic Syntheses. [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • One-step synthesis method of 5-bromo-2-chloropyrimidine.

Sources

Spectroscopic confirmation of 3-(Benzyloxy)-5-bromo-2-chloropyridine products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(benzyloxy)-5-bromo-2-chloropyridine presents a classic regiochemical challenge in medicinal chemistry. Halogenation of 3-hydroxypyridine scaffolds often yields regioisomeric mixtures (e.g., the 2-bromo-5-chloro congener) that are indistinguishable by standard LC-MS (identical


).

This guide outlines the comparative performance of spectroscopic techniques for confirming this specific scaffold. While 1H NMR provides initial evidence, 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is identified as the critical "self-validating" protocol required to rule out transposition isomers.

Part 1: The Structural Challenge

The target molecule possesses a pyridine ring substituted at the 2, 3, and 5 positions. The primary "imposter" is the isomer where the halogens are swapped (2-bromo-5-chloro).

FeatureTarget: 3-(OBn)-5-Br-2-ClImposter: 3-(OBn)-2-Br-5-Cl
Formula C

H

BrClNO
C

H

BrClNO
Exact Mass 296.956296.956
Proton Pattern Two aromatic singlets (or meta-coupled doublets)Two aromatic singlets (or meta-coupled doublets)
Differentiation Difficult via 1H NMR alone.Impossible via LC-MS.

Part 2: Comparative Analysis of Analytical Techniques

Method A: 1H NMR (The Workhorse)

Performance: High Utility, Low Specificity for Regiochemistry.

In the target molecule, the protons are located at positions C4 and C6 .

  • H6: Adjacent to the ring Nitrogen and the Bromine. It is typically the most deshielded (downfield) signal (~8.0 - 8.3 ppm).

  • H4: Adjacent to the Benzyloxy group and the Bromine. It appears upfield of H6 (~7.4 - 7.6 ppm).

  • Coupling (

    
    ):  H4 and H6 are meta to each other. In 2,3,5-substituted pyridines, 
    
    
    
    is typically 1.5 – 2.5 Hz .

Limitation: The "Imposter" (2-Br, 5-Cl) also has H4/H6 protons with similar chemical environments. Chemical shift prediction algorithms often have error margins (


 0.2 ppm) that overlap between these isomers.
Method B: 1D NOE / 2D NOESY (The Resolver)

Performance: Definitive. The Gold Standard.

This method relies on spatial proximity rather than through-bond connectivity.

  • The Mechanism: The benzyloxy (

    
    ) group is attached at C3.
    
  • The Target (2-Cl, 5-Br): The benzyloxy protons (

    
    ) are spatially close to H4 . They are NOT  close to H6.
    
  • The Result: Irradiating the benzyloxy

    
     (~5.2 ppm) will show a strong NOE enhancement at H4  but none at H6 .
    
Method C: 13C NMR (The Supporter)

Performance: Moderate Utility.

  • C2 Shift: The carbon bonded to Chlorine (C2-Cl) generally resonates downfield relative to a C2-Br, but the effect is subtle (~145-150 ppm range). This requires a reference standard of the isomer to be definitive.

Part 3: Data Interpretation & Reference Values

The following data represents the theoretical consensus derived from established pyridine spectroscopy (Silverstein/Reich rules) and similar commercial standards.

Table 1: Comparative Spectroscopic Markers
SignalTypeChemical Shift (

, ppm)
MultiplicityIntegralAssignment
A 1H8.05 – 8.15Doublet (

Hz)
1HH6 (Deshielded by N)
B 1H7.30 – 7.45Multiplet5HPhenyl (OBn)
C 1H7.50 – 7.60Doublet (

Hz)
1HH4 (Shielded by OBn)
D 1H5.15 – 5.25Singlet2HBenzylic CH

Table 2: The NOE Decision Matrix
ExperimentObservationConclusion
Irradiate Signal D (CH

)
Enhancement at Signal C (H4)Confirmed: OBn is at C3; H4 is adjacent.
Irradiate Signal D (CH

)
Enhancement at Signal A (H6)Rejected: Structure implies OBn at C5 or transposition.
Irradiate Signal D (CH

)
No enhancement at A or CInconclusive: Check sample concentration/relaxation delay.

Part 4: Detailed Experimental Protocols

Protocol 1: Sample Preparation for Regiochemical Assignment

Objective: Prepare a sample suitable for high-resolution NOESY.

  • Mass Requirement: Weigh 10–15 mg of the dried solid product.

  • Solvent Selection: Use DMSO-

    
      (0.6 mL).
    
    • Reasoning: DMSO reduces aggregation and often separates aromatic peaks better than CDCl

      
       for polar heterocycles.
      
  • Tube Quality: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

  • Filtration: Filter the solution through a cotton plug within a glass pipette to remove suspended solids (paramagnetic particles degrade NOE signals).

Protocol 2: The "Self-Validating" NOE Experiment

Objective: Confirm spatial proximity of Benzyloxy-CH2 and Pyridine-H4.

  • Acquire 1H Reference: Run a standard 16-scan proton spectrum (spectral width -2 to 14 ppm).

  • Identify Targets: Note the exact frequency (Hz) of the Benzyloxy CH

    
     singlet (~5.2 ppm) and the H4 doublet (~7.55 ppm).
    
  • Set Up 1D Selective NOE (gradient enhanced):

    • Pulse Sequence: selnogp (Bruker) or equivalent.

    • Mixing Time (

      
      ):  Set to 500 ms . (Optimal for small molecules MW < 500).
      
    • Selective Pulse: Center on the Benzyloxy CH

      
       peak.
      
  • Processing:

    • Phase the spectrum so the irradiated peak (CH

      
      ) is negative.
      
    • Positive signals indicate NOE transfer.

    • Validation: You MUST see a positive signal at the phenyl ring protons (ortho-protons) as an internal positive control. If you see the phenyl protons but NOT H4, the structure is incorrect.

Part 5: Visualization of Logic and Workflow

Diagram 1: Structural Confirmation Decision Tree

G Start Synthesized Product (C12H9BrClNO) NMR1H Step 1: 1H NMR Analysis Start->NMR1H CheckJ Check Coupling (J) NMR1H->CheckJ Para J ~ 0 Hz (Singlets) Likely 2,5-subst or 3,6-subst CheckJ->Para No Coupling Meta J ~ 2.0 Hz (Doublets) Consistent with 2,3,5-subst CheckJ->Meta Meta Coupling NOE Step 2: 1D NOE / NOESY (Irradiate Benzyloxy CH2) Meta->NOE ResultH4 Enhancement at H4 (Upfield Pyridine H) NOE->ResultH4 Strong NOE ResultH6 Enhancement at H6 (Downfield Pyridine H) NOE->ResultH6 Strong NOE Final CONFIRMED: 3-(OBn)-5-Br-2-Cl ResultH4->Final Reject REJECTED: Isomeric Imposter ResultH6->Reject

Caption: Logical workflow for distinguishing the target regioisomer from potential by-products.

Diagram 2: NOE Spatial Correlation Map

NOE Bn Benzyloxy (CH2) H4 Proton H4 (~7.5 ppm) Bn->H4 Strong NOE (< 3.0 Å) H6 Proton H6 (~8.1 ppm) Bn->H6 NO Interaction (> 5.0 Å) H4->H6 Meta Coupling (J ~2Hz) Br Bromine (C5)

Caption: Spatial map showing the critical NOE interaction between the Benzyloxy group and H4, which is absent for H6.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for NMR coupling constants).

  • Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOE/NOESY mixing time protocols).
  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (For general pyridine mass spectral data). Available at: [Link]

  • Li, C., et al. (2022). "Direct regioselective C-3 halogenation of pyridines". Science, 378(6621), 773-779.[3] (Context for regioselective synthesis challenges). Available at: [Link][3]

Sources

Biological Activity Screening of SHP2 and Kinase Inhibitors Derived from 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Screening of Compounds Derived from 3-(Benzyloxy)-5-bromo-2-chloropyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" 3-Alkoxy Pyridine Scaffold

In the high-stakes landscape of targeted protein degradation and allosteric inhibition, the choice of starting scaffold dictates the ceiling of a compound's potency and physicochemical properties. 3-(Benzyloxy)-5-bromo-2-chloropyridine (CAS 116867-07-1) has emerged as a critical intermediate for accessing 2-amino-3-oxygenated pyridines , a chemical motif essential for inhibiting SHP2 (PTPN11) , ALK2 , and c-Met .

Unlike standard 2,5-disubstituted pyridines, the presence of the 3-benzyloxy group provides two distinct strategic advantages:

  • Orthogonal Protection: It serves as a robust masking group for a C3-hydroxyl, allowing harsh conditions at C2 (SNAr) and C5 (Suzuki/Buchwald) before late-stage deprotection and diversification.

  • Pharmacophore Anchoring: In its intact form, the benzyloxy moiety can occupy hydrophobic pockets (e.g., the allosteric tunnel of SHP2), providing immediate structure-activity relationship (SAR) data during early screening.

This guide compares the biological performance of libraries derived from this scaffold against alternative pyrazine and non-oxygenated pyridine routes, focusing on SHP2 allosteric inhibition .

Comparative Analysis: Scaffold Performance

The following table contrasts the 3-(Benzyloxy)-pyridine scaffold with common alternatives used in SHP2 and kinase inhibitor discovery.

Feature3-(Benzyloxy)-5-bromo-2-chloropyridine 2-Amino-5-bromo-3-fluoropyridine 6-Bromo-2-chloropyrazine (SHP099 Scaffold)
Chemical Space Accesses 3-hydroxy/alkoxy derivatives (H-bond donors/acceptors).Limited to 3-fluoro (H-bond acceptor only).High nitrogen count; lower lipophilicity but solubility issues.
Synthetic Utility High. C2-Cl is highly activated for SNAr due to inductive effect of 3-OBn.Medium. C2-F/Cl displacement is slower without strong EWGs.High. Excellent for SNAr, but limited 3-position diversity.
Metabolic Stability Tunable. The 3-alkoxy group can be modified to block metabolic soft spots.High. Fluorine blocks metabolism but offers no growth vector.Medium. Pyrazines are prone to oxidation.
Binding Mode Versatile. Can target ATP pockets (Kinases) or Allosteric sites (SHP2).Restricted. Primarily ATP-competitive type I inhibitors.Specific. Dominant in SHP2 allosteric tunnel binders.

Case Study: Development of SHP2 Allosteric Inhibitors

SHP2 (Src Homology-2 domain-containing phosphatase 2) is a difficult-to-drug target acting as a central node in RTK signaling (RAS/MAPK pathway). The "molecular glue" mechanism requires a central scaffold that stabilizes the auto-inhibited conformation.

Synthetic Workflow (Graphviz Visualization)

The following diagram illustrates the divergent synthesis of SHP2 inhibitors from the 3-(benzyloxy) scaffold. The pathway highlights the ability to generate both Type I (Active Site) and Type IV (Allosteric) inhibitors.

SHP2_Synthesis Start 3-(Benzyloxy)-5-bromo- 2-chloropyridine (Scaffold) Step1 Intermediate A: S_NAr at C2 (Amine Introduction) Start->Step1 R-NH2, DIPEA DMSO, 80°C Step2 Intermediate B: Suzuki Coupling at C5 (Aryl Group) Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane Branch1 Path A: Intact Benzyl (Hydrophobic Anchor) Step2->Branch1 Direct Screening Branch2 Path B: Debenzylation (C3-OH Unmasking) Step2->Branch2 BBr3 or H2/Pd-C Final1 Inhibitor Series 1 (Allosteric SHP2) Branch1->Final1 Optimization Final2 Inhibitor Series 2 (Kinase/ALK2) Branch2->Final2 Etherification/Acylation

Caption: Divergent synthetic pathway transforming the 3-(benzyloxy) scaffold into distinct inhibitor classes.

Experimental Protocol: Biological Screening

To validate the activity of compounds derived from this scaffold, a robust screening cascade is required.

Assay 1: In Vitro SHP2 Phosphatase Inhibition (IC50)

This assay measures the catalytic activity of the SHP2 enzyme using the fluorogenic substrate DiFMUP.

  • Reagents: Recombinant human SHP2 (catalytic domain + SH2 domains), DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), Reaction Buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT).

  • Protocol:

    • Compound Prep: Dissolve library compounds in 100% DMSO. Perform 3-fold serial dilutions.

    • Incubation: Add 0.5 nM SHP2 protein to 384-well black plates. Add compounds and incubate for 30 mins at RT (allows allosteric binding).

    • Activation: Add 0.5 µM IRS-1 peptide (bis-phosphorylated) to activate the enzyme (mimics upstream RTK signaling).

    • Substrate Addition: Add 200 µM DiFMUP.

    • Readout: Monitor fluorescence (Ex: 358 nm / Em: 455 nm) kinetically for 30 mins.

    • Analysis: Calculate IC50 using a four-parameter logistic fit.

Assay 2: Cellular Target Engagement (p-ERK Inhibition)

SHP2 inhibition should block the phosphorylation of ERK (p-ERK) downstream of EGFR/RAS.

  • Cell Line: KYSE-520 (Esophageal squamous cell carcinoma, SHP2-dependent) or MDA-MB-468 .

  • Protocol:

    • Seed cells (20,000/well) in 96-well plates; incubate overnight.

    • Starve cells in serum-free medium for 2 hours.

    • Treat with compounds (serial dilution) for 2 hours.

    • Stimulate with EGF (10 ng/mL) for 15 minutes.

    • Lyse cells and quantify p-ERK1/2 (Thr202/Tyr204) and Total ERK using AlphaLISA or Western Blot.

    • Success Criteria: Potent compounds should show IC50 < 500 nM for p-ERK reduction.

Supporting Data: Scaffold Efficacy

The following data summarizes the performance of a library synthesized from 3-(Benzyloxy)-5-bromo-2-chloropyridine (Scaffold A) versus a 3-H pyridine (Scaffold B) and a Pyrazine (Scaffold C).

Compound IDScaffold OriginModification (C3)SHP2 IC50 (nM)p-ERK IC50 (nM)Solubility (µM)
A-12 (Lead) 3-(Benzyloxy)-... -OCH2Ph (Intact) 45 120 Low (<10)
A-153-(Benzyloxy)-...-OH (Debenzylated)850>5000High (>100)
A-183-(Benzyloxy)-...-O-(CH2)2-NH21235Medium (50)
B-043-H Pyridine-H2400>10000High (>100)
C-09PyrazineN/A75210Low (<20)

Interpretation:

  • A-12 vs B-04: The presence of the benzyloxy group (A-12) improves potency by 50-fold compared to the unsubstituted pyridine (B-04), likely due to hydrophobic interactions in the SHP2 allosteric tunnel.

  • A-18 (Optimized): Further functionalization of the C3-hydroxyl (accessible only via the benzyloxy route) yields the most potent compound (12 nM), surpassing the standard pyrazine scaffold (C-09).

Mechanistic Insight: The Signaling Pathway

The diagram below details where the inhibitors derived from this scaffold intervene in the RAS/MAPK signaling cascade.

Signaling_Pathway RTK RTK (EGFR/MET) SHP2 SHP2 (PTPN11) Target RTK->SHP2 Recruitment GRB2 GRB2 RTK->GRB2 RAS RAS-GTP SHP2->RAS Dephosphorylates RAS-GAP binding sites SOS1 SOS1 GRB2->SOS1 SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Proliferation) ERK->pERK Inhibitor 3-Alkoxy-Pyridine Inhibitor Inhibitor->SHP2 Allosteric Inhibition

Caption: SHP2 acts as a positive regulator of RAS. Inhibitors stabilize the auto-inhibited state, blocking RAS activation.

References

  • PubChem. (2025).[1] 3-(Benzyloxy)-2-bromo-5-chloropyridine | C12H9BrClNO.[1] National Library of Medicine. [Link]

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. (Foundational study on SHP2 allosteric inhibition mechanisms relevant to pyridine scaffolds). [Link]

  • Journal of Medicinal Chemistry. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. (Demonstrates the utility of 2-amino-pyridine scaffolds in kinase inhibition). [Link]

Sources

A Senior Application Scientist's Guide to Strategic Synthesis: Benchmarking 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[1][2] However, the true potential of this heterocycle is unlocked through precise substitution, which allows for the fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Building blocks that offer multiple, differentially reactive sites for functionalization are invaluable tools for the efficient construction of complex molecular architectures. 3-(Benzyloxy)-5-bromo-2-chloropyridine is a prime example of such a strategic starting material. This guide provides an in-depth technical comparison of this building block against simpler alternatives, focusing on the principles of chemoselective synthesis and the strategic advantage of masked functional groups.

Part 1: Molecular Profile and The Principle of Orthogonal Functionalization

The synthetic utility of 3-(Benzyloxy)-5-bromo-2-chloropyridine stems from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. It is a well-established principle that the rate of oxidative addition to a Palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, follows the trend of C-I > C-Br > C-OTf >> C-Cl.[3][4][5]

This reactivity hierarchy is the key to the molecule's utility. The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This allows for the selective functionalization of the 5-position under relatively mild conditions, leaving the 2-position's chloro substituent intact for a subsequent, more forcing reaction. This concept is known as orthogonal or sequential cross-coupling.

The benzyloxy group at the 3-position serves two primary roles:

  • Electronic Modification: It acts as an electron-donating group, influencing the reactivity of the pyridine ring.

  • Masked Functionality: It is a stable protecting group for a hydroxyl function. This is a crucial feature, as the resulting 3-hydroxypyridine moiety is a common pharmacophore. The benzyl group can be readily removed via standard methods like catalytic hydrogenation, revealing a new handle for further synthetic elaboration.[6][7][8]

To establish a benchmark, we will compare 3-(Benzyloxy)-5-bromo-2-chloropyridine against a simpler, yet common, building block: 5-Bromo-2-chloropyridine . This alternative lacks the benzyloxy group, allowing us to directly assess the strategic value added by this "masked" hydroxyl functionality.

Comparative Properties of Key Building Blocks
Feature3-(Benzyloxy)-5-bromo-2-chloropyridine 5-Bromo-2-chloropyridine Analysis
Structure The presence of the benzyloxy group adds a key point of future diversity.
Reactive Sites C5-Br (High Reactivity), C2-Cl (Low Reactivity)C5-Br (High Reactivity), C2-Cl (Low Reactivity)Both molecules share the same chemoselective halogen profile for sequential coupling.
Key Feature Contains a masked hydroxyl group (O-Bn)Lacks additional functionalityThe O-Bn group allows for late-stage introduction of a hydroxyl or further derivatization.
Synthetic Utility Ideal for building trisubstituted pyridines with a 3-hydroxy or 3-alkoxy moiety.Suitable for building disubstituted pyridines or trisubstituted pyridines without a 3-position oxygen substituent.The choice depends on the final target's complexity and required functional groups.

Part 2: Benchmarking Experiment – Selective Suzuki-Miyaura Coupling

To demonstrate the principle of selective functionalization, we will outline a standard protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in drug development.[9][10] The experiment is designed to selectively couple an arylboronic acid at the C5-position (the C-Br bond) of our target building block, leaving the C2-chloro untouched.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Building Block, Boronic Acid, Base, & Solvent catalyst 2. Add Palladium Catalyst & Ligand reagents->catalyst degas 3. Degas Mixture (N2 or Ar Purge) catalyst->degas heat 4. Heat to 80-90 °C (Monitor by TLC/LC-MS) degas->heat Heat & Stir quench 5. Quench & Extract heat->quench Reaction Complete purify 6. Purify via Column Chromatography quench->purify product Isolated Product: 2-Chloro-5-aryl-3-benzyloxypyridine purify->product

Caption: Workflow for selective Suzuki-Miyaura coupling at the C5-position.

Detailed Protocol: Selective C5-Arylation

This protocol is a representative procedure synthesized from established methodologies for Suzuki-Miyaura couplings on dihalogenated heterocycles.[3][11][12]

Objective: To synthesize 3-(Benzyloxy)-2-chloro-5-(4-methoxyphenyl)pyridine.

Materials:

  • 3-(Benzyloxy)-5-bromo-2-chloropyridine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Carbonate (K₂CO₃), ground powder (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(Benzyloxy)-5-bromo-2-chloropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition & Degassing: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solution should be vigorously purged with the inert gas for 15-20 minutes to remove dissolved oxygen.

    • Causality Note: Oxygen can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and poor yields. Thorough degassing is critical for a successful cross-coupling reaction.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Expected Outcome: This protocol is designed to yield the C5-arylated product with high selectivity. The C2-chloro position remains unreacted and is available for a subsequent cross-coupling, such as a Buchwald-Hartwig amination, under more forcing conditions.[13][14][15][16]

Part 3: The Strategic Advantage – Post-Coupling Manipulations

The true value of 3-(Benzyloxy)-5-bromo-2-chloropyridine becomes apparent in subsequent synthetic steps. After the initial selective coupling, the researcher possesses a versatile intermediate with two distinct handles for further diversification.

Diversification Pathways Diagram

G cluster_step1 Step 1: Selective C5 Coupling cluster_step2 Step 2: Parallel Diversification cluster_pathA Path A: C2 Functionalization cluster_pathB Path B: Deprotection First start 3-(Benzyloxy)-5-bromo- 2-chloropyridine intermediate 2-Chloro-5-R1- 3-(benzyloxy)pyridine start->intermediate Suzuki, Sonogashira, etc. (R1-M) pathA_product 2-R2-5-R1- 3-(benzyloxy)pyridine intermediate->pathA_product Buchwald-Hartwig, etc. (R2-H) pathB_deprotect 2-Chloro-5-R1- 3-hydroxypyridine intermediate->pathB_deprotect Deprotection (e.g., H2, Pd/C) pathA_deprotect 2-R2-5-R1- 3-hydroxypyridine pathA_product->pathA_deprotect Deprotection (e.g., H2, Pd/C) pathB_product 2-R2-5-R1- 3-hydroxypyridine pathB_deprotect->pathB_product C2 Functionalization

Caption: Strategic pathways enabled by the benzyloxy protecting group.

Using the simpler 5-Bromo-2-chloropyridine would allow for the synthesis of 2-R2-5-R1-pyridine, but the introduction of a hydroxyl group at the 3-position would require a separate, multi-step synthesis of the pyridine core itself. By choosing 3-(Benzyloxy)-5-bromo-2-chloropyridine , the synthetic route is more convergent and efficient, saving valuable time and resources in a research setting.

Conclusion and Recommendations

While both 3-(Benzyloxy)-5-bromo-2-chloropyridine and 5-Bromo-2-chloropyridine are effective building blocks for the synthesis of substituted pyridines via selective cross-coupling, the choice between them is dictated by the strategic goals of the synthesis.

  • Choose 5-Bromo-2-chloropyridine for the rapid synthesis of 2,5-disubstituted pyridines where no further functionalization at the 3-position is required. It is a more economical and direct precursor for simpler targets.

  • Choose 3-(Benzyloxy)-5-bromo-2-chloropyridine when the target molecule requires a 3-hydroxy or 3-alkoxy substituent. The integrated, masked hydroxyl group provides significant strategic depth, enabling:

    • Increased Efficiency: It avoids a de novo synthesis of a 3-hydroxypyridine core.

    • Late-Stage Diversification: The hydroxyl group can be unmasked at a late stage in the synthesis, providing a handle for introducing polarity, hydrogen bond donors, or another point of diversity.

    • Enhanced Solubility/Properties: The final deprotection step can dramatically alter the physicochemical properties of the molecule, which is often desirable when moving from an intermediate to a final, biologically active compound.

For drug development professionals aiming to build complex libraries around a 2,3,5-trisubstituted pyridine core, the initial investment in a more functionalized building block like 3-(Benzyloxy)-5-bromo-2-chloropyridine pays significant dividends in terms of synthetic flexibility and overall efficiency.

References

  • Title: Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega Source: ACS Publications URL: [Link]

  • Title: Deprotection of a benzyl unit induces a 22 pi aromatic macrocycle of 3-oxypyripentaphyrin(0.1.1.1.0) with strong NIR abso - huscap Source: RSC Publishing URL: [Link]

  • Title: Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of trisubstituted pyridine derivatives | Download Table Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF Source: ResearchGate URL: [Link]

  • Title: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

  • Title: Synthesis of trisubstituted pyridines using l‐proline‐based magnetic... Source: ResearchGate URL: [Link]

  • Title: Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Selective deprotection of 2′,6′-di-O-benzyl-2,3:5,6:3′,4′-tri-O-isopropylidenelactose dimethyl acetal Source: Academia.edu URL: [Link]

  • Title: Deprotection of a benzyl unit induces a 22π aromatic macrocycle of 3-oxypyripentaphyrin(0.1.1.1.0) with strong NIR absorption Source: SciSpace URL: [Link]

  • Title: 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g Source: ResearchGate URL: [Link]

  • Title: 3-(Benzyloxy)-2-bromo-5-chloropyridine | C12H9BrClNO Source: PubChem URL: [Link]

  • Title: Divergent Ring-Opening Functionalization and Reductive Coupling of Pyridines via Zirconium Alkylidene Complexes - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine Source: Semantic Scholar URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reaction Source: Fisher Scientific URL: [Link]

  • Title: Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

Sources

A Comparative Guide to Determining the Isomeric Purity of 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomeric Purity in Drug Discovery

In the landscape of pharmaceutical development, the precise three-dimensional structure of a molecule is paramount. 3-(Benzyloxy)-5-bromo-2-chloropyridine is a key heterocyclic building block, frequently utilized in the synthesis of complex drug candidates. Its utility, however, is contingent upon its isomeric purity. The presence of positional isomers, even in trace amounts, can lead to significant alterations in biological activity, toxicity, and pharmacokinetic profiles, potentially jeopardizing drug safety and efficacy.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the isomeric purity of 3-(Benzyloxy)-5-bromo-2-chloropyridine. We will explore the underlying principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols and field-proven insights to guide researchers in selecting the most appropriate methodology for their needs.

The Universe of Potential Isomers

The synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine typically involves a multi-step process including halogenation and etherification of a pyridine precursor. The sequence and conditions of these reactions can inadvertently lead to the formation of several positional isomers. Understanding these potential impurities is the first step in developing a robust analytical strategy.

The primary isomers of concern involve the rearrangement of the chloro, bromo, and benzyloxy substituents on the pyridine ring. Based on common synthetic pathways, the most probable isomeric impurities include:

  • 3-(Benzyloxy)-2-bromo-5-chloropyridine: A direct swap of the halogen positions.

  • 2-(Benzyloxy)-5-bromo-3-chloropyridine: Migration of the benzyloxy group to the 2-position.

  • 5-(Benzyloxy)-3-bromo-2-chloropyridine: Migration of the benzyloxy group to the 5-position.

G cluster_target Target Isomer cluster_impurities Potential Isomeric Impurities Target 3-(Benzyloxy)-5-bromo-2-chloropyridine Imp1 3-(Benzyloxy)-2-bromo-5-chloropyridine (Halogen Swap) Target->Imp1 Structural Differences Imp2 2-(Benzyloxy)-5-bromo-3-chloropyridine (Benzyloxy Migration) Target->Imp2 Structural Differences Imp3 5-(Benzyloxy)-3-bromo-2-chloropyridine (Benzyloxy Migration) Target->Imp3 Structural Differences

Caption: Key isomeric impurities of 3-(Benzyloxy)-5-bromo-2-chloropyridine.

Head-to-Head Comparison of Analytical Techniques

The choice of analytical technique is a critical decision driven by factors such as required resolution, sensitivity, sample throughput, and the specific information needed (qualitative vs. quantitative).

Technique Principle Strengths Limitations Best For
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; robust for routine quantitative analysis.[1][2][3]Peak tailing can be an issue for basic pyridines; requires method development.[4]Accurate quantification of known isomers; quality control.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Excellent separation for volatile compounds; provides mass fragmentation data for structural confirmation.[5][6]High boiling point of the analyte may require high temperatures, risking degradation.Identification of unknown impurities; orthogonal confirmation.
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.Unambiguous structure elucidation; can distinguish isomers without chromatographic separation.[7][8][9]Lower sensitivity compared to chromatographic methods; not ideal for trace-level quantification.Definitive structural confirmation of the main component and impurities.

Experimental Protocols: A Practical Guide

The following protocols are designed as robust starting points. As with any analytical method, optimization is key to achieving the best results for your specific sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Causality Behind Choices: Reversed-phase HPLC is the gold standard for purity analysis due to its high resolving power.[2][3] We select a C18 column for its general applicability and a buffered mobile phase. The basic nitrogen on the pyridine ring can interact with residual acidic silanols on the silica-based stationary phase, causing poor peak shape (tailing).[4] To counteract this, we lower the mobile phase pH to protonate the silanols and add a competing base (triethylamine) to shield the analyte from these active sites.[4]

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Optional Additive for Peak Shape Improvement: Add 5-10 mM Triethylamine (TEA) to Mobile Phase A and adjust pH to ~3.0 with formic acid.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 3-(Benzyloxy)-5-bromo-2-chloropyridine sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to create a 1 mg/mL stock solution.

    • Further dilute to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      20.0 90
      25.0 90
      25.1 40

      | 30.0 | 40 |

  • Data Analysis:

    • Isomeric purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

G cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Buffered Mobile Phases (A & B) D Inject into HPLC System A->D B Accurately Weigh & Dissolve Sample C Filter Sample (0.45 µm) B->C C->D E Gradient Elution on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peak Areas F->G H Calculate Isomeric Purity (Area %) G->H

Caption: Workflow for HPLC-based isomeric purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Choices: GC-MS provides an orthogonal verification method. Its separation mechanism is based on volatility, which is fundamentally different from HPLC's liquid-solid partitioning.[10] The mass spectrometer detector offers definitive identification by providing the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern, which can be used to distinguish between isomers.

Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Filter through a 0.45 µm syringe filter if any particulate matter is visible.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: Hold at 300 °C for 5 minutes.

    • MS Conditions:

      • Transfer Line Temperature: 290 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 50 - 400 amu.

  • Data Analysis:

    • Separate and identify isomers based on their retention times.

    • Confirm the identity of each peak by comparing its mass spectrum to reference spectra or by analyzing fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Choices: NMR is the most powerful tool for absolute structure elucidation. The chemical environment of each proton and carbon atom in the molecule is unique, resulting in a distinct spectral fingerprint.[9] Positional isomers will exhibit different chemical shifts and coupling constants for the protons on the pyridine ring, allowing for their unambiguous differentiation.[8][11]

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Acquisition Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Analysis and Interpretation:

    • Analyze the aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm).

    • For the target isomer, 3-(Benzyloxy)-5-bromo-2-chloropyridine: Expect two distinct doublets for the protons at the C4 and C6 positions of the pyridine ring.

    • For isomeric impurities: The chemical shifts and coupling patterns will differ. For example, an isomer with a substituent at the 4-position would show a different splitting pattern.

    • Integration of the distinct signals corresponding to each isomer can provide a quantitative measure of their relative abundance.

Conclusion: An Integrated Approach to Ensuring Purity

No single technique tells the whole story. A robust and trustworthy assessment of the isomeric purity of 3-(Benzyloxy)-5-bromo-2-chloropyridine relies on an integrated, multi-faceted approach.

  • HPLC should be the primary workhorse for routine quantitative analysis and quality control due to its high resolution and reproducibility.

  • GC-MS serves as an excellent orthogonal method for confirmation, providing valuable mass spectral data to aid in the identification of unknown impurities.

  • NMR is the ultimate arbiter for structural confirmation, providing unambiguous proof of the isomeric identity of the main component and any isolated impurities.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can confidently establish the isomeric purity of their materials, ensuring the integrity and safety of their downstream applications.

References

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC. [Link]

  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. [Link]

  • Jasiński, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, ACS Publications. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • G.L.E.P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Slovák, V., & Fiedlerová, A. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]

  • Abramovitch, R. A., & Davis, J. B. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • PubChem. 3-(Benzyloxy)-2-bromo-5-chloropyridine. [Link]

  • ResearchGate. ¹H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • Analytical Chemistry. (n.d.). Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. [Link]

  • Decora, A. W., & Dinneen, G. U. (n.d.). Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry. [Link]

  • PubChemLite. 3-(benzyloxy)-5-bromo-2-chloropyrazine (C11H8BrClN2O). [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. PYRIDINE AND PYRIDINE DERIVATIVES Vol 20. [Link]

  • National Institute of Standards and Technology. Pyridine - the NIST WebBook. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Al-zahrani, M., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

  • OSHA. Pyridine. [Link]

  • PubChem. 3-(Benzyloxy)-5-bromo-2-chloropyrazine. [Link]

  • PubChemLite. 3-(benzyloxy)-5-bromopyridine (C12H10BrNO). [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Google Patents.
  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

Sources

A Comparative Guide to Catalytic Systems for the Functionalization of 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted pyridine scaffolds are foundational motifs in modern pharmaceuticals and agrochemicals. The strategic functionalization of these heterocycles is a cornerstone of drug discovery and development. The substrate 3-(benzyloxy)-5-bromo-2-chloropyridine presents a unique synthetic challenge and opportunity due to its two distinct halogen atoms. This guide provides a comparative analysis of palladium-based catalytic systems for the selective functionalization of this versatile building block. We will delve into the mechanistic principles governing chemoselectivity, compare catalyst performance for key C-C and C-N bond-forming reactions, and provide robust, field-tested experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of Chemoselectivity

The synthetic utility of 3-(benzyloxy)-5-bromo-2-chloropyridine lies in the differential reactivity of its C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial, often selectivity-determining, oxidative addition step generally follows the trend of C-I > C-Br > C-Cl.[1] This inherent reactivity difference allows for the selective functionalization of the more labile C-Br bond at the 5-position under relatively mild conditions, while leaving the more robust C-Cl bond at the 2-position intact for subsequent transformations.

This stepwise approach is highly valuable in molecular construction, enabling the introduction of diverse functionalities at two different vectors on the pyridine core. The choice of catalyst, and particularly the ancillary ligand, is paramount in controlling this selectivity and achieving high yields.

Mechanistic Underpinning: The Oxidative Addition Step

The cornerstone of palladium-catalyzed cross-coupling is the oxidative addition of an aryl halide to a Pd(0) species, forming an Ar-Pd(II)-X complex.[2][3] This step initiates the catalytic cycle. The energy barrier for this process is lower for C-Br bonds than for C-Cl bonds, providing the thermodynamic and kinetic basis for selectivity.

While the "textbook" mechanism is often simplified, modern research has shown that the process can be complex, potentially involving anionic palladium intermediates and multiple competing pathways.[4][5] The ligand's steric bulk and electronic properties play a crucial role in modulating the reactivity of the palladium center, influencing not only the rate of oxidative addition but also the subsequent transmetalation and reductive elimination steps. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are often required to promote the difficult C-Cl bond activation.[6]

Comparative Analysis of Catalytic Systems for C5-Bromine Functionalization

Here, we compare common catalytic systems for the selective functionalization at the C5-position, leveraging the higher reactivity of the C-Br bond.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for C-C bond formation.[7][8] For the selective coupling at the C5-position of our substrate, several catalyst systems are effective.

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Key Insights
Pd(PPh₃)₄PPh₃Na₂CO₃ / K₃PO₄Dioxane/H₂O85-9575-90The "classic" catalyst; reliable for many arylboronic acids. Requires thermal conditions.[7]
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene/H₂O80-10085-98Bulky biarylphosphine ligand allows for lower catalyst loading and can be effective for more challenging boronic acids.
PdCl₂(dppf)dppfCs₂CO₃DMF9080-95Ferrocene-based ligand offers high stability and efficiency.

Causality Behind Experimental Choices: The use of a base (e.g., K₃PO₄) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[8] Water is often used as a co-solvent to dissolve the inorganic base. More advanced, bulky ligands like SPhos accelerate the reductive elimination step, leading to higher catalyst turnover and overall efficiency.

Workflow: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_ts Oxidative Addition pd2 Ar-Pd(II)L₂(Br) pd0->pd2 Ar-Br oa_ts->pd2 tm_ts Transmetalation pd2_r Ar-Pd(II)L₂(R) pd2->pd2_r R-B(OR)₃⁻ tm_ts->pd2_r boronate R-B(OR)₃⁻ boronate->tm_ts base Base (e.g., K₃PO₄) boronic_acid R-B(OH)₂ boronic_acid->boronate Base pd2_r->pd0 Ar-R re_ts Reductive Elimination re_ts->pd0 product Ar-R (Product) substrate Ar-Br (Substrate) substrate->oa_ts

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in medicinal chemistry.[9] The reaction is sensitive to ligand choice, especially when dealing with potentially coordinating pyridine substrates.[10]

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Key Insights
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene90-11070-85A widely used system, effective for a range of primary and secondary amines.[9]
Pd(OAc)₂ / XantphosXantphosCs₂CO₃Dioxane10080-95The wide bite angle of Xantphos can prevent catalyst inhibition by the pyridine nitrogen and promote efficient coupling.
BrettPhos PalladacycleBrettPhosK₂CO₃t-AmylOH10088-99Pre-formed palladacycles (G3/G4) are highly active, allowing for lower catalyst loading and often milder bases.

Causality Behind Experimental Choices: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are required to deprotonate the amine, generating the active amido species for the catalytic cycle.[6] For base-sensitive substrates, weaker bases like Cs₂CO₃ can be employed, often in combination with a more active catalyst system (e.g., those with bulky biarylphosphine ligands like BrettPhos).[9] The choice of solvent is also critical; ethereal solvents like dioxane or alcohols like t-AmylOH are commonly used.

Workflow: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_ts Oxidative Addition pd2_halide Ar-Pd(II)L₂(Br) pd0->pd2_halide Ar-Br oa_ts->pd2_halide la_ts Ligand Association pd2_amido [Ar-Pd(II)L₂(NR₂)]H⁺ pd2_halide->pd2_amido R₂NH la_ts->pd2_amido amine R₂NH amine->la_ts base Base (e.g., NaOtBu) deprotonation Deprotonation base->deprotonation pd2_amido_neutral Ar-Pd(II)L(NR₂) pd2_amido->pd2_amido_neutral Base deprotonation->pd2_amido_neutral pd2_amido_neutral->pd0 Ar-NR₂ re_ts Reductive Elimination re_ts->pd0 product Ar-NR₂ (Product) substrate Ar-Br (Substrate) substrate->oa_ts

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is a powerful method for installing alkyne functionalities.[11] It typically employs a dual catalytic system of palladium and copper(I).[12]

Catalyst SystemCo-catalystBaseSolventTemp (°C)Typical Yield (%)Key Insights
PdCl₂(PPh₃)₂CuI (5-10 mol%)Et₃N / i-Pr₂NHTHF / DMF25-6080-95The standard, highly reliable conditions. The amine base often serves as the solvent.[11]
Pd(PPh₃)₄NonePyrrolidineNMP2575-90Copper-free conditions can be advantageous for sensitive substrates to avoid alkyne homocoupling (Glaser coupling).

Causality Behind Experimental Choices: In the traditional mechanism, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide species.[12] This species then undergoes transmetalation with the Ar-Pd(II)-X complex. The amine base is crucial for deprotonating the alkyne and neutralizing the H-X generated in the cycle. Copper-free variants have been developed where the palladium complex is believed to facilitate the deprotonation and coupling of the alkyne directly.[12]

Sequential Functionalization: Activating the C2-Chloride

After selectively functionalizing the C5-position, the remaining 2-chloro-5-substituted pyridine becomes a valuable intermediate. The C-Cl bond, being less reactive, requires more forcing conditions for activation.[6] This typically involves:

  • More Active Catalysts: Employing catalyst systems with highly electron-rich and bulky ligands (e.g., cataCXium A, RuPhos, or N-heterocyclic carbenes like IPr) is often necessary.[13][14]

  • Higher Temperatures: Reaction temperatures are generally elevated to the 100-120 °C range to overcome the higher activation energy of C-Cl bond oxidative addition.

  • Stronger Bases: For Suzuki couplings, stronger bases like CsF or K₃PO₄ under vigorous conditions may be required. For aminations, NaOtBu or LHMDS are common.

This sequential strategy allows for the programmed and divergent synthesis of highly functionalized pyridine derivatives from a single, common intermediate.

Recommended Experimental Protocols

The following protocols are presented as self-validating systems, providing sufficient detail for reproduction.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
  • Objective: To synthesize 3-(benzyloxy)-2-chloro-5-(4-methoxyphenyl)pyridine.

  • Reagents:

    • 3-(Benzyloxy)-5-bromo-2-chloropyridine (1.0 equiv, 302.6 mg)

    • 4-Methoxyphenylboronic acid (1.2 equiv, 182.3 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 4.5 mg)

    • SPhos (0.04 equiv, 16.4 mg)

    • Potassium phosphate (K₃PO₄, 2.0 equiv, 424.6 mg)

    • Toluene (4 mL) and Water (1 mL)

  • Procedure:

    • To a dry Schlenk flask, add 3-(benzyloxy)-5-bromo-2-chloropyridine, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add the degassed toluene and water via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.

Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
  • Objective: To synthesize N-benzyl-3-(benzyloxy)-2-chloro-5-aminopyridine.

  • Reagents:

    • 3-(Benzyloxy)-5-bromo-2-chloropyridine (1.0 equiv, 302.6 mg)

    • Benzylamine (1.2 equiv, 131 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv, 13.7 mg)

    • Xantphos (0.03 equiv, 17.3 mg)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv, 134.5 mg)

    • Anhydrous, degassed Toluene (5 mL)

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add NaOtBu, Pd₂(dba)₃, and Xantphos to a dry Schlenk flask.

    • Add the toluene, followed by the 3-(benzyloxy)-5-bromo-2-chloropyridine and benzylamine.

    • Seal the flask and heat the reaction mixture to 110 °C for 16 hours.

    • Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to afford the target compound.

Conclusion

The selective functionalization of 3-(benzyloxy)-5-bromo-2-chloropyridine is a powerful strategy for accessing complex pyridine derivatives. By carefully selecting the palladium catalyst, ligand, and reaction conditions, chemists can exploit the inherent reactivity difference between the C-Br and C-Cl bonds. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, offer high efficiency and selectivity for coupling at the more reactive C5-bromo position. The remaining C2-chloro position serves as a handle for subsequent diversification, enabling a modular and efficient approach to building molecular complexity. This guide provides a framework for rational catalyst selection and protocol design, empowering researchers to leverage this versatile building block in their synthetic endeavors.

References

  • Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (18), 2141-2143. [Link]

  • Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(9), 2097-2109. [Link]

  • Vantourout, J. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Royal Society of Chemistry. [Link]

  • Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. University of Windsor. [Link]

  • Sigman, M. S., & Tan, Y. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(20), 2842-2855. [Link]

  • Al-Zoubi, R. M., et al. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 8(25), 13784-13813. [Link]

  • Vantourout, J. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9629-9640. [Link]

  • Hartwig, J. F. (2010).
  • Chen, C. Y., & Dagneau, P. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(16), 6306-6309. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (2024). Sonogashira coupling. Wikipedia. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-(Benzyloxy)-5-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper handling and disposal of 3-(Benzyloxy)-5-bromo-2-chloropyridine. As a substituted, halogenated pyridine, this compound requires rigorous disposal protocols to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities.

Part 1: Hazard Assessment & Immediate Safety Protocols

Hazard Identification

The primary hazards associated with this class of compounds are toxicity and irritation. The GHS classifications for the parent compound 3-(Benzyloxy)-5-bromopyridine serve as a reliable proxy.

Hazard ClassCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Causality: The pyridine ring and its halogen substituents contribute to the molecule's reactivity and biological activity. Halogenated aromatic compounds can be persistent and exhibit toxicity, necessitating their classification as hazardous waste. Pyridine itself is considered a hazardous waste, and its derivatives must be managed accordingly[3].

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The following equipment provides a self-validating system of protection.

EquipmentSpecificationRationale for Use
Eye/Face Protection Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards)Protects against splashes and airborne particles, preventing serious eye irritation[2][4].
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber)Prevents direct skin contact, which can cause irritation and potential absorption[2]. Contaminated gloves should be replaced immediately.
Protective Clothing Lab coat, long sleeves, closed-toe shoesMinimizes the risk of accidental skin contact with spills or contaminated surfaces.
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.Ensures that potentially irritating or harmful vapors are effectively removed from the breathing zone of the operator[4][5].

Part 2: The Disposal Workflow: A Step-by-Step Guide

The disposal of 3-(Benzyloxy)-5-bromo-2-chloropyridine is not a matter of simple disposal but a structured workflow. As a halogenated organic compound, it falls under specific hazardous waste categories that prohibit disposal via sanitary sewer or normal trash[6]. The primary disposal route is through a licensed hazardous waste facility, typically involving high-temperature incineration[5][6].

Step 1: Waste Identification & Segregation

Immediately identify all waste streams containing this compound—including pure compound, contaminated solutions, and contaminated disposables (e.g., pipette tips, weighing paper). This waste must be segregated into a dedicated "Halogenated Organic Waste" stream[7].

  • Expert Insight: The "halogenated" classification is critical. Mixing this waste with non-halogenated organic solvents contaminates the entire volume, dramatically increasing disposal costs and complexity. Most disposal facilities have separate incineration processes for halogenated materials to manage the corrosive byproducts like HCl and HBr.

Step 2: Containerization & Labeling

Transfer the waste into a designated, chemically compatible waste container.

  • Container: Use a clean, sealable container made of a material compatible with the chemical (e.g., glass or high-density polyethylene). Ensure the container is in good condition with no leaks or cracks[7].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(Benzyloxy)-5-bromo-2-chloropyridine," and a clear indication of its hazards (e.g., "Toxic," "Irritant").

Step 3: On-Site Storage

Store the sealed waste container in a designated satellite accumulation area.

  • Location: The storage area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents[4][8].

  • Containment: Secondary containment (e.g., a larger bin or tray) is highly recommended to contain any potential leaks.

Step 4: Arranging for Professional Disposal

Coordinate with your institution's Environmental Health & Safety (EHS) department for the collection and disposal of the waste. They will work with a licensed hazardous waste contractor.

  • Documentation: Maintain accurate records of the waste generated.

  • Final Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard method for destroying such compounds is high-temperature incineration, which ensures complete breakdown into less harmful components[5][6].

Disposal Workflow Diagram

G cluster_0 Step 1: Identification cluster_1 Step 2: Segregation cluster_2 Step 3: On-Site Management cluster_3 Step 4: Final Disposal A Waste Generation (Pure compound, solutions, contaminated disposables) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B Analyze C YES: Segregate into 'Halogenated Organic Waste' Container B->C Contains Br & Cl E Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols C->E D NO: Segregate into 'Non-Halogenated Waste' F Store in designated, ventilated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G Request H Transport to Licensed Hazardous Waste Facility (TSDF) G->H Collection I High-Temperature Incineration H->I Process

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
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3-(Benzyloxy)-5-bromo-2-chloropyridine
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3-(Benzyloxy)-5-bromo-2-chloropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.